molecular formula C21H15BiO9 B12671066 Bismuth salicylate CAS No. 19034-57-2

Bismuth salicylate

Cat. No.: B12671066
CAS No.: 19034-57-2
M. Wt: 620.3 g/mol
InChI Key: REKWPXFKNZERAA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth Salicylate is an insoluble salt of trivalent bismuth and salicylic acid, typically appearing as a white or almost white powder . It is practically insoluble in water and alcohol . Each molecule contains approximately 58% bismuth and 42% salicylate by weight . In research contexts, particularly in pharmaceutical development, this compound is noted for its multifaceted mechanisms of action. It has demonstrated antibacterial activity against various pathogens, including Helicobacter pylori . Its therapeutic potential is attributed to a combination of effects: the salicylate moiety may provide anti-inflammatory and antisecretory actions, while the bismuth moiety contributes to antimicrobial properties and can form a protective layer on mucosal surfaces . Studies have investigated its use in simplified low-dose quadruple therapy regimens for eradicating H. pylori infection, showing high efficacy . Furthermore, its antidiarrheal effects are believed to be mediated through both antimicrobial and antisecretory properties . This product is intended for research and development purposes in industrial and laboratory settings. It is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19034-57-2

Molecular Formula

C21H15BiO9

Molecular Weight

620.3 g/mol

IUPAC Name

bismuth;2-carboxyphenolate

InChI

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3

InChI Key

REKWPXFKNZERAA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]

Origin of Product

United States

Foundational & Exploratory

mechanism of action of bismuth salicylate on gastric mucosa

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Bismuth Salicylate (B1505791) on the Gastric Mucosa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subsalicylate (BSS) is a widely utilized over-the-counter medication for various gastrointestinal ailments, including dyspepsia, nausea, and diarrhea. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action within the gastrointestinal tract. Upon oral administration, BSS hydrolyzes in the acidic environment of the stomach into its two principal active moieties: bismuth and salicylic (B10762653) acid.[1] The bismuth component is minimally absorbed and exerts its effects locally on the gastric mucosa and against enteric pathogens, while the salicylate component is almost completely absorbed and provides systemic anti-inflammatory effects.[1] This guide provides a detailed technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Antimicrobial Action

A primary mechanism of BSS is its direct antimicrobial activity, most notably against Helicobacter pylori, a key bacterium implicated in gastritis and peptic ulcer disease.[1] The action is multifactorial, involving disruption of bacterial structure and function.

Mechanisms of Antimicrobial Action
  • Bacterial Cell Wall Disruption: The bismuth cation (Bi³⁺) binds to the bacterial cell surface, disrupting the integrity of the glycocalyx and cell wall.[2][3] This leads to membrane blebbing, cell swelling, and ultimately, lysis.[3] Transmission electron microscopy reveals electron-dense bismuth deposits on the bacterial membrane and within the cytoplasm, confirming cellular penetration.[3][4]

  • Enzyme Inhibition: Bismuth is a potent inhibitor of several key bacterial enzymes essential for survival and colonization in the gastric environment. This includes the inhibition of urease, which H. pylori uses to neutralize gastric acid by hydrolyzing urea (B33335) into ammonia.[1][5] It also inhibits bacterial phospholipase and protease activities.[6]

  • Inhibition of Bacterial Adhesion: BSS prevents bacteria from binding to gastric epithelial cells, a critical step for colonization and infection.[1][7]

  • Inhibition of ATP Synthesis: BSS exposure leads to a rapid decrease in intracellular ATP levels in bacteria, suggesting a disruption of membrane integrity or cessation of energy metabolism, contributing to its bactericidal effect.[8]

Quantitative Data: Antimicrobial Activity

The in vitro efficacy of bismuth subsalicylate is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible microbial growth.

PathogenStrain(s)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Helicobacter pylori48 clinical isolates8-[9]
Helicobacter pylori12 reference & clinical strains4 - 32 (Range)-[1]
Clostridium difficileMultiple strains-128[10]
Bacteroides fragilis groupMultiple strains-512[10]
Enteric Pathogens¹E. coli, Salmonella, Shigella2-6 log reduction at 10-50 mM-[5]

¹Data presented as log reduction in viable organisms compared to control.

Experimental Protocols

This protocol outlines the agar (B569324) dilution method for determining the MIC of bismuth salts against H. pylori.

  • Media Preparation: Twofold serial dilutions of the bismuth compound are prepared in sterile distilled water. Each dilution is then added to molten Wilkins-Chalgren agar at 50°C to achieve the desired final concentrations (e.g., ranging from 0.2 to 128 µg/mL). The agar is then poured into sterile petri plates and allowed to solidify.[11]

  • Inoculum Preparation: H. pylori strains are cultured on appropriate media for 3-5 days. Colonies are harvested and suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Inoculation: The bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator. A control plate containing no bismuth compound is also inoculated.

  • Incubation: Plates are incubated under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits visible growth on the agar surface.[11] Any degree of growth indicates resistance at that concentration.

Visualizations

Antimicrobial_Mechanism cluster_actions Bismuth (Bi³⁺) Actions cluster_outcomes Bactericidal Outcomes BSS Bismuth Subsalicylate (BSS) Action1 Binds to Cell Wall & Disrupts Glycocalyx BSS->Action1 releases Bi³⁺ Action2 Inhibits Key Enzymes (e.g., Urease) BSS->Action2 releases Bi³⁺ Action3 Blocks Adhesion to Epithelial Cells BSS->Action3 releases Bi³⁺ Action4 Disrupts ATP Synthesis BSS->Action4 releases Bi³⁺ H_pylori H. pylori Cell Action1->H_pylori Outcome1 Cell Lysis Action1->Outcome1 Action2->H_pylori Outcome2 Failed Colonization Action2->Outcome2 Action3->H_pylori Action3->Outcome2 Action4->H_pylori Outcome3 Metabolic Collapse Action4->Outcome3

Antimicrobial mechanisms of bismuth against H. pylori.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of BSS in agar C Inoculate agar plates with bacterial suspension A->C B Prepare H. pylori inoculum (McFarland Std.) B->C D Incubate plates under microaerophilic conditions C->D E Observe plates for visible bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Experimental workflow for MIC determination.

Cytoprotective Action

The bismuth moiety provides significant protection to the gastric mucosa through several physical and physiological mechanisms.

Mechanisms of Cytoprotection
  • Formation of a Protective Barrier: In the acidic gastric lumen, bismuth salts precipitate to form a protective coating that binds selectively to ulcer craters and the mucosal lining.[4] This physical barrier shields the underlying tissue from irritants like gastric acid and pepsin.[12]

  • Stimulation of Mucus and Bicarbonate Secretion: Bismuth compounds stimulate the secretion of protective mucus and bicarbonate from gastric epithelial cells.[12][13] This enhances the natural defense mechanism of the stomach, known as the "mucus-bicarbonate barrier," which maintains a near-neutral pH at the cell surface.[14]

  • Accumulation in Mucus: Studies in rats show that during mucosal injury (e.g., induced by NSAIDs), bismuth from BSS accumulates in the gastric mucus layer.[15] This localized concentration of bismuth may enhance its protective effects at the site of injury.[15]

  • Stimulation of Prostaglandins (B1171923): Bismuth compounds can stimulate the synthesis of endogenous prostaglandins, particularly Prostaglandin (B15479496) E₂ (PGE₂).[16] Prostaglandins are critical for mucosal defense, promoting mucus and bicarbonate secretion, and maintaining mucosal blood flow.

Quantitative Data: Cytoprotective Effects
ParameterConditionMeasurementChangeReference(s)
Gastric Mucus ThicknessRat Model (Control)145 µm-[17]
Gastric Mucus ThicknessRat Model (+ Sodium Salicylate 75 mg/kg)305 µm+110%[17]
Mucus ThicknessHuman (H. pylori negative)175 µm (antrum)-[18]
Mucus ThicknessHuman (H. pylori positive)85 µm (antrum)-51%[18]
Bicarbonate SecretionHuman (Basal)410 µmol/h-[19]
Bicarbonate SecretionHuman (Vagal Stimulation)692 µmol/h+69%[19]
Experimental Protocols

This protocol describes a common method for assessing the gastroprotective effects of a compound against indomethacin-induced gastric injury in rats.

  • Animal Preparation: Male Sprague-Dawley rats are fasted for 24 hours but allowed free access to water.[10][12]

  • Dosing:

    • The test group receives an oral administration of BSS suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

    • The reference/control group receives the vehicle only.

    • A positive control group may receive a known gastroprotective agent (e.g., a proton pump inhibitor).[12]

  • Ulcer Induction: 30-60 minutes after pretreatment, all groups (except a sham/intact group) receive a single oral dose of indomethacin (B1671933) (e.g., 30-60 mg/kg) to induce gastric ulceration.[10][15]

  • Sample Collection: After a set period (e.g., 4-6 hours), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.[12]

  • Damage Assessment: The gastric mucosa is examined for lesions. The severity can be quantified by measuring the total area of hemorrhagic erosions (ulcer index) or by a macroscopic scoring system. The percentage of protection is calculated relative to the vehicle-treated control group.[10]

  • Mucus Measurement (Optional): Full-thickness biopsy specimens can be taken to measure the thickness of the adherent mucus gel layer using direct light microscopy.[17]

  • Bismuth Concentration (Optional): The mucus layer can be scraped and analyzed for bismuth content using atomic absorption spectrophotometry to assess drug accumulation.[8][15]

Visualizations

Cytoprotective_Pathway cluster_direct Direct Physical Action cluster_stimulatory Stimulatory Action BSS Bismuth Subsalicylate (in gastric lumen) A Precipitates as insoluble bismuth salts BSS->A C Stimulates Mucus Secretion BSS->C D Stimulates Bicarbonate (HCO₃⁻) Secretion BSS->D E Stimulates Prostaglandin E₂ (PGE₂) Synthesis BSS->E B Forms protective layer on mucosa & ulcers A->B Protection Gastric Mucosal Protection B->Protection Barrier Enhanced Mucus- Bicarbonate Barrier C->Barrier D->Barrier E->C enhances E->D enhances Barrier->Protection

Cytoprotective mechanisms of bismuth salicylate.

Anti-inflammatory Action

The anti-inflammatory properties of BSS are primarily attributed to its salicylate moiety, which is structurally related to aspirin (B1665792).

Mechanisms of Anti-inflammatory Action
  • Inhibition of Cyclooxygenase (COX): Salicylic acid is an inhibitor of the COX-1 and COX-2 enzymes.[20][21] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[20] By reducing PG synthesis, salicylate lessens inflammation in the gastric and intestinal lining.[4]

  • Inhibition of NF-κB Pathway: Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[22] This inhibition occurs by preventing the degradation of IκB, the natural inhibitor that sequesters NF-κB in the cytoplasm.[22]

Quantitative Data: Anti-inflammatory Effects
ParameterConditionMeasurementChangeReference(s)
Mucosal PGE₂ GenerationChildren (Control)641 ng/g tissue-[23]
Mucosal PGE₂ GenerationChildren (H. pylori gastritis)1022 ng/g tissue+59%[23]
Mucosal PGE₂ GenerationChildren (Post-eradication)880 ng/g tissue-14%[23]
Mucosal PGE₂ LevelsAdults (H. pylori positive)Increased vs. negative-[11]
Mucosal PGE₂ LevelsAdults (Post-BSS treatment)Reduced[11]
Experimental Protocols

This protocol outlines the radioimmunoassay (RIA) method for quantifying PGE₂ in endoscopic biopsy samples.

  • Sample Collection: Gastric mucosal biopsies are obtained via endoscopy from the region of interest (e.g., antrum, corpus). Samples are immediately weighed and processed or snap-frozen for later analysis.[11][24]

  • Homogenization & Extraction: The tissue specimen is homogenized in a buffer solution. The homogenate is then acidified (e.g., with 1M HCl) and centrifuged. The supernatant containing lipids is removed, and the prostaglandins are extracted from the precipitate using an organic solvent like ethyl acetate, often employing a C18 solid-phase extraction column for purification.[24]

  • Radioimmunoassay (RIA):

    • The extracted sample is incubated with a specific primary antibody against PGE₂ and a known quantity of radioactively labeled PGE₂ (e.g., ³H-PGE₂).

    • The PGE₂ in the sample competes with the radiolabeled PGE₂ for binding sites on the antibody.

    • An antigen-antibody precipitation step is performed (e.g., using a secondary antibody) to separate bound from free radiolabeled PGE₂.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The amount of PGE₂ in the original sample is determined by comparing its competitive binding effect to a standard curve generated with known concentrations of unlabeled PGE₂. The concentration is inversely proportional to the measured radioactivity.[11][24]

Visualizations

COX_Inhibition_Pathway BSS Bismuth Subsalicylate Salicylate Salicylic Acid BSS->Salicylate Hydrolysis COX COX-1 / COX-2 Enzymes Salicylate->COX Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Substrate Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Synthesis Inflammation Inflammation & Irritation Prostaglandins->Inflammation Mediates

Anti-inflammatory action via COX pathway inhibition.

NFkB_Inhibition cluster_nucleus Nucleus Salicylate Salicylate (from BSS) IKK IKK Complex Salicylate->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB Transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) NFkB->Transcription Translocates & Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB Contains IkB_NFkB->NFkB Releases Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK Activates

Inhibition of the NF-κB signaling pathway by salicylate.

References

From Folk Remedy to Modern Medicine: An In-depth Technical Guide on the Historical Development of Bismuth Salicylate in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of bismuth salicylate (B1505791), a compound that has transitioned from a traditional remedy to a scientifically validated over-the-counter medication. This document details its pharmacological evolution, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its mechanisms of action.

Early History and Serendipitous Discovery

The medicinal use of bismuth compounds dates back to the 18th century in Europe, where they were empirically used for various ailments.[1][2] However, it was in the early 20th century that bismuth subsalicylate began its journey in earnest. In 1901, a New York physician developed a pink-hued mixture to treat "cholera infantum," a severe and often fatal diarrheal illness in children.[3] This formulation, initially called "Bismosal: Mixture Cholera Infantum," was a combination of bismuth subsalicylate, zinc salts for their astringent properties, and salol (phenyl salicylate).[1][4] The Norwich Pharmacal Company began marketing this preparation in 1918, and it was renamed Pepto-Bismol in 1919.[1][4]

Elucidation of Pharmacological Properties: A Multi-pronged Mechanism of Action

Decades of research have revealed that bismuth salicylate's efficacy stems from a combination of actions attributable to its two primary moieties: bismuth and salicylate.[5] Upon ingestion, the compound hydrolyzes in the stomach's acidic environment to form bismuth oxychloride and salicylic (B10762653) acid.[6]

The bismuth component is minimally absorbed into the systemic circulation and exerts its effects locally within the gastrointestinal tract.[6] Its key actions include:

  • Antimicrobial Effects: Bismuth possesses direct bactericidal properties against a range of enteric pathogens, including Escherichia coli, Salmonella, Shigella, and Campylobacter.[7] It is thought to bind to the bacterial cell wall, inhibiting growth and proliferation.[5]

  • Toxin Binding: It can bind to toxins produced by bacteria like E. coli.

  • Protective Barrier Formation: Bismuth compounds are believed to form a protective layer over the gastric and intestinal mucosa, shielding it from irritants.[5]

The salicylate moiety, which is readily absorbed, contributes through its systemic effects:

  • Anti-inflammatory Action: As a salicylate, it inhibits the synthesis of prostaglandins, which are key mediators of inflammation and intestinal fluid secretion.[5][8]

  • Antisecretory Effects: By reducing prostaglandin (B15479496) production, it decreases the secretion of fluids and electrolytes into the intestinal lumen, a primary cause of watery diarrhea.[8]

The following diagram illustrates the proposed multi-faceted mechanism of action of this compound.

This compound Mechanism of Action cluster_ingestion Oral Ingestion cluster_stomach Stomach (Acidic Environment) cluster_intestine Intestinal Lumen cluster_systemic Systemic Circulation Bismuth Subsalicylate Bismuth Subsalicylate Hydrolysis Hydrolysis Bismuth Subsalicylate->Hydrolysis Bismuth Oxychloride Bismuth Oxychloride Hydrolysis->Bismuth Oxychloride Salicylic Acid Salicylic Acid Hydrolysis->Salicylic Acid Antimicrobial Antimicrobial Bismuth Oxychloride->Antimicrobial Direct bactericidal effect Toxin Binding Toxin Binding Bismuth Oxychloride->Toxin Binding Adsorption of bacterial toxins Protective Barrier Protective Barrier Bismuth Oxychloride->Protective Barrier Coating of mucosa Prostaglandin Inhibition Prostaglandin Inhibition Salicylic Acid->Prostaglandin Inhibition Inhibits COX enzymes Bismuth Actions Bismuth Actions Salicylate Actions Salicylate Actions Anti-inflammatory Anti-inflammatory Prostaglandin Inhibition->Anti-inflammatory Antisecretory Antisecretory Prostaglandin Inhibition->Antisecretory

Mechanism of Action of this compound

Quantitative Efficacy from Historical Clinical Trials

The clinical utility of this compound, particularly in the treatment and prevention of diarrhea, has been substantiated through numerous studies. Below are tables summarizing quantitative data from key historical clinical trials.

Table 1: Efficacy of Bismuth Subsalicylate in the Prevention of Traveler's Diarrhea
Study (Year)DosageDurationPlacebo Diarrhea IncidenceBSS Diarrhea IncidenceProtection Ratep-value
DuPont et al. (1987)[9]2.1 g/day (2 tablets qid)3 weeks40% (23/58)14% (7/51)65%<0.05
Steffen et al. (1986)[10]2.1 g/day 12-28 daysNot specifiedReduced by 41%41%0.007
Steffen et al. (1986)[10]1.05 g/day 12-28 daysNot specifiedReduced by 35%35%0.03
Table 2: Efficacy of Bismuth Subsalicylate in the Treatment of Acute Diarrhea in Children
Study (Year)Patient PopulationDosageDurationKey Outcomesp-value
Figueroa et al. (1993)[11]275 male infants (mean age 13.5 months)100 mg/kg/dayUp to 5 daysDiarrhea stopped in 89% of BSS group vs. 74% in placebo group within 120 hours.0.009
Figueroa et al. (1993)[11]275 male infants (mean age 13.5 months)150 mg/kg/dayUp to 5 daysDiarrhea stopped in 88% of BSS group vs. 74% in placebo group within 120 hours.0.019
Soriano-Brücher et al. (1991)[3][12]123 children (4-28 months)20 mg/kg five times daily5 daysReduced duration of hospital stay (6.9 days for BSS vs. 8.5 days for placebo).<0.05

Experimental Protocols from Key Studies

Understanding the methodologies of seminal studies is crucial for contemporary research. The following outlines the protocols from significant historical investigations.

In Vitro Antimicrobial Activity Assessment (Cornick et al., 1990)
  • Objective: To determine the in vitro antimicrobial activity of bismuth subsalicylate against various enteric pathogens.[7]

  • Methodology:

    • Bacterial strains known to cause diarrhea (e.g., E. coli, Salmonella, Shigella) were cultured.

    • Culture fluid was inoculated with the test compound (bismuth subsalicylate or other bismuth salts) at various concentrations.

    • Control cultures were grown without the test compounds.

    • The concentration of viable organisms was determined over a 24-hour period by plating serial dilutions and counting colony-forming units.[7]

  • Key Findings: Bismuth subsalicylate demonstrated a dose-dependent inhibition of growth for all tested organisms, with reductions of 2-6 logs compared to controls at concentrations of 10-50 mM.[7]

The following diagram illustrates the experimental workflow for the in vitro antimicrobial activity assessment.

In Vitro Antimicrobial Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation 24h Incubation 24h Inoculation->Incubation 24h Serial Dilution Serial Dilution Incubation 24h->Serial Dilution Plating Plating Serial Dilution->Plating CFU Counting CFU Counting Plating->CFU Counting Data Comparison Data Comparison CFU Counting->Data Comparison

Workflow for In Vitro Antimicrobial Assay
Clinical Trial for Prevention of Traveler's Diarrhea (DuPont et al., 1987)

  • Objective: To evaluate the efficacy of two dosages of bismuth subsalicylate in preventing traveler's diarrhea.[9]

  • Methodology:

    • A cohort of 182 US students traveling to Mexico was recruited.

    • Participants were randomly assigned to one of three groups in a double-blind manner: high-dose bismuth subsalicylate (two tablets four times daily), low-dose (one tablet four times daily), or placebo.

    • Treatment was administered for a three-week period.

    • The primary endpoint was the occurrence of diarrhea, defined as four or more unformed stools in 24 hours or three in eight hours, accompanied by at least one other symptom of enteric infection.[9]

  • Key Findings: The high-dose regimen provided a 65% protection rate against traveler's diarrhea compared to placebo.[9]

Pharmacokinetic Profile

Early pharmacokinetic studies were instrumental in establishing the safety profile of this compound.

Table 3: Pharmacokinetic Parameters of Bismuth and Salicylate after Oral Administration of Bismuth Subsalicylate
ComponentAbsorptionPeak Plasma Concentration (Median)Time to Peak (Median)Excretion
BismuthNegligible (<0.005%)[6]1.7 ng/mL240 minutesFeces
SalicylateRapid and substantial (>90%)[6]61 mg/L120 minutesUrine

Data from a study involving three 30-mL oral doses of Pepto-Bismol liquid in 10 fasting healthy subjects.[13]

Conclusion

The journey of this compound from a folk remedy for infantile diarrhea to a globally recognized over-the-counter medication is a testament to the value of continued pharmacological investigation. Its multifaceted mechanism of action, targeting both the symptoms and microbial causes of gastrointestinal distress, has been progressively elucidated through decades of research. The quantitative data from historical clinical trials provide a solid foundation for its efficacy, while early pharmacokinetic and in vitro studies have established its safety and antimicrobial properties. This historical perspective not only highlights the enduring therapeutic value of this compound but also serves as a valuable case study for drug development professionals in understanding the evolution of a successful pharmaceutical agent.

References

An In-depth Technical Guide to the Synthesis of Bismuth Salicylate from Bismuth Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bismuth salicylate (B1505791), with a primary focus on the production of bismuth subsalicylate (Bi(C₇H₅O₃)O) from bismuth nitrate (B79036). Bismuth subsalicylate is the active ingredient in popular over-the-counter medications for treating gastrointestinal issues.[1] This document details various synthesis methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual representations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction to Synthesis Methodologies

The synthesis of bismuth subsalicylate from bismuth nitrate can be achieved through several routes. The most common approaches involve either the direct precipitation from a bismuth nitrate solution or a multi-step process where bismuth nitrate is first converted into an intermediate such as bismuth hydroxide (B78521) or bismuth oxide, which is then reacted with salicylic (B10762653) acid.[2][3][4] The choice of method can influence the purity and physical properties of the final product.

A critical aspect of synthesis from nitrate solutions is the controlled hydrolysis of the bismuth nitrate precursor. In aqueous solutions, bismuth nitrate can hydrolyze to form various basic bismuth nitrates, such as trihydroxo-pentaoxo-hexabismuth(III) pentanitrate trihydrate (--INVALID-LINK--₅ · 3H₂O).[5][6] The formation of these intermediates can be leveraged for the synthesis of high-purity bismuth compounds.[7]

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of bismuth subsalicylate.

2.1. Direct Precipitation from Bismuth Nitrate Solution

This method involves the direct reaction of a bismuth nitrate solution with a salicylate source, typically salicylic acid or sodium salicylate. The control of pH and temperature is crucial for the formation of the desired bismuth subsalicylate.[5]

  • Protocol:

    • Prepare an initial solution of bismuth nitrate (e.g., 330 g/L Bi in 110 g/L HNO₃) by dissolving bismuth oxide in nitric acid.[5]

    • In a separate vessel, dissolve salicylic acid in an aqueous solution, potentially with the addition of NaOH to form sodium salicylate and adjust the pH.[5]

    • To the salicylate solution, add the bismuth-containing solution and a NaOH solution (e.g., 2.0 mol/L) simultaneously while stirring. Maintain a specific molar ratio of salicylic acid to bismuth (e.g., n = 1.06) and a controlled pH (e.g., 1.6).[5]

    • Stir the mixture at room temperature (23 °C) for 30 minutes.[5]

    • Increase the temperature to 70 °C and continue stirring for an additional 3 hours.[5]

    • Wash the resulting precipitate of bismuth (III) oxide salicylate twice with heated (60 °C) distilled water.[5]

    • Filter the product and dry it at 90 °C for 6 hours.[5]

2.2. Synthesis via Bismuth Hydroxide Intermediate

This traditional method involves the initial precipitation of bismuth hydroxide from a bismuth nitrate solution, followed by a condensation reaction with salicylic acid.[2][4]

  • Protocol:

    • Prepare a bismuth nitrate solution.

    • Add a 30% ammonia (B1221849) water solution to the bismuth nitrate solution to precipitate bismuth hydroxide.[2][4]

    • Filter and thoroughly wash the bismuth hydroxide precipitate with water to remove nitrate ions.[2]

    • Suspend the purified bismuth hydroxide in water and heat the suspension (e.g., to 60-75 °C).[8]

    • Gradually add salicylic acid to the heated suspension over a period of 15-45 minutes, maintaining a stoichiometric molar ratio of bismuth hydroxide to salicylic acid between 1:1.01 and 1:1.1.[8]

    • Continue the reaction under stirring and dark conditions for 1.5-2.5 hours.[8]

    • After the reaction is complete, decant the supernatant, wash the product with water, and filter.[8]

    • Dry the resulting filter cake in a vacuum oven at 60-70 °C until the moisture content is below 1.0%.[8]

2.3. Synthesis via Bismuth Oxide Intermediate

This method involves the conversion of a bismuth subnitrate to bismuth oxide, which is then reacted with salicylic acid. This route is reported to yield high-purity bismuth subsalicylate with low nitrate ion content.[3]

  • Protocol:

    • Obtain or synthesize bismuth subnitrate (--INVALID-LINK--₅⋅3H₂O).

    • Convert the bismuth subnitrate to bismuth oxide (Bi₂O₃) by treating it with a sodium hydroxide solution.[3]

    • React the resulting bismuth oxide with a lactic acid–salicylic acid solution at a temperature of 60–85°C to form bismuth subsalicylate.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited experimental procedures.

Table 1: Reaction Conditions for Bismuth Subsalicylate Synthesis

ParameterDirect Precipitation[5]Via Bismuth Hydroxide[8]
Starting Bismuth Salt Bismuth Nitrate SolutionBismuth Hydroxide
Salicylate Source Salicylic Acid / NaOHSalicylic Acid
Molar Ratio (Salicylate:Bi) 1.061.01 - 1.1
Reaction Temperature 23 °C then 70 °C60 - 75 °C
Reaction Time 3.5 hours1.5 - 2.5 hours
pH 1.6Not specified

Table 2: Product Characteristics and Yield

ParameterDirect Precipitation[5]Via Bismuth Hydroxide[8]
Product Bismuth (III) oxide salicylateBismuth Subsalicylate
Bismuth Content (%) 57.557.60 - 57.65
Salicylate Content (%) Not specified37.78 - 37.81
Nitrate Ion Content (%) < 0.032 (at 70°C)< 0.4
Yield (%) 99.2 (direct recovery)98.37 - 98.65
Drying Temperature 90 °C60 - 70 °C
Drying Time 6 hoursUntil H₂O% < 1.0

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Synthesis_Pathway BiNO3 Bismuth Nitrate Bi(NO₃)₃ BiOH3 Bismuth Hydroxide Bi(OH)₃ BiNO3->BiOH3 + NH₄OH Bi2O3 Bismuth Oxide Bi₂O₃ BiNO3->Bi2O3 + NaOH (intermediate step) BismuthSubsalicylate Bismuth Subsalicylate Bi(C₇H₅O₃)O BiNO3->BismuthSubsalicylate + Salicylic Acid / NaOH (Direct Precipitation) BiOH3->BismuthSubsalicylate + Salicylic Acid (Condensation) Bi2O3->BismuthSubsalicylate + Salicylic Acid SalicylicAcid Salicylic Acid C₇H₆O₃

Caption: Chemical pathways for bismuth subsalicylate synthesis.

Direct_Precipitation_Workflow Start Start PrepareSolutions Prepare Bismuth Nitrate and Salicylate/NaOH Solutions Start->PrepareSolutions MixReact23C Mix and React at 23°C for 30 min PrepareSolutions->MixReact23C HeatReact70C Heat to 70°C and React for 3 hours MixReact23C->HeatReact70C Wash Wash Precipitate with Hot Water HeatReact70C->Wash Filter Filter Wash->Filter Dry Dry at 90°C for 6 hours Filter->Dry End End Product: Bismuth Subsalicylate Dry->End

Caption: Experimental workflow for direct precipitation.

Via_Hydroxide_Workflow Start Start PrecipitateBiOH3 Precipitate Bi(OH)₃ from Bi(NO₃)₃ using NH₄OH Start->PrecipitateBiOH3 WashFilterBiOH3 Wash and Filter Bi(OH)₃ PrecipitateBiOH3->WashFilterBiOH3 SuspendHeat Suspend Bi(OH)₃ in Water and Heat (60-75°C) WashFilterBiOH3->SuspendHeat AddSalicylicAcid Gradually Add Salicylic Acid SuspendHeat->AddSalicylicAcid React React for 1.5-2.5 hours (dark conditions) AddSalicylicAcid->React WashFilterProduct Wash and Filter Product React->WashFilterProduct VacuumDry Vacuum Dry at 60-70°C WashFilterProduct->VacuumDry End End Product: Bismuth Subsalicylate VacuumDry->End

Caption: Experimental workflow via bismuth hydroxide intermediate.

References

A Comparative Analysis of Basic and Neutral Bismuth Salicylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of basic bismuth salicylate (B1505791), commonly known as bismuth subsalicylate, and neutral bismuth salicylates, including bismuth di- and trisalicylate. It covers their chemical structures, synthesis methodologies, and physicochemical properties. Detailed experimental protocols for synthesis and characterization techniques such as X-ray powder diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA) are provided. The guide also elucidates the well-established mechanism of action for basic bismuth salicylate and infers a similar mechanism for its neutral counterparts. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz. While a wealth of data exists for the clinically ubiquitous basic this compound, this guide also compiles the available, albeit more limited, information on neutral bismuth salicylates to support further research and development in this area.

Introduction

Bismuth compounds have a long history in medicine, valued for their therapeutic effects on gastrointestinal ailments. Among these, this compound exists in different forms, primarily distinguished by their basicity. Basic this compound (bismuth subsalicylate) is the active ingredient in many over-the-counter medications for treating diarrhea, indigestion, and nausea.[1][2] Neutral bismuth salicylates, such as bismuth di- and trisalicylate, are less common in clinical use but are of interest to researchers for their potential as alternative bismuth-containing active pharmaceutical ingredients (APIs). Understanding the differences in their chemical structure, synthesis, and physicochemical properties is crucial for the development of new and improved bismuth-based therapies.

Chemical Structure and Properties

The fundamental difference between basic and neutral bismuth salicylates lies in their chemical composition and structure. Basic this compound is a complex, often described with the empirical formula C₇H₅BiO₄, containing a Bi-O core.[1] In contrast, neutral bismuth salicylates are true salts where the Bi³⁺ ion is coordinated to two (disalicylate) or three (trisalicylate) salicylate anions.

Table 1: Comparison of Chemical and Physical Properties
PropertyBasic this compound (Bismuth Subsalicylate)Neutral this compound (Bismuth Trisalicylate)
Chemical Formula C₇H₅BiO₄[1]Bi(C₇H₅O₃)₃
Molecular Weight 362.09 g/mol [3]620.38 g/mol
Appearance White or nearly white amorphous or microcrystalline powder[3]White powder
Solubility in Water Practically insoluble[3][4]Data not available, but expected to be poorly soluble.
Bioavailability of Bismuth Low (<1% of orally ingested bismuth is absorbed)[1]Data not available, but other bismuth salts show variable absorption.[5]

Synthesis Methodologies

The synthesis routes for basic and neutral bismuth salicylates differ significantly, reflecting their distinct chemical nature.

Synthesis of Basic this compound

Basic this compound is typically synthesized via hydrolysis or direct reaction. One common method involves the reaction of bismuth(III) oxide with salicylic (B10762653) acid in an aqueous solution.[1][6] Another approach is the hydrolysis of a neutral bismuth salt, such as bismuth nitrate, in the presence of salicylate ions.[7]

Synthesis of Neutral Bismuth Salicylates

Neutral bismuth salicylates, such as the di- and trisalicylates, can be synthesized through mechanochemistry. This solvent-free or low-solvent method involves the grinding of bismuth(III) oxide with salicylic acid in a specific stoichiometric ratio.[8]

G Synthesis Workflow Overview cluster_0 Basic this compound Synthesis cluster_1 Neutral this compound Synthesis BBS_start Bismuth(III) Oxide + Salicylic Acid BBS_process Reaction in Aqueous Solution (e.g., heated with stirring) [7] BBS_start->BBS_process BBS_purify Filtration, Washing, and Drying [3] BBS_process->BBS_purify BBS_end Basic this compound Powder BBS_purify->BBS_end NBS_start Bismuth(III) Oxide + Salicylic Acid (Stoichiometric Ratio) NBS_process Mechanochemical Grinding (Liquid-Assisted or Neat) [1] NBS_start->NBS_process NBS_purify Drying and Grinding [1] NBS_process->NBS_purify NBS_end Neutral this compound Powder NBS_purify->NBS_end

A high-level overview of the synthesis workflows for basic and neutral bismuth salicylates.

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of Basic this compound

This protocol is adapted from a method involving the reaction of bismuth oxide and salicylic acid in an aqueous medium.[6]

  • Pulverize bismuth oxide to a fine powder.

  • Prepare an aqueous solution of salicylic acid with a slight excess (e.g., an initial excess coefficient of 0.05-0.3).[6]

  • Heat the salicylic acid solution to a predetermined temperature (e.g., 80°C).[6]

  • Gradually add the pulverized bismuth oxide to the heated salicylic acid solution with continuous stirring. The reaction should be carried out away from light.[6]

  • Maintain the reaction temperature and continue stirring for a specified period (e.g., 1-1.5 hours).[6]

  • After the reaction is complete, filter the precipitate.

  • Wash the product with ultrapure water to remove unreacted starting materials and byproducts. An additional wash with absolute ethanol (B145695) can be used to remove excess salicylic acid.[6]

  • Dry the final product at a temperature below 60°C.[6]

Protocol 2: Mechanochemical Synthesis of Bismuth Trisalicylate

This protocol is based on the mechanochemical synthesis of neutral bismuth salicylates.[8]

  • Weigh stoichiometric amounts of bismuth(III) oxide and salicylic acid (1:3 molar ratio for bismuth trisalicylate).

  • Place the reactants in a milling jar with stainless steel balls.

  • For liquid-assisted grinding (LAG), add a small amount of a liquid such as water or ethanol (e.g., 75 µL per 300 mg of reaction mixture).[8]

  • Mill the mixture for a specified duration (e.g., 4 to 50 minutes) at a set frequency.[8]

  • After milling, retrieve the powder and dry it to remove any residual liquid.

Characterization Protocols

Protocol 3: X-Ray Powder Diffraction (PXRD)

  • Sample Preparation: Gently grind the this compound powder using a mortar and pestle to ensure a fine, homogenous powder.[4]

  • Mounting: Place the powdered sample into a cavity depression mount suitable for PXRD analysis.[4]

  • Data Collection:

    • Use a diffractometer with CuKα radiation.

    • Scan a 2θ range appropriate for pharmaceuticals, typically from 5° to 70°.

    • Set the step size and scan speed to achieve good resolution and signal-to-noise ratio (e.g., 0.02° step size and 1.0 s/step).[9]

  • Data Analysis: Analyze the resulting diffraction pattern to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid powders.[3][10]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[10]

  • Spectrum Collection: Collect the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule to confirm its structure.

Protocol 5: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[11][12]

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 700°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[13]

  • Data Collection: Continuously record the sample mass as a function of temperature.[12]

  • Data Analysis: Analyze the resulting thermogram to determine the thermal stability and decomposition profile of the compound.

Mechanism of Action

The therapeutic effects of basic this compound are attributed to the actions of both the bismuth and salicylate moieties following its hydrolysis in the gastrointestinal tract.[1][2] While a specific mechanism for neutral bismuth salicylates has not been extensively studied, it is presumed to be similar, involving the release of bismuth and salicylate ions.

Actions of the Bismuth Moiety
  • Antimicrobial Effects: Bismuth exhibits bactericidal activity against a range of enteric pathogens, including Helicobacter pylori. It is thought to work by disrupting the bacterial cell wall and inhibiting bacterial enzymes.[14][15]

  • Protective Coating: In the acidic environment of the stomach, bismuth salts can precipitate to form a protective layer over ulcer craters and the gastric mucosa, shielding them from further irritation by gastric acid and pepsin.[2][16]

Actions of the Salicylate Moiety
  • Anti-inflammatory Effects: The salicylate component inhibits the synthesis of prostaglandins, which are mediators of inflammation and fluid secretion in the intestine.[1][14] This action helps to reduce inflammation and hypermotility.

  • Antisecretory Effects: By inhibiting prostaglandin (B15479496) synthesis, salicylate reduces the secretion of fluids and electrolytes into the intestinal lumen, which is a key mechanism in its antidiarrheal effect.[2][14]

G cluster_0 In the Gastrointestinal Tract cluster_1 Therapeutic Effects BSS This compound (Basic or Neutral) Hydrolysis Hydrolysis BSS->Hydrolysis Bismuth Bismuth Ions/Salts Hydrolysis->Bismuth Salicylate Salicylate Hydrolysis->Salicylate Antimicrobial Antimicrobial Action (e.g., on H. pylori) [4, 8] Bismuth->Antimicrobial Protective_Coating Forms Protective Coating on Mucosa [5, 10] Bismuth->Protective_Coating Prostaglandin Inhibits Prostaglandin Synthesis [2, 4] Salicylate->Prostaglandin Anti_inflammatory Anti-inflammatory Action Antisecretory Antisecretory Action [4, 5] Prostaglandin->Anti_inflammatory Prostaglandin->Antisecretory

Proposed mechanism of action for bismuth salicylates.

Therapeutic Efficacy and Bioavailability

The clinical efficacy of basic this compound is well-established for the treatment of traveler's diarrhea, acute diarrhea in children, and symptoms of indigestion.[17][18][19] Clinical studies have demonstrated its ability to reduce stool frequency, improve stool consistency, and shorten the duration of diarrheal illness.[19]

The bioavailability of bismuth from basic this compound is known to be low.[1] Studies in rats have shown that the intestinal absorption of bismuth from basic this compound is significantly lower than from bismuth citrates.[20] One study in humans reported that only about 0.005% of the bismuth from a single oral dose of basic this compound was absorbed and excreted in the urine.[21] This low systemic absorption is a key factor in its safety profile.

Direct comparative data on the therapeutic efficacy and bioavailability of neutral bismuth salicylates versus the basic form are currently lacking in the published literature. Further research is needed to evaluate whether the different stoichiometry and structure of neutral bismuth salicylates could influence their dissolution, absorption, and clinical effects.

Conclusion

Basic this compound is a well-characterized and clinically effective API with a long history of use. Its neutral counterparts, bismuth di- and trisalicylate, offer an area for further investigation. This guide has outlined the key differences in their structure and synthesis and has provided detailed experimental protocols to facilitate further research. While the mechanism of action is likely similar, the lack of comparative data on physicochemical properties, bioavailability, and therapeutic efficacy highlights a significant knowledge gap. Future studies directly comparing these compounds are warranted to explore the potential of neutral bismuth salicylates as alternative or improved gastrointestinal therapies.

References

An In-depth Technical Guide to the Thermal Decomposition of Bismuth Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth salicylate (B1505791), a key active pharmaceutical ingredient in many gastrointestinal medications, undergoes thermal decomposition to form various products. Understanding the thermal stability and decomposition pathway of this compound is crucial for drug formulation, stability studies, and ensuring the safety and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the thermal decomposition products of bismuth salicylate, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition process.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that ultimately yields bismuth(III) oxide as the final solid residue. The process begins with melting, followed by the decomposition of the salicylate ion.

The primary solid-state product of the thermal decomposition is bismuth(III) oxide (Bi₂O₃). The decomposition commences with an endothermic event corresponding to melting, followed by an exothermic decomposition of the salicylate ions[1]. The final solid residue is initially the tetragonal β-Bi₂O₃ modification when heated to 300°C, which then transforms into the more stable monoclinic α-Bi₂O₃ form at temperatures of 350°C and higher[1].

While direct mass spectrometric analysis of the gaseous products specifically for this compound is not extensively documented in the reviewed literature, studies on other metal salicylates suggest that the decomposition of the salicylate moiety likely produces carbon dioxide (CO₂) and phenol (B47542) (C₆H₅OH) as the primary gaseous products.

Quantitative Decomposition Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

ParameterValueTechniqueReference
Melting Point280 °C (Endothermic)DSC[1]
Decomposition Temperature400 °C (Exothermic)DSC[1]
Calculated Mass Loss for Bi(C₇H₅O₃)O to Bi₂O₃71.6 mg (from 200 mg sample)TGA[1]
Detected Mass Loss71.3 mg (from 200 mg sample)TGA[1]
Final Solid Product (at 300°C)β-Bi₂O₃X-ray Diffraction[1]
Final Solid Product (at ≥350°C)α-Bi₂O₃X-ray Diffraction[1]

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis. Below are synthesized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the study of this compound decomposition, based on best practices in pharmaceutical analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and quantify the mass loss of this compound upon heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset and completion temperatures of decomposition from the TGA curve.

    • Calculate the percentage of residual mass, which corresponds to the final bismuth oxide product.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and integrate the endothermic peak corresponding to melting and the exothermic peak(s) corresponding to decomposition to determine the transition temperatures and enthalpy changes.

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

This compound Thermal Decomposition Pathway cluster_solid Solid Phase cluster_gas Gaseous Phase This compound This compound Molten this compound Molten this compound This compound->Molten this compound 280°C (Melting) β-Bi2O3 β-Bi2O3 Molten this compound->β-Bi2O3 400°C (Decomposition) Gaseous Products Gaseous Products Molten this compound->Gaseous Products Decomposition of Salicylate Ion α-Bi2O3 α-Bi2O3 β-Bi2O3->α-Bi2O3 ≥350°C (Phase Transition)

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample_Weighing Weigh this compound (2-10 mg) TGA_Analysis Thermogravimetric Analysis (TGA) (30-600°C, 10°C/min, N2) Sample_Weighing->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) (30-500°C, 10°C/min, N2) Sample_Weighing->DSC_Analysis TGA_Data Mass Loss Curve (Quantitative Analysis) TGA_Analysis->TGA_Data Residue_Analysis Solid Residue Analysis (e.g., XRD) TGA_Analysis->Residue_Analysis DSC_Data Heat Flow Curve (Transition Temperatures) DSC_Analysis->DSC_Data Final_Report Comprehensive Technical Report TGA_Data->Final_Report DSC_Data->Final_Report Residue_Analysis->Final_Report

Caption: Experimental workflow for thermal analysis.

References

An In-depth Technical Guide to the Determination of Bismuth Salicylate's Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight and chemical formula of bismuth subsalicylate. This document outlines the fundamental properties of the compound, detailed experimental protocols for its characterization, and the logical workflow for these analytical procedures.

Core Properties of Bismuth Subsalicylate

Bismuth subsalicylate is an active pharmaceutical ingredient widely used for the treatment of gastrointestinal discomfort.[1][2][3] Accurate determination of its molecular weight and formula is crucial for quality control, formulation development, and regulatory compliance. The empirical chemical formula for bismuth subsalicylate is C₇H₅BiO₄.[1][2][3][4]

Quantitative Data Summary

The table below summarizes the key quantitative data for bismuth subsalicylate, derived from its chemical formula.

PropertyValueSource
Chemical Formula C₇H₅BiO₄[1][2][3][4]
Molecular Weight 362.09 g/mol [1][5][6][7]
Elemental Composition
Carbon (C)23.22%[8]
Hydrogen (H)1.39%[8]
Bismuth (Bi)57.72%[8]
Oxygen (O)17.67%[8]

Experimental Protocols for Formula and Molecular Weight Determination

The following sections detail the experimental methodologies for the empirical and molecular formula determination of bismuth subsalicylate.

Determination of Empirical Formula via Combustion Analysis

Combustion analysis is a standard technique used to determine the empirical formula of a compound containing carbon, hydrogen, and other elements. The sample is combusted in an excess of oxygen, and the resulting gaseous products are quantified.

Methodology:

  • Sample Preparation: A precisely weighed sample of bismuth subsalicylate (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process converts all carbon in the sample to carbon dioxide (CO₂) and all hydrogen to water (H₂O). The bismuth will be converted to its oxide (Bi₂O₃).

  • Product Separation and Detection: The combustion products are passed through a series of traps.

    • Water is absorbed in a trap containing a desiccant like magnesium perchlorate.

    • Carbon dioxide is absorbed in a trap containing a substance like sodium hydroxide.

    • The bismuth oxide residue remains in the combustion boat.

  • Quantification: The mass of CO₂ and H₂O is determined by the change in mass of the respective traps. The mass of bismuth oxide is determined by weighing the residue.

  • Calculation of Elemental Mass:

    • Mass of Carbon (C) = (Mass of CO₂ / Molar Mass of CO₂) * Molar Mass of C

    • Mass of Hydrogen (H) = (Mass of H₂O / Molar Mass of H₂O) * (2 * Molar Mass of H)

    • Mass of Bismuth (Bi) = (Mass of Bi₂O₃ / Molar Mass of Bi₂O₃) * (2 * Molar Mass of Bi)

  • Calculation of Oxygen Mass: The mass of oxygen is determined by subtracting the masses of carbon, hydrogen, and bismuth from the initial sample mass.

    • Mass of Oxygen (O) = Total Sample Mass - (Mass of C + Mass of H + Mass of Bi)

  • Determination of Empirical Formula:

    • Convert the mass of each element to moles by dividing by its respective atomic mass.

    • Divide the mole count of each element by the smallest mole value to obtain the simplest whole-number ratio of atoms.

Gravimetric Analysis for Bismuth Content

This method provides a quantitative measure of the bismuth content in a sample of bismuth subsalicylate, which can be used to verify the elemental composition.

Methodology:

  • Sample Dissolution: An accurately weighed sample of bismuth subsalicylate is dissolved in a minimal amount of a suitable acid, such as nitric acid or hydrochloric acid.

  • Precipitation: The bismuth ions (Bi³⁺) in the solution are then precipitated as an insoluble salt. A common precipitating agent is sodium phosphate (B84403), which forms bismuth phosphate (BiPO₄). The reaction should be carried out under controlled pH and temperature to ensure complete precipitation.

  • Digestion: The precipitate is "digested" by allowing it to stand in the mother liquor, often at an elevated temperature. This process encourages the formation of larger, more easily filterable crystals and reduces impurities.

  • Filtration and Washing: The precipitate is collected by filtration through a pre-weighed filter paper or a filtering crucible. The collected precipitate is washed with distilled water to remove any soluble impurities.

  • Drying and Weighing: The filtered precipitate is dried in an oven at a specific temperature (e.g., 105-110 °C) until a constant weight is achieved.

  • Calculation of Bismuth Percentage: The percentage of bismuth in the original sample is calculated using the following formula:

    • % Bi = [(Mass of BiPO₄ precipitate * (Atomic Mass of Bi / Molar Mass of BiPO₄)) / Initial Mass of Sample] * 100

Determination of Salicylate (B1505791) Content

The salicylate content can be determined using titration or spectrophotometric methods as outlined in pharmacopeial monographs.

Methodology (Titrimetric Approach):

  • Sample Preparation: A known mass of bismuth subsalicylate is dissolved in a suitable solvent.

  • Titration: The solution is titrated with a standardized solution of a base, such as sodium hydroxide, using a suitable indicator or a pH meter to determine the endpoint. The salicylate anion will react with the base.

  • Calculation: The percentage of salicylate is calculated based on the volume and concentration of the titrant used and the initial mass of the sample.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It can provide a precise molecular weight of the intact molecule, thus confirming the molecular formula.

Methodology:

  • Sample Introduction and Ionization: A small amount of the bismuth subsalicylate sample is introduced into the mass spectrometer. A "soft" ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used for organometallic compounds to prevent fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion ([M]⁺ or [M]⁻), and its m/z value provides the molecular weight of the compound. For bismuth subsalicylate, a peak corresponding to a mass of approximately 362.09 would be expected.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the determination of the molecular formula and weight of bismuth subsalicylate.

G cluster_start Start cluster_empirical Empirical Formula Determination cluster_verification Compositional Verification cluster_molecular Molecular Weight and Formula Confirmation start Bismuth Subsalicylate Sample combustion Combustion Analysis start->combustion gravimetric Gravimetric Analysis for Bi start->gravimetric titration Titration/Spectrophotometry for Salicylate start->titration mass_spec Mass Spectrometry (ESI or MALDI) start->mass_spec elemental_mass Determine Mass of C, H, Bi, O combustion->elemental_mass mole_ratio Calculate Mole Ratios elemental_mass->mole_ratio empirical_formula Determine Empirical Formula (C₇H₅BiO₄) mole_ratio->empirical_formula compare_empirical Compare with Empirical Formula empirical_formula->compare_empirical percent_bi Calculate % Bismuth gravimetric->percent_bi percent_salicylate Calculate % Salicylate titration->percent_salicylate percent_bi->compare_empirical percent_salicylate->compare_empirical confirm_formula Confirm Molecular Formula (C₇H₅BiO₄) compare_empirical->confirm_formula Verification Confirms Empirical Ratios molecular_weight Determine Molecular Weight (~362.09 g/mol) mass_spec->molecular_weight molecular_weight->confirm_formula

Caption: Logical workflow for the determination of bismuth subsalicylate's molecular formula and weight.

References

Spectroscopic Fingerprints of Bismuth Salicylate: A Technical Guide to IR, NMR, and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of bismuth salicylate (B1505791), an active pharmaceutical ingredient known for its therapeutic effects in various gastrointestinal disorders. Despite its long history of use, a detailed understanding of its solid-state structure and spectroscopic characteristics has only recently come to light. This document summarizes the available data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, offering insights into the molecular vibrations, atomic environments, and structural features of this important compound.

Introduction to the Spectroscopic Analysis of Bismuth Salicylate

This compound is an insoluble salt of salicylic (B10762653) acid and trivalent bismuth.[1] Its therapeutic efficacy is attributed to the combined properties of both moieties.[1] Understanding the solid-state structure and spectroscopic properties of this compound is crucial for quality control, formulation development, and ensuring the stability of the final drug product. Spectroscopic techniques such as IR, NMR, and Raman provide a detailed fingerprint of the molecule, allowing for its identification, characterization, and the study of its interactions with other components in a pharmaceutical formulation.

Until recently, the exact crystal structure of this compound was unknown, which posed challenges for a complete interpretation of its spectroscopic data. However, a 2022 study by Inge et al. successfully determined the layered crystal structure of bismuth subsalicylate using three-dimensional electron diffraction.[2] This breakthrough has provided a critical framework for a more accurate assignment of its vibrational modes observed in IR and Raman spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups and probing the bonding environment within a molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of the salicylate ligand and the bismuth-oxygen (B8504807) bonds.

Interpretation of the IR Spectrum

The IR spectrum of this compound shows characteristic peaks that can be assigned to specific molecular vibrations. The coordination of the salicylate ligand to the bismuth cation results in shifts in the vibrational frequencies of the carboxylate and phenolic groups compared to free salicylic acid.

Key Vibrational Modes:

  • O-H Stretching: The broad absorption band typically observed for the hydroxyl group of salicylic acid is altered upon coordination to bismuth.

  • C=O Stretching: The carbonyl stretching frequency of the carboxylate group is particularly sensitive to its coordination environment. In this compound, the full deprotonation of the carboxylate groups is indicated by its IR spectrum.[2]

  • C-O Stretching: The stretching vibrations of the phenolic and carboxylate C-O bonds provide further information on the ligand's coordination.

  • Aromatic C=C Stretching: The characteristic peaks for the benzene (B151609) ring vibrations are also present in the spectrum.

  • Bi-O Stretching: The low-frequency region of the spectrum contains information about the vibrations of the bismuth-oxygen bonds within the inorganic framework of the crystal structure.

Quantitative IR Data

The following table summarizes the key IR absorption bands for this compound based on available literature data.

Vibrational ModeWavenumber (cm⁻¹)IntensityReference(s)
Aromatic C-H Stretch> 3000Weak[3]
Asymmetric COO⁻ Stretch~1580 - 1620Strong[2][3]
Symmetric COO⁻ Stretch~1380 - 1420Strong[2][3]
Aromatic C=C Stretch~1450 - 1600Medium[3]
Phenolic C-O Stretch~1240 - 1300Strong[3]
Bi-O Vibrations< 600Medium

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific crystalline form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the local atomic environment in solid materials. It can provide information on the different chemical sites, molecular conformations, and intermolecular interactions. However, obtaining high-quality ssNMR spectra for bismuth-containing compounds can be challenging due to the properties of the bismuth nucleus.

Challenges in NMR of this compound
  • ²⁰⁹Bi Nucleus: The bismuth-209 nucleus has a large quadrupole moment, which leads to very broad NMR signals, making them difficult to detect and interpret.[4]

  • Paramagnetism: Although bismuth(III) is diamagnetic, trace paramagnetic impurities can significantly affect the NMR signal.

  • Low Natural Abundance of ¹³C: The low natural abundance of ¹³C (1.1%) requires longer acquisition times for ¹³C ssNMR.

Expected NMR Spectra
  • ¹H ssNMR: A proton solid-state NMR spectrum would be expected to show broad signals corresponding to the aromatic and hydroxyl protons of the salicylate ligand. The proximity to the bismuth center could influence the chemical shifts and line shapes. A predicted ¹H NMR spectrum in D₂O is available in the Human Metabolome Database.[5]

Due to the lack of readily available experimental ssNMR data for this compound, a quantitative data table is not provided. Future research in this area would be highly valuable for a more complete characterization of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular structure and lattice vibrations of a material.

Expected Raman Spectrum of this compound

The Raman spectrum of this compound is expected to show peaks corresponding to the vibrational modes of the salicylate ligand and the bismuth-oxygen framework.

  • Salicylate Modes: The aromatic ring vibrations of the salicylate ligand are expected to be strong in the Raman spectrum.

  • Bi-O Modes: The low-frequency region should contain the Raman-active Bi-O stretching and bending modes, providing insight into the inorganic part of the structure.

While direct and detailed experimental Raman spectra for this compound are not widely published, a recent 2024 publication on the mechanochemical synthesis of bismuth active pharmaceutical ingredients, including this compound, mentions the use of Raman spectroscopy for characterization, suggesting that such data is being generated.[8]

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of solid this compound, based on standard practices for pharmaceutical compounds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into contact with the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The spectrum is typically collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
  • Sample Preparation: The this compound powder is packed into a solid-state NMR rotor (e.g., zirconia) of a specific diameter (e.g., 4 mm).

  • Instrument: A high-field solid-state NMR spectrometer.

  • Data Acquisition (¹³C CP/MAS):

    • The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

    • A cross-polarization (CP) pulse sequence is used to enhance the ¹³C signal by transferring magnetization from the more abundant ¹H nuclei.

    • High-power proton decoupling is applied during signal acquisition to remove ¹H-¹³C dipolar couplings and narrow the ¹³C signals.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to a standard (e.g., adamantane).

Raman Spectroscopy
  • Sample Preparation: A small amount of this compound powder is placed on a microscope slide or in a suitable sample holder.

  • Instrument: A Raman microscope spectrometer.

  • Data Acquisition:

    • A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample.

    • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

    • The Raman scattered light is dispersed by a grating and detected by a CCD camera.

    • Multiple scans are typically accumulated to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

Visualizing the Analytical Workflow and Data Interpretation

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Powder IR IR Spectroscopy (ATR) Sample->IR NMR Solid-State NMR Sample->NMR Raman Raman Spectroscopy Sample->Raman IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectrum NMR->NMR_Data Raman_Data Raman Spectrum Raman->Raman_Data Interpretation Structural & Functional Group Analysis IR_Data->Interpretation NMR_Data->Interpretation Raman_Data->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

IR_Interpretation_Logic cluster_input Input Data cluster_analysis Spectral Analysis cluster_assignment Vibrational Mode Assignment cluster_conclusion Conclusion IR_Spectrum This compound IR Spectrum Peak_Positions Identify Peak Positions (cm⁻¹) IR_Spectrum->Peak_Positions Peak_Shapes Analyze Peak Shapes (Broad, Sharp) IR_Spectrum->Peak_Shapes Peak_Intensities Assess Peak Intensities (Strong, Medium, Weak) IR_Spectrum->Peak_Intensities Functional_Groups Assign to Functional Groups (COO⁻, OH, C=C) Peak_Positions->Functional_Groups Bi_O_Bonds Assign to Bi-O Vibrations Peak_Positions->Bi_O_Bonds Structural_Info Deduce Structural Information (Coordination, Bonding) Functional_Groups->Structural_Info Bi_O_Bonds->Structural_Info

Caption: Logical flow for the interpretation of the IR spectrum of this compound.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information about its molecular structure and bonding. IR spectroscopy is a well-established technique for identifying the key functional groups and confirming the coordination of the salicylate ligand to the bismuth center. While experimental solid-state NMR and Raman data are still not widely available in the public domain, the recent determination of the crystal structure of this compound opens up new avenues for more detailed spectroscopic studies and interpretations. A combined analytical approach, utilizing all three techniques, will undoubtedly lead to a more complete understanding of this important pharmaceutical compound, aiding in the development of more robust and effective drug products.

References

The Dawn of a Soothing Remedy: Unearthing the Discovery and Initial Synthesis of Bismuth Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, bismuth salicylate (B1505791) has been a cornerstone in the management of gastrointestinal discomfort, famously known as the active ingredient in Pepto-Bismol. This in-depth guide delves into the historical origins and the foundational chemistry of this remarkable compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery and initial synthesis.

Bismuth salicylate, a compound recognized for its therapeutic efficacy, emerged in the early 20th century as a critical agent in combating severe diarrheal diseases. Its journey from a component in a cholera remedy to a household staple is a testament to early pharmaceutical innovation. This whitepaper will explore the historical context of its discovery, detail the initial synthesis protocols as understood from early 20th-century chemical literature, and present the available data in a structured format for contemporary analysis.

A Historical Perspective: From "Bismosal" to a Global Remedy

The story of this compound is intrinsically linked with the formulation of a remedy originally known as "Mixture Cholera Infantum" and later marketed as "Bismosal" in the early 1900s. This formulation was developed to treat the often-fatal cholera infantum, a severe diarrheal illness in infants. The key ingredients of this early preparation included pepsin, zinc salts, salol (phenyl salicylate), oil of wintergreen, and, crucially, this compound. While the complete formulation provided a multi-faceted approach to symptom relief, it was the inclusion of this compound that laid the groundwork for its enduring success in treating gastric disturbances.

The Initial Synthesis: A Glimpse into Early 20th-Century Pharmaceutical Chemistry

While detailed experimental records from the turn of the 20th century are scarce, a "traditional method" for the synthesis of bismuth subsalicylate is alluded to in later literature, including modern patents, and can be pieced together from the chemical knowledge of the era. This method is a two-step process involving the preparation of bismuth hydroxide (B78521) from bismuth nitrate (B79036), followed by a condensation reaction with salicylic (B10762653) acid.

Experimental Protocol: The Traditional Synthesis of this compound

This protocol is a reconstruction of the likely initial synthesis method based on available historical and chemical information.

Step 1: Preparation of Bismuth Hydroxide (Milk of Bismuth)

The first step involves the hydrolysis of a soluble bismuth salt, typically bismuth nitrate, to form insoluble bismuth hydroxide. This was a common method for preparing bismuth compounds at the time.

  • Dissolution: Bismuth nitrate (Bi(NO₃)₃·5H₂O) is dissolved in a minimal amount of dilute nitric acid to prevent premature hydrolysis.

  • Precipitation: The acidic bismuth nitrate solution is then slowly added to a solution of an alkali, such as ammonia (B1221849) water (ammonium hydroxide, NH₄OH) or sodium hydroxide (NaOH), with constant stirring. This results in the precipitation of white, gelatinous bismuth hydroxide (Bi(OH)₃). The use of ammonia water for this precipitation step was a known challenge, as noted in a 1914 article in the American Journal of Pharmacy regarding the preparation of "Magma Bismuthi" (Milk of Bismuth), due to the difficulty in washing the precipitate free of excess ammonia.

  • Washing: The precipitated bismuth hydroxide is thoroughly washed with distilled water to remove residual nitrates and the precipitating agent. This was typically done by decantation or by washing the precipitate on a filter until the washings were neutral.

Step 2: Condensation with Salicylic Acid

The freshly prepared bismuth hydroxide is then reacted with salicylic acid to form this compound.

  • Reaction: A slurry of the washed bismuth hydroxide is treated with a solution of salicylic acid (C₇H₆O₃).

  • Heating: The mixture is then heated, likely on a water bath, with continuous stirring to facilitate the condensation reaction.

  • Isolation and Drying: The resulting white precipitate of this compound is collected by filtration, washed with water to remove any unreacted salicylic acid, and then dried.

This "traditional method" represents the most probable pathway for the initial large-scale production of this compound for pharmaceutical use.

Quantitative Data

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio (to Bismuth Hydroxide)
Bismuth HydroxideBi(OH)₃260.001
Salicylic AcidC₇H₆O₃138.121
Product This compound C₇H₅BiO₄ 362.09

Note: The exact stoichiometry can vary, leading to the formation of "basic" this compound, which is reflected in the product's chemical formula.

Logical Relationships in the Initial Synthesis

The synthesis of this compound is a sequential process where the purity of the intermediate, bismuth hydroxide, is critical for the quality of the final product.

Synthesis_Workflow Bismuth_Nitrate Bismuth Nitrate (Bi(NO₃)₃·5H₂O) Bismuth_Hydroxide Bismuth Hydroxide (Bi(OH)₃) Bismuth_Nitrate->Bismuth_Hydroxide Precipitation Alkali Alkali Solution (e.g., NH₄OH) Alkali->Bismuth_Hydroxide Salicylic_Acid Salicylic Acid (C₇H₆O₃) Bismuth_Salicylate This compound (C₇H₅BiO₄) Salicylic_Acid->Bismuth_Salicylate Bismuth_Hydroxide->Bismuth_Salicylate Condensation

Initial Synthesis Workflow for this compound

Conclusion

The discovery and initial synthesis of this compound mark a significant milestone in the history of gastrointestinal medicine. While the precise details of the very first synthesis are not exhaustively documented, the reconstructed "traditional method" provides a clear and chemically sound representation of how this vital compound was likely produced in the early 20th century. This foundational knowledge of its origins and early preparation continues to be relevant for researchers and scientists in the ongoing development and understanding of bismuth-based pharmaceuticals. The journey of this compound from a component in an early cholera remedy to a globally recognized treatment for common digestive ailments underscores the enduring legacy of early pharmaceutical chemistry.

The Multifaceted Role of Bismuth Salicylate in Gastrointestinal Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subsalicylate (BSS) is a widely utilized over-the-counter medication for a range of gastrointestinal complaints. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that extends beyond simple antacid properties. This technical guide provides an in-depth exploration of the core mechanisms by which BSS confers gastrointestinal protection, with a focus on its mucosal defense enhancement, anti-inflammatory activities, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of gastroenterology.

Core Mechanisms of Gastrointestinal Protection

Bismuth subsalicylate's protective effects on the gastrointestinal tract are a result of the synergistic actions of its two principal moieties: bismuth and salicylate (B1505791). Upon oral administration, BSS undergoes hydrolysis in the acidic environment of the stomach, yielding bismuth oxychloride and salicylic (B10762653) acid. These components then exert their effects through several distinct yet interconnected pathways.

Enhancement of Mucosal Defense

A primary mode of action of BSS is the reinforcement of the gastric mucosal barrier, a critical first line of defense against endogenous aggressors like hydrochloric acid and pepsin, as well as exogenous insults.

  • Formation of a Protective Barrier: Bismuth compounds have been shown to bind to the glycoprotein (B1211001) layer of the gastric mucosa, forming a protective coating over ulcers and erosions.[1][2] This physical barrier shields the underlying tissue from the damaging effects of acid and pepsin, creating a favorable environment for healing.[1][2]

  • Stimulation of Mucus and Bicarbonate Secretion: BSS enhances the secretion of protective mucus and bicarbonate from gastric epithelial cells.[1] The mucus layer acts as a physical barrier, while bicarbonate neutralizes hydrogen ions, creating a pH gradient across the mucus layer that protects the epithelial surface. One study on a related bismuth compound, colloidal bismuth subcitrate, demonstrated a significant increase in mucus gel dimension and composition. While direct quantitative data for BSS on mucus thickness is limited, a study on sodium salicylate showed a notable increase in the mucus gel layer in rats.

  • Inhibition of Pepsin: Bismuth subsalicylate has been demonstrated to inhibit the proteolytic activity of pepsin, a key enzyme involved in tissue damage in peptic ulcer disease.[3]

Anti-inflammatory Action

The salicylate component of BSS contributes significantly to its gastroprotective effects through its well-established anti-inflammatory properties.

  • Inhibition of Prostaglandin (B15479496) Synthesis: Salicylate is known to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[2][4] Prostaglandins are key mediators of inflammation and also play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion and promoting mucosal blood flow. The anti-inflammatory effect of salicylate helps to reduce mucosal irritation and fluid hypersecretion.[1] One study reported an IC50 value of 5 µg/mL for sodium salicylate in inhibiting prostaglandin E2 release in human A549 cells.[5] Another study indicated that salicylate at therapeutic concentrations inhibits COX-2 activity by suppressing its expression.[6]

Antimicrobial Activity

Bismuth subsalicylate possesses direct antimicrobial properties, most notably against Helicobacter pylori, a primary causative agent of gastritis, peptic ulcers, and gastric cancer.

  • Direct Bactericidal Effects: Bismuth compounds exert their antimicrobial action through multiple mechanisms, including the disruption of the bacterial cell wall, inhibition of bacterial enzymes and ATP synthesis, and prevention of bacterial adherence to the gastric mucosa.[1][7][8]

  • Eradication of H. pylori: BSS is a key component of quadruple therapy regimens for the eradication of H. pylori.[7] The addition of bismuth to antibiotic regimens significantly increases eradication rates.[7]

Cytoprotective Signaling Pathways

Recent research has begun to elucidate the cellular signaling pathways through which BSS exerts its cytoprotective effects on gastric epithelial cells.

  • Activation of the MAP Kinase Pathway: Studies have shown that BSS can dose-dependently increase the activity of p44/p42 and p38 mitogen-activated protein (MAP) kinases in normal human gastric mucous epithelial cells.[1][9] The activation of these pathways is linked to increased cell proliferation and growth, contributing to mucosal healing.

  • Increase in Intracellular Calcium: BSS has been found to increase intracellular calcium concentrations ([Ca2+]i) in gastric mucous epithelial cells.[1][9] This increase in intracellular calcium appears to be a key upstream event in the activation of the p44/p42 MAP kinase pathway.[1][9]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on the gastrointestinal protective effects of bismuth subsalicylate.

Table 1: Antimicrobial Activity of Bismuth Subsalicylate against Helicobacter pylori

ParameterValueReference
MIC Range4 - 32 µg/mL[1]
MIC508 µg/mL[1]
MIC9016 µg/mL[1]

MIC: Minimum Inhibitory Concentration

Table 2: Clinical Efficacy of Bismuth-Containing Quadruple Therapy for H. pylori Eradication (Meta-Analyses)

Therapy DurationEradication Rate (Intention-to-Treat)Reference
10-day87%[6]
14-day82%[6]
10-day vs. 14-daySimilar efficacy (RR 0.97, 95% CI 0.93-1.01)[2]
High-Dose Dual Therapy vs. Bismuth Quadruple TherapySimilar efficacy (85.5% vs. 87.2%)[10]

RR: Risk Ratio; CI: Confidence Interval

Table 3: Effect of Salicylate on Prostaglandin E2 (PGE2) Synthesis

Cell LineIC50 of Sodium SalicylateReference
Human A549 cells5 µg/mL[5]
Human Foreskin Fibroblasts≈5 × 10⁻⁶ M (suppression of COX-2 expression)[6]

IC50: Half-maximal inhibitory concentration

Table 4: Effect of Colloidal Bismuth Subcitrate (a related bismuth compound) on Gastric Mucus Properties in Rats

Parameter% Increase vs. ControlReference
Mucus Gel Dimension49%[4]
Sulfomucin Content64%[4]
Sialomucin Content112%[4]
H+ Retardation Capacity28%[4]
Viscosity120% (2.2-fold increase)[4]
Hydrophobicity26%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the gastrointestinal protective effects of bismuth subsalicylate.

In Vivo Model: Ethanol-Induced Gastric Ulcer in Rats

This model is widely used to assess the cytoprotective effects of various agents against acute gastric mucosal injury.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: Bismuth subsalicylate is administered orally (p.o.) at various doses (e.g., 50, 100, 200 mg/kg) suspended in a vehicle (e.g., 1% carboxymethylcellulose). The control group receives the vehicle only. A positive control group may receive a known gastroprotective agent like omeprazole (B731) (20 mg/kg, p.o.).

  • Induction of Gastric Ulcers: One hour after drug administration, absolute ethanol (B145695) (1 mL/200g body weight) is administered orally to induce gastric ulcers.[9]

  • Euthanasia and Stomach Excision: One hour after ethanol administration, the rats are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Assessment: The stomachs are examined for the presence of ulcers. The ulcer index can be calculated based on the number and severity of the lesions. The percentage of protection can be calculated using the formula: ((Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index) x 100.

  • Histopathological Examination: Gastric tissue samples can be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of mucosal damage.

In Vitro Model: Cytoprotection Assay in Gastric Epithelial Cells

This assay assesses the ability of bismuth subsalicylate to protect gastric epithelial cells from injury induced by various damaging agents.

Protocol:

  • Cell Line: Human gastric adenocarcinoma cell line (AGS cells) is commonly used.

  • Cell Culture: AGS cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluence, the cells are pre-treated with various concentrations of bismuth subsalicylate for a specified period (e.g., 2 hours).

  • Induction of Cell Injury: After pre-treatment, the cells are exposed to a damaging agent such as ethanol (e.g., 10% for 30 minutes) or hydrogen peroxide (to induce oxidative stress).

  • Assessment of Cell Viability: Cell viability is assessed using methods such as:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: The percentage of cytoprotection is calculated by comparing the viability of cells treated with BSS and the damaging agent to those treated with the damaging agent alone.

Measurement of Gastric Mucus Thickness

This method allows for the quantification of the adherent mucus layer on the gastric mucosa.

Protocol:

  • Tissue Preparation: Following euthanasia of the animal (e.g., rat), the stomach is excised, opened, and rinsed.

  • Microscopy: Unfixed gastric mucosal tissue is mounted in a chamber with the mucosal side up.

  • Visualization: The mucus layer can be visualized using an inverted microscope with phase-contrast optics. The luminal surface of the mucus can be marked with fine carbon particles.

  • Measurement: The thickness of the mucus layer is measured using a calibrated micrometer eyepiece or image analysis software. Measurements are taken at multiple points to obtain an average thickness.

Measurement of Gastric Bicarbonate Secretion

This protocol quantifies the rate of bicarbonate secretion from the gastric mucosa.

Protocol:

  • Animal Preparation: Anesthetized rats are used. A catheter is inserted into the stomach through the esophagus, and the pylorus is ligated to prevent duodenal contents from entering the stomach.

  • Gastric Perfusion: The stomach is perfused with a saline solution at a constant rate.

  • Sample Collection: The perfusate is collected at regular intervals (e.g., every 15 minutes).

  • Bicarbonate Measurement: The bicarbonate concentration in the collected perfusate is determined by back-titration. The sample is first acidified to drive off CO2, and then the remaining acid is titrated with a standardized NaOH solution.

  • Calculation: The rate of bicarbonate secretion is calculated based on the concentration of bicarbonate in the perfusate and the perfusion rate, and is typically expressed as µmol/h.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

BSS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular BSS Bismuth Subsalicylate (BSS) CaSR Calcium-Sensing Receptor (CaSR) BSS->CaSR Activates p38_MAPK p38 MAPK BSS->p38_MAPK Activates (Ca²⁺-independent) PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase p44_42_MAPK p44/p42 MAPK (ERK1/2) Ca_increase->p44_42_MAPK Activates Proliferation Cell Proliferation & Growth p44_42_MAPK->Proliferation Promotes p38_MAPK->Proliferation Promotes Experimental_Workflow_Ulcer_Model start Start fasting Fast Rats (24h) start->fasting treatment Administer BSS or Vehicle fasting->treatment induction Induce Ulcer with Ethanol treatment->induction euthanasia Euthanize Rats (1h post-induction) induction->euthanasia excision Excise and Open Stomach euthanasia->excision assessment Assess Ulcer Index excision->assessment histology Histopathological Examination assessment->histology end End histology->end BSS_Multifaceted_Action cluster_mucosal_defense Mucosal Defense Enhancement cluster_anti_inflammatory Anti-inflammatory Action cluster_antimicrobial Antimicrobial Activity BSS Bismuth Subsalicylate (BSS) barrier Forms Protective Barrier BSS->barrier mucus ↑ Mucus Secretion BSS->mucus bicarbonate ↑ Bicarbonate Secretion BSS->bicarbonate pepsin ↓ Pepsin Activity BSS->pepsin prostaglandin ↓ Prostaglandin Synthesis (via Salicylate) BSS->prostaglandin h_pylori Inhibits H. pylori (cell wall, enzymes, adherence) BSS->h_pylori

References

A Comprehensive Technical Guide on the Physical Properties of Bismuth Salicylate for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical physical properties of bismuth salicylate (B1505791), an active pharmaceutical ingredient (API) renowned for its use in treating gastrointestinal discomforts. Tailored for researchers, scientists, and drug development professionals, this document outlines the key physicochemical characteristics that govern the formulation of stable, effective, and patient-centric dosage forms.

Introduction

Bismuth salicylate (C₇H₅BiO₄) is a versatile compound widely recognized for its antacid, anti-diarrheal, and anti-inflammatory properties.[1][2] Its therapeutic efficacy is intrinsically linked to its physical properties, which dictate its behavior during manufacturing, storage, and gastrointestinal transit. A thorough understanding of these characteristics is paramount for successful formulation development, ensuring optimal bioavailability and stability. This guide delves into the essential physical parameters of this compound, providing quantitative data and standardized experimental protocols.

Core Physical and Chemical Properties

The formulation of this compound, most commonly as an oral suspension or chewable tablet, requires careful consideration of its inherent physical and chemical attributes.[3]

Table 1: Key Physicochemical Properties of this compound
PropertyValue / DescriptionSignificance in Formulation
Molecular Formula C₇H₅BiO₄[1]Fundamental for dose calculations and stoichiometric considerations.
Molecular Weight 362.09 g/mol [1]Influences diffusion, dissolution rate, and membrane transport.
Appearance White or almost white, odorless powder[4][5]Important for patient acceptance and quality control of the final product.
Melting Point >350 °C (with decomposition)[4][5]High thermal stability simplifies processing conditions like drying.
Solubility Practically insoluble in water and alcohol.[4][5][6] Soluble in mineral acids with decomposition.[4][5][6]Dictates the need for suspension or chewable tablet formulations. Affects dissolution rate and bioavailability.
pKa Data not readily available; salicylic (B10762653) acid pKa is ~2.97.Influences solubility and dissolution rate in the varying pH environments of the GI tract.
LogP 0.11 at 25°C[4]Low lipophilicity suggests limited passive diffusion across cell membranes.
Table 2: Powder and Flow Properties of this compound
PropertyValue / DescriptionSignificance in Formulation
Bulk Density Typical Tap Bulk Density: 0.43 g/cm³[4]Critical for determining appropriate container size, capsule filling, and tablet compression.
Tapped Density Method-dependent; used to calculate compressibility.In conjunction with bulk density, it predicts powder flowability and compaction behavior.
Flowability Poor (inferred from density)Necessitates the use of glidants and other excipients to ensure uniform die filling and tablet weight.
Hygroscopicity Stable in air but sensitive to light.[4]Requires protection from light during storage and manufacturing to prevent degradation.
Polymorphism Exists as a layered coordination polymer.[1]Different polymorphs can exhibit varied solubility and stability, impacting bioavailability.
Particle Size Formulation-dependent (micronized for suspensions)Directly impacts dissolution rate, suspension stability (settling rate), and patient mouthfeel.

Experimental Protocols

Accurate characterization of this compound's physical properties is essential. The following section details the standard methodologies for key analytical experiments.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

  • Data Analysis: The temperature at which the endothermic peak corresponding to melting occurs is recorded as the melting point. The instrument detects the heat absorbed by the sample during the phase transition.[7]

Solubility Determination by HPLC

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[8]

  • Suspension Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, simulated gastric fluid) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This is a standard procedure known as the saturation shake-flask method.[9]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Inject a known volume of the clear supernatant into the HPLC system. The concentration is determined by comparing the peak area to a standard calibration curve of known this compound concentrations.[8][10]

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of this compound powder.

Methodology:

  • Dispersion: Disperse the powder sample in a suitable medium (wet or dry dispersion) to ensure individual particles are measured.[11] For wet analysis, a non-dissolving dispersant is used.

  • Measurement: Pass the dispersed sample through a laser beam. The particles scatter the light at different angles depending on their size; smaller particles scatter light at larger angles.[12]

  • Data Analysis: Detectors measure the angular intensity of the scattered light. The Mie theory is then applied to these data to calculate the particle size distribution, reported as a volume equivalent sphere diameter.[12][13]

Polymorph Screening by X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of this compound and detect any polymorphism.

Methodology:

  • Sample Preparation: A small amount of the powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffractogram, with its characteristic peaks, serves as a "fingerprint" for the specific crystalline structure.[14] This pattern can be compared to known standards to identify the polymorph and assess the sample's crystallinity or amorphous nature.[15]

Bulk and Tapped Density Measurement (per USP <616>)

Objective: To determine the bulk and tapped densities of this compound powder, which are used to calculate flowability indices.

Methodology:

  • Bulk Density (Method I): Gently introduce a known mass (M) of the powder into a graduated cylinder and record the initial, unsettled volume (V₀).[16][17] Calculate bulk density as M/V₀.

  • Tapped Density: Mechanically tap the graduated cylinder containing the sample for a specified number of taps (B36270) (e.g., 500, 750, 1250) until the volume no longer changes significantly.[16] Record the final tapped volume (Vf). Calculate tapped density as M/Vf.

  • Compressibility Index and Hausner Ratio: These flowability indicators are calculated from the bulk and tapped densities.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To evaluate the moisture sorption and desorption characteristics of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample in the DVS instrument.

  • Humidity Program: The sample is subjected to a programmed series of changes in relative humidity (RH) at a constant temperature.[18]

  • Data Collection: A microbalance continuously records the change in sample mass as it adsorbs or desorbs water vapor to reach equilibrium at each RH step.[19][20]

  • Analysis: The data is used to generate a moisture sorption isotherm, which plots the change in mass versus RH, revealing the material's hygroscopicity.[18]

Mechanism of Action and Formulation Relevance

This compound exerts its therapeutic effects through a multi-faceted mechanism. Upon hydrolysis in the stomach, it dissociates into bismuth oxychloride and salicylic acid.[1][3]

  • Anti-inflammatory Action: The salicylate component inhibits the synthesis of prostaglandins, which are key mediators of inflammation and gastrointestinal hypermotility.[3][21]

  • Antimicrobial Action: The bismuth moiety exhibits direct bactericidal effects against a range of enteric pathogens and inhibits bacterial adhesion to the mucosal lining.[21][22]

  • Antisecretory Effect: It stimulates the absorption of fluids and electrolytes, reducing fluid loss associated with diarrhea.[3]

These mechanisms underscore the importance of designing a formulation that ensures the timely release and availability of both the bismuth and salicylate components in the gastrointestinal tract.

Bismuth_Salicylate_Anti_Inflammatory_Pathway cluster_lumen GI Lumen cluster_mucosa Gastric Mucosa BSS This compound (BSS) Hydrolysis Acid Hydrolysis BSS->Hydrolysis Bismuth Bismuth Oxychloride Hydrolysis->Bismuth Insoluble Salicylate Salicylic Acid Hydrolysis->Salicylate Absorbed COX COX-1 / COX-2 Enzymes Salicylate->COX Inhibits PG Prostaglandins COX->PG Synthesizes Inflammation Inflammation & Hypermotility PG->Inflammation Mediates

Caption: Anti-inflammatory pathway of this compound.

Pre-formulation and Development Workflow

A systematic approach to pre-formulation studies is crucial for developing a robust this compound product. The workflow ensures that all critical parameters are evaluated before proceeding to full-scale formulation and manufacturing.

Formulation_Development_Workflow API_Char API Characterization (this compound) PhysProps Physical Properties (Melting Point, pKa, LogP) API_Char->PhysProps PowderProps Powder Properties (PSD, Density, Flow) API_Char->PowderProps SolidState Solid-State Analysis (Polymorphism, Hygroscopicity) API_Char->SolidState Excipient Excipient Compatibility (DSC, HPLC) PhysProps->Excipient PowderProps->Excipient SolidState->Excipient Formulation Formulation Design (e.g., Suspension, Tablet) Excipient->Formulation ProcessDev Process Development & Optimization Formulation->ProcessDev Stability Stability Studies (ICH Guidelines) ProcessDev->Stability Final Final Dosage Form Stability->Final

Caption: Pre-formulation and development workflow for this compound.

Conclusion

The physical properties of this compound are foundational to its successful formulation into safe and effective drug products. Its poor solubility necessitates formulation as a suspension or chewable tablet, where parameters like particle size, density, and flowability become critical quality attributes. The detailed protocols and data presented in this guide serve as a vital resource for formulation scientists, enabling an evidence-based approach to the development of this compound medications. A thorough characterization, following the outlined workflows, is indispensable for navigating the complexities of pharmaceutical development and ensuring product quality.

References

Methodological & Application

Application Notes and Protocols for the Mechanochemical Synthesis of Bismuth Salicylate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth salicylate (B1505791) complexes, most notably bismuth subsalicylate, are well-established active pharmaceutical ingredients (APIs) utilized for their antacid, antidiarrheal, and antimicrobial properties.[1][2] Traditional synthesis of these compounds often involves solvent-heavy precipitation methods, which can be inefficient and environmentally burdensome.[3] Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, offers a greener, more efficient, and scalable alternative for the synthesis of bismuth salicylate complexes and other APIs.[3][4] This solid-state approach, particularly through techniques like liquid-assisted grinding (LAG) and ion- and liquid-assisted grinding (ILAG), allows for the direct reaction of bismuth(III) oxide (Bi₂O₃) with salicylic (B10762653) acid, often with quantitative yields and reduced reaction times.[3][5]

These application notes provide detailed protocols for the mechanochemical synthesis of bismuth disalicylate (Bi(HSal)₂·H₂O) and bismuth trisalicylate (Bi(HSal)₃), summarizing key experimental parameters and expected outcomes. The information is compiled from recent advancements in the field to aid researchers in adopting these sustainable synthetic methods.

Key Advantages of Mechanochemical Synthesis

  • Efficiency: Rapid reaction times, often on the scale of minutes to hours, compared to longer solution-based methods.[3]

  • Sustainability: Drastically reduces or eliminates the need for bulk solvents, making it an environmentally friendly "green chemistry" approach.[3]

  • High Yields: Often results in quantitative or near-quantitative conversion of reactants to products.[3]

  • Process Control: Allows for the selective synthesis of different this compound stoichiometries (mono-, di-, and trisalicylates) by controlling reactant ratios and reaction conditions.[3]

  • Direct Synthesis from Oxides: Enables the use of inexpensive and stable metal oxides like Bi₂O₃ as starting materials, generating water as the primary byproduct.[5]

Experimental Protocols

The following protocols are based on optimized conditions reported in the literature for laboratory-scale synthesis using a vibration-type ball mill.[3]

Materials and Equipment
  • Reactants: Bismuth(III) oxide (Bi₂O₃), Salicylic acid (HSal)

  • Additives (for LAG/ILAG): Distilled water, Potassium nitrate (B79036) (KNO₃), Ammonium nitrate (NH₄NO₃)

  • Equipment: Vibration-type ball mill (e.g., InSolido Technologies IST500), stainless steel grinding jars (10 mL or 25 mL), stainless steel grinding balls (7 mm or 10 mm diameter).

Protocol 1: Synthesis of Bismuth Disalicylate (BiSal₂)

This protocol utilizes the Ion- and Liquid-Assisted Grinding (ILAG) method, which has been shown to be crucial for achieving full conversion to the disalicylate complex.[5]

1. Reactant Preparation:

  • Weigh Bismuth(III) oxide (Bi₂O₃) and Salicylic acid (HSal) in a 1:4 molar ratio.
  • For a typical 200 mg total reaction mixture, this corresponds to approximately 80.3 mg of Bi₂O₃ and 119.7 mg of HSal.
  • Add an ionic salt catalyst, such as NH₄NO₃, corresponding to 1-2% of the total reactant weight (2-4 mg).

2. Milling Procedure:

  • Place the powdered reactants and the ionic salt into a 10 mL stainless steel grinding jar.
  • Add two 10 mm stainless steel grinding balls.
  • Add a small volume of distilled water as the liquid-assisting agent. An optimal volume is around 50 µL per 200 mg of reaction mixture.
  • Securely close the jar and place it in the ball mill.
  • For enhanced reproducibility, pre-heat the jar containing the reaction mixture to 85 °C for 30 minutes prior to milling.[3]
  • Mill the mixture at a frequency of 30 Hz for 45-60 minutes.

3. Product Recovery and Characterization:

  • After milling, carefully open the jar in a fume hood.
  • Collect the resulting powder. The product should be a fine, homogeneous powder.
  • The product can be characterized without further purification. Standard analytical techniques include Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups, and Thermogravimetric Analysis (TGA) to assess thermal stability and composition.

Protocol 2: Synthesis of Bismuth Trisalicylate (BiSal₃)

The synthesis of bismuth trisalicylate is generally more straightforward and can be achieved with high purity via liquid-assisted grinding (LAG).[6]

1. Reactant Preparation:

  • Weigh Bismuth(III) oxide (Bi₂O₃) and Salicylic acid (HSal) in a 1:6 molar ratio to ensure complete conversion.
  • For a typical 200 mg total reaction mixture, this corresponds to approximately 53.8 mg of Bi₂O₃ and 146.2 mg of HSal.

2. Milling Procedure:

  • Place the powdered reactants into a 10 mL stainless steel grinding jar.
  • Add two 10 mm stainless steel grinding balls.
  • Add a small volume of distilled water (e.g., 50 µL per 200 mg of reaction mixture).
  • Securely close the jar and place it in the ball mill.
  • Mill the mixture at a frequency of 30 Hz for 30-45 minutes. Pre-heating is generally not required for the trisalicylate synthesis.[6]

3. Product Recovery and Characterization:

  • Follow the same product recovery and characterization steps as outlined in Protocol 1. PXRD analysis should confirm the absence of unreacted Bi₂O₃.[6]

Data Presentation

The following tables summarize the quantitative data for the mechanochemical synthesis of this compound complexes based on reported experimental conditions.

Table 1: Optimized Parameters for Mechanochemical Synthesis

ParameterBismuth Disalicylate (BiSal₂)Bismuth Trisalicylate (BiSal₃)
Synthesis Method Ion- and Liquid-Assisted Grinding (ILAG)Liquid-Assisted Grinding (LAG)
Bi₂O₃:HSal Molar Ratio 1:41:6
Total Reactant Mass 200 - 300 mg (for 10 mL jar)200 - 300 mg (for 10 mL jar)
Grinding Jar 10 mL or 25 mL stainless steel10 mL or 25 mL stainless steel
Grinding Media Two 10 mm stainless steel ballsTwo 10 mm stainless steel balls
Liquid Additive Distilled WaterDistilled Water
Liquid Volume (η) ~50 µL per 200 mg reactants~50 µL per 200 mg reactants
Ionic Additive 1-2 wt% NH₄NO₃ or KNO₃Not required
Pre-heating 85 °C for 30 minNot required
Milling Frequency 30 Hz30 Hz
Milling Time 45 - 60 min30 - 45 min
Yield Quantitative / Full ConversionQuantitative / Full Conversion
Product Purity High purity, phase-pure BiSal₂ confirmed by PXRD.[3]High purity, no precursor impurities detected by PXRD.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mechanochemical synthesis of this compound complexes.

G cluster_prep 1. Preparation cluster_milling 2. Milling cluster_post 3. Analysis prep_reactants Weigh Reactants (Bi₂O₃ + HSal) load_jar Load Jar with Reactants, Additives, Grinding Media prep_reactants->load_jar prep_additives Weigh Additives (Ionic Salt, if ILAG) prep_additives->load_jar add_liquid Add Liquid (e.g., Water) load_jar->add_liquid preheat Pre-heat Jar (Optional, for BiSal₂) add_liquid->preheat mill Ball Mill (30 Hz, 30-60 min) preheat->mill recover Recover Product Powder mill->recover characterize Characterize (PXRD, FT-IR, TGA) recover->characterize

Caption: General workflow for mechanochemical synthesis.

Proposed Mechanism of Action

While the precise signaling pathways for mechanochemically synthesized bismuth salicylates are a subject of ongoing research, the general mechanism of action for bismuth subsalicylate involves a combination of effects from both the bismuth and salicylate moieties upon hydrolysis in the gastrointestinal tract.[1][7]

G cluster_stomach In the Stomach (Acidic pH) cluster_bismuth_action Bismuth Moiety Actions cluster_salicylate_action Salicylate Moiety Actions start This compound (Oral Administration) hydrolysis Hydrolysis start->hydrolysis bismuth_oxy Bismuth Oxychloride (BiOCl) + other Bismuth salts hydrolysis->bismuth_oxy sal_acid Salicylic Acid hydrolysis->sal_acid bact_growth Inhibition of Bacterial Growth (e.g., H. pylori, E. coli) bismuth_oxy->bact_growth bact_adhesion Inhibition of Bacterial Adhesion and Filmogenesis bismuth_oxy->bact_adhesion pg_synth Inhibition of Prostaglandin G/H Synthase 1/2 sal_acid->pg_synth fluid_sec Reduction of Intestinal Fluid Secretion sal_acid->fluid_sec bismuth_result Antimicrobial Effect bact_growth->bismuth_result bact_adhesion->bismuth_result salicylate_result Anti-inflammatory & Antisecretory Effects pg_synth->salicylate_result fluid_sec->salicylate_result

Caption: Hydrolysis and dual-action mechanism of this compound.

Applications and Future Outlook

The mechanochemically synthesized this compound complexes are expected to exhibit biological activities comparable to those produced by conventional methods, including antimicrobial and anti-inflammatory effects.[8] Their primary applications are in the pharmaceutical industry for treating gastrointestinal disorders.[2] The efficiency and green nature of mechanochemical synthesis make it an attractive method for industrial-scale production of these and other bismuth-containing APIs.[3] Further research can focus on scaling up these processes, exploring continuous manufacturing, and investigating the synthesis of novel bismuth-based coordination polymers and metal-organic frameworks (MOFs) with unique therapeutic properties.

References

Application Notes and Protocols: Bismuth Salicylate for Helicobacter pylori Eradication in In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bismuth salicylate (B1505791) for the in vitro study of Helicobacter pylori (H. pylori) eradication. This document outlines the mechanisms of action, provides detailed experimental protocols, and presents quantitative data from relevant studies.

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary cause of peptic ulcers and a significant risk factor for gastric cancer. Bismuth salts, including bismuth subsalicylate (BSS), have been used for centuries to treat various gastrointestinal ailments. In modern medicine, bismuth-containing quadruple therapies are recommended for the eradication of H. pylori, especially in regions with high antibiotic resistance.[1][2] Bismuth compounds exert a local effect on the gastroduodenal mucosa and have a direct bactericidal effect on H. pylori.[3][4] In vitro models are crucial for elucidating the specific mechanisms of action of bismuth salicylate and for screening new therapeutic strategies against H. pylori.

Mechanisms of Action of this compound against H. pylori

This compound has a multifaceted mechanism of action against H. pylori, targeting several key cellular processes essential for the bacterium's survival and virulence.

  • Disruption of the Bacterial Cell Wall and Morphology: Bismuth compounds form complexes in the bacterial cell wall and periplasmic space, leading to structural degradation, cellular swelling, vacuolization, and eventual cell wall eruption.[4][5] This disruption of the cell envelope contributes to the bactericidal effect of bismuth.

  • Inhibition of Key Enzymes: Bismuth has been shown to inhibit various essential enzymes in H. pylori, including urease, fumarase, and alcohol dehydrogenase.[2] Urease is a critical virulence factor that allows H. pylori to survive in the acidic environment of the stomach by neutralizing gastric acid.[6]

  • Inhibition of ATP Synthesis: Bismuth compounds can inhibit ATP synthesis in H. pylori, thereby depleting the bacterium's energy supply and hindering vital cellular functions.[2][3][4]

  • Prevention of Bacterial Adhesion: Bismuth impairs the adherence of H. pylori to gastric epithelial cells, a crucial step in establishing a persistent infection.[3][4]

  • Suppression of Flagella Synthesis: The salicylate component of bismuth subsalicylate may contribute to its efficacy by reversibly blocking the synthesis of flagellin (B1172586) and flagella, which are essential for H. pylori motility and colonization of the gastric mucosa.[4][7]

Quantitative Data: In Vitro Susceptibility of H. pylori to this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of bismuth subsalicylate against H. pylori as reported in various studies.

Bismuth CompoundH. pylori StrainsMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Bismuth Subsalicylate12 clinical isolates and reference strains4 - 32Not ReportedNot Reported[8]
Bismuth Subsalicylate60 clinical isolatesNot Reported>128>128[9]
Bismuth Subsalicylate116 clinical isolates20 (98% susceptibility)Not ReportedNot Reported[10]

Experimental Protocols

Here are detailed protocols for key in vitro experiments to assess the efficacy of this compound against H. pylori.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against H. pylori.

Materials:

  • H. pylori strain(s) of interest

  • Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)

  • BHI agar (B569324) plates supplemented with 10% FBS

  • Bismuth subsalicylate (BSS) stock solution

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Incubator with microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C

Protocol:

  • Preparation of H. pylori Inoculum:

    • Culture H. pylori on BHI agar plates under microaerophilic conditions for 48-72 hours.

    • Harvest the bacterial cells and resuspend them in BHI broth.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the BSS stock solution in BHI broth in the 96-well microtiter plate. The concentration range should typically span from 0.25 to 512 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted H. pylori inoculum to each well containing the BSS dilutions.

    • Include a growth control well (inoculum without BSS) and a sterility control well (broth without inoculum).

    • Incubate the microtiter plate at 37°C under microaerophilic conditions for 72 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • The MIC is the lowest concentration of BSS that completely inhibits visible growth of H. pylori.[11]

  • MBC Determination:

    • To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

    • Spread the aliquot onto BHI agar plates.

    • Incubate the plates at 37°C under microaerophilic conditions for 72 hours.

    • The MBC is the lowest concentration of BSS that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).[12][13]

Urease Activity Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of H. pylori urease activity by this compound.

Materials:

  • H. pylori culture

  • Urea (B33335) broth (containing urea and phenol (B47542) red pH indicator)

  • Bismuth subsalicylate solutions of varying concentrations

  • Spectrophotometer

Protocol:

  • Preparation of H. pylori Suspension:

    • Culture H. pylori and prepare a bacterial suspension as described in the MIC protocol.

  • Inhibition Assay:

    • In a 96-well plate, mix the H. pylori suspension with different concentrations of this compound.

    • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

    • Incubate the plate under microaerophilic conditions at 37°C for a predetermined time (e.g., 1-2 hours).

  • Urease Activity Measurement:

    • Add urea broth to each well.

    • Monitor the color change of the phenol red indicator from yellow to pink/red, which indicates ammonia (B1221849) production due to urease activity.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) at regular intervals using a spectrophotometer.[14]

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of this compound compared to the positive control.

    • The IC₅₀ value (the concentration of BSS that inhibits 50% of urease activity) can be determined by plotting the percentage of inhibition against the logarithm of the BSS concentration.

ATP Bioluminescence Assay for Bacterial Viability

This protocol details the use of a commercial ATP bioluminescence assay kit to assess the effect of this compound on the viability of H. pylori.

Materials:

  • H. pylori culture

  • Bismuth subsalicylate solutions of varying concentrations

  • Commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo™)[15]

  • Luminometer

Protocol:

  • Bacterial Treatment:

    • Prepare a suspension of H. pylori and expose it to different concentrations of this compound in a 96-well plate.

    • Include untreated bacteria as a control.

    • Incubate under microaerophilic conditions at 37°C for a specified duration (e.g., 24 hours).

  • ATP Measurement:

    • Following the manufacturer's instructions for the ATP bioluminescence assay kit, add the reagent to each well. This reagent lyses the bacteria and provides the substrate for the luciferase reaction.

    • Incubate for the recommended time to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.[3]

  • Data Analysis:

    • The amount of luminescence is directly proportional to the amount of ATP present, which reflects the number of viable bacteria.

    • Calculate the percentage reduction in viability for each this compound concentration compared to the untreated control.

Anti-Adhesion Assay Using Gastric Epithelial Cells

This protocol describes an in vitro assay to evaluate the ability of this compound to inhibit the adhesion of H. pylori to gastric epithelial cells.

Materials:

  • Human gastric adenocarcinoma cell line (e.g., AGS cells)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • H. pylori strain

  • Bismuth subsalicylate solutions

  • Giemsa stain or a method for quantifying bacterial adhesion (e.g., urease assay or viable counting)

Protocol:

  • Cell Culture:

    • Culture AGS cells in a 24-well plate until they form a confluent monolayer.

  • Bacterial Preparation and Treatment:

    • Prepare an H. pylori suspension and pre-incubate it with various concentrations of this compound for 1 hour at 37°C.

  • Co-culture:

    • Wash the AGS cell monolayers with phosphate-buffered saline (PBS).

    • Add the pre-treated H. pylori suspension to the AGS cells at a multiplicity of infection (MOI) of 100:1.

    • Incubate the co-culture for a specific period (e.g., 3 hours) at 37°C in a 5% CO₂ incubator.

  • Quantification of Adhesion:

    • Microscopic Method:

      • Wash the wells extensively with PBS to remove non-adherent bacteria.

      • Fix the cells with methanol (B129727) and stain with Giemsa.

      • Count the number of adherent bacteria per cell under a microscope.

    • Urease Assay Method:

      • After washing, lyse the AGS cells to release the adherent bacteria.

      • Measure the urease activity of the lysate as an indicator of the number of adherent bacteria.[14]

    • Viable Counting Method:

      • After washing, lyse the AGS cells and plate serial dilutions of the lysate on BHI agar to determine the number of colony-forming units (CFU) of adherent bacteria.

  • Data Analysis:

    • Calculate the percentage of inhibition of adhesion for each concentration of this compound compared to the untreated control.

Visualizations

This compound Mechanism of Action Workflow

Bismuth_Salicylate_MoA cluster_BSS This compound cluster_Hpylori Helicobacter pylori cluster_Effects Bactericidal Effects BSS This compound CellWall Cell Wall Disruption BSS->CellWall Enzyme Enzyme Inhibition (e.g., Urease) BSS->Enzyme ATP ATP Synthesis Inhibition BSS->ATP Adhesion Inhibition of Adhesion to Gastric Cells BSS->Adhesion Flagella Flagella Synthesis Suppression BSS->Flagella Viability Decreased Viability CellWall->Viability Enzyme->Viability ATP->Viability Colonization Reduced Colonization Adhesion->Colonization Flagella->Colonization Eradication Eradication Viability->Eradication Colonization->Eradication

Caption: Mechanisms of this compound against H. pylori.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Culture 1. H. pylori Culture MIC_MBC 3a. MIC/MBC Determination Culture->MIC_MBC Urease_Assay 3b. Urease Inhibition Assay Culture->Urease_Assay ATP_Assay 3c. ATP Bioluminescence Assay Culture->ATP_Assay Adhesion_Assay 3d. Anti-Adhesion Assay Culture->Adhesion_Assay BSS_Prep 2. This compound Solution Preparation BSS_Prep->MIC_MBC BSS_Prep->Urease_Assay BSS_Prep->ATP_Assay BSS_Prep->Adhesion_Assay Data 4. Quantitative Data Analysis (MIC, MBC, % Inhibition, IC50) MIC_MBC->Data Urease_Assay->Data ATP_Assay->Data Adhesion_Assay->Data

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Bismuth Salicylate in Combination with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bismuth salicylate (B1505791) (commonly available as bismuth subsalicylate) in combination with antibiotics for the treatment of gastrointestinal infections, primarily focusing on Helicobacter pylori eradication and the management of traveler's diarrhea. This document includes summaries of clinical data, detailed experimental protocols for assessing synergy, and diagrams of relevant biological pathways and workflows.

Introduction

Bismuth salts have a long history in medicine for treating gastrointestinal ailments.[1] Bismuth subsalicylate, in particular, has demonstrated multifaceted properties, including antimicrobial, anti-inflammatory, and antisecretory effects.[2][3][4] When used in combination with antibiotics, bismuth subsalicylate can enhance the efficacy of treatment regimens, particularly in cases of antibiotic resistance.[4][5] This document outlines the scientific basis and practical application of this combination therapy.

Clinical Applications and Efficacy

The combination of bismuth subsalicylate with antibiotics has been most extensively studied in two primary clinical contexts: the eradication of Helicobacter pylori and the treatment of traveler's diarrhea.

Helicobacter pylori Eradication

Bismuth-based quadruple therapy is a recommended first-line treatment for H. pylori infection, especially in areas with high rates of clarithromycin (B1669154) resistance.[6][7] This regimen typically includes a proton pump inhibitor (PPI), bismuth subsalicylate, and two antibiotics.

Table 1: Efficacy of Bismuth-Based Quadruple Therapies for H. pylori Eradication

Therapy RegimenDurationEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference(s)
Bismuth subsalicylate, Metronidazole, Tetracycline, PPI10-14 days80% - 93.9%93% - 96.7%[8][9]
Esomeprazole (40mg 3x/day), Amoxicillin (1g 3x/day), Metronidazole (500mg 3x/day), Bismuth subsalicylate (369mg 3x/day)14 days95%Not Specified[2]
Vonoprazan (20mg 2x/day), Bismuth (220mg 2x/day), Amoxicillin (1000mg 2x/day), Clarithromycin (500mg 2x/day) or Tetracycline (500mg 4x/day)10 days88.62%93.22%[10]
Vonoprazan (20mg 2x/day), Bismuth (220mg 2x/day), Amoxicillin (1000mg 2x/day), Clarithromycin (500mg 2x/day) or Tetracycline (500mg 4x/day)14 days89.38%93.74%[10]
Traveler's Diarrhea

Bismuth subsalicylate can be used for both the prevention and treatment of traveler's diarrhea.[11] While antibiotics are also effective, their use can contribute to antimicrobial resistance.[12] Combining bismuth subsalicylate with antibiotics may be considered in moderate to severe cases.

Table 2: Efficacy of Bismuth Subsalicylate in Traveler's Diarrhea

Treatment/ProphylaxisDosageEfficacy MetricResultReference(s)
Prevention
Bismuth subsalicylate2.1 g/day (two tablets four times daily)Protection Rate65%[13]
Bismuth subsalicylateTwo tablets four times dailyReduction in incidenceApproximately 50%[14]
Treatment
Bismuth subsalicylate1 fluid ounce or 2 tablets every 30 minutes for up to 8 dosesSymptom reliefShortens the duration of illness[11][15]
Bismuth subsalicylate vs. Placebo (in adults with diarrhea)Not specifiedReduction in subsequent antibiotic use9% in BSS group vs. 16% in placebo group[16]

Mechanisms of Action and Synergy

The enhanced efficacy of combining bismuth subsalicylate with antibiotics stems from their complementary mechanisms of action.

Bismuth Subsalicylate's Multifactorial Effects

Bismuth subsalicylate exerts its therapeutic effects through several mechanisms:

  • Antimicrobial Action : Bismuth has direct bactericidal effects by disrupting the bacterial cell wall, inhibiting bacterial protein and ATP synthesis, and preventing bacterial adherence to epithelial cells.[1][15]

  • Anti-inflammatory and Antisecretory Effects : The salicylate component inhibits the synthesis of prostaglandins, which mediate inflammation and fluid secretion in the intestines.[2][4][17]

  • Protective Barrier : Bismuth forms a protective layer over the gastric mucosa, shielding it from irritants.[2][4]

BSS Bismuth Subsalicylate Bismuth Bismuth Ions BSS->Bismuth Salicylate Salicylate BSS->Salicylate Bacteria Pathogenic Bacteria (e.g., H. pylori) Bismuth->Bacteria Disrupts Cell Wall, Inhibits Enzymes & ATP Synthesis Bismuth->Bacteria Inhibits Adherence EpithelialCells Gastric Epithelial Cells Bismuth->EpithelialCells Forms Protective Barrier Prostaglandins Prostaglandins Salicylate->Prostaglandins Inhibits Synthesis Bacteria->EpithelialCells Adherence Inflammation Inflammation & Fluid Secretion Prostaglandins->Inflammation Mediates

Figure 1. Mechanism of action of bismuth subsalicylate.

Synergistic Interactions with Antibiotics

The combination of bismuth subsalicylate and antibiotics can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. Bismuth may facilitate the entry of antibiotics into the bacterial cell and can help overcome antibiotic resistance.[17]

cluster_0 Bacterial Cell BacterialCellWall Bacterial Cell Wall Antibiotic Antibiotic AntibioticTarget Antibiotic Target (e.g., Ribosomes, DNA Gyrase) Bismuth Bismuth Subsalicylate Bismuth->BacterialCellWall Weakens Cell Wall Synergy Synergistic Bactericidal Effect Bismuth->Synergy Antibiotic->BacterialCellWall Increased Permeability Antibiotic->AntibioticTarget Inhibits Target Antibiotic->Synergy

Figure 2. Synergistic action of bismuth and antibiotics.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To quantify the interaction between bismuth subsalicylate and an antibiotic against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., H. pylori)

  • Appropriate broth medium (e.g., Mueller-Hinton broth)[6]

  • Bismuth subsalicylate stock solution

  • Antibiotic stock solution

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[6]

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the antibiotic along the x-axis (columns).

    • Perform serial two-fold dilutions of bismuth subsalicylate along the y-axis (rows).

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (bacteria only) and a sterility control well (broth only).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).[6]

  • Data Collection: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Bismuth (FICA) = (MIC of Bismuth in combination) / (MIC of Bismuth alone)

    • FIC of Antibiotic (FICB) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index (FICI) = FICA + FICB

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[1][18]

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilutions Perform Serial Dilutions of Bismuth and Antibiotic in 96-well Plate prep_inoculum->serial_dilutions inoculate Inoculate Plate with Bacterial Suspension serial_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs of Each Agent Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Figure 3. Workflow for the checkerboard assay.

Agar (B569324) Dilution for H. pylori Susceptibility Testing

The agar dilution method is the reference standard for determining the MIC of antimicrobial agents against H. pylori.[19][20]

Objective: To determine the MIC of an antibiotic against H. pylori in the presence or absence of a fixed concentration of bismuth subsalicylate.

Materials:

  • H. pylori isolates

  • Mueller-Hinton agar supplemented with 5% aged sheep blood[20]

  • Antibiotic stock solutions

  • Bismuth subsalicylate stock solution

  • Petri dishes

  • Multipoint replicator

  • Microaerophilic incubation system

Procedure:

  • Media Preparation: Prepare a series of agar plates containing two-fold serial dilutions of the antibiotic. For combination testing, add a fixed, sub-inhibitory concentration of bismuth subsalicylate to each plate.

  • Inoculum Preparation: Culture H. pylori isolates on non-selective agar for 72 hours. Prepare a bacterial suspension equivalent to a 2.0 McFarland standard in a suitable broth.[20]

  • Inoculation: Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspensions.

  • Incubation: Incubate the plates at 37°C for 72 hours in a microaerophilic atmosphere.[20]

  • Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the H. pylori isolate.

Conclusion

The combination of bismuth subsalicylate with antibiotics represents a valuable therapeutic strategy for managing certain gastrointestinal infections. The synergistic and multifactorial actions of bismuth enhance the efficacy of antibiotic regimens, particularly in the face of growing antimicrobial resistance. The protocols outlined in this document provide a framework for the preclinical and clinical evaluation of such combination therapies. Further research is warranted to explore novel combinations and optimize treatment regimens for various patient populations.

References

Application Notes and Protocols for Bismuth Salicylate in Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bismuth subsalicylate (BiSS) as a versatile and environmentally benign catalyst in various organic reactions. Bismuth compounds, in general, are attractive catalysts due to their low toxicity, cost-effectiveness, and stability in the presence of air and moisture.[1][2][3] Bismuth subsalicylate, a well-known active ingredient in pharmaceutical preparations, also demonstrates significant catalytic activity, particularly leveraging the Lewis acidic nature of the Bi(III) center.[3][4]

This document details established protocols for its use in ring-opening polymerization and provides proposed methodologies for other key organic transformations based on the known reactivity of related bismuth(III) catalysts.

Catalyst Preparation and Characterization

Bismuth subsalicylate can be synthesized through the reaction of bismuth(III) oxide with salicylic (B10762653) acid.[5] A typical laboratory-scale preparation is described below.

Protocol 1: Synthesis of Bismuth Subsalicylate

  • Materials:

    • Bismuth(III) oxide (Bi₂O₃)

    • Salicylic acid (C₇H₆O₃)

    • Deionized water

    • Ethanol (B145695)

  • Procedure:

    • Bismuth oxide is pulverized to a fine powder.

    • An aqueous solution of salicylic acid is prepared with a slight excess of salicylic acid (e.g., an initial excess coefficient of 0.05-0.3 based on the stoichiometry: Bi₂O₃ + 2C₇H₆O₃ → 2C₇H₅BiO₄ + H₂O).[6]

    • The salicylic acid solution is heated to approximately 80-90°C.

    • The powdered bismuth oxide is gradually added to the heated salicylic acid solution with vigorous stirring. The reaction is conducted under conditions that avoid light.[6]

    • The reaction mixture is stirred at this temperature for 1.5 to 2.5 hours.[6]

    • After the reaction is complete, the mixture is cooled, and the precipitate is collected by filtration.

    • The solid product is washed with ultrapure water and then with absolute ethanol to remove any unreacted salicylic acid.[6]

    • The resulting white powder of bismuth subsalicylate is dried in a vacuum oven at a temperature below 60°C.[6]

  • Characterization: The synthesized bismuth subsalicylate can be characterized by standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and elemental analysis.

Application 1: Ring-Opening Polymerization (ROP) of Lactides

Bismuth subsalicylate is a highly effective and low-toxicity catalyst for the ring-opening polymerization (ROP) of cyclic esters like L-lactide (L-LA), producing polylactide (PLA), a biodegradable polymer with numerous applications.[4][7] The polymerization is typically initiated by an alcohol, such as a linear aliphatic diol, which also acts as a chain transfer agent.[1][7]

Reaction Mechanism: The proposed mechanism involves the in-situ formation of a bismuth alkoxide species from the reaction between bismuth subsalicylate and the initiator (an alcohol or diol).[4] This alkoxide then acts as a nucleophile, attacking the carbonyl group of the lactide monomer and initiating the ring-opening and subsequent polymerization.[1][4]

ROP_Mechanism BiSS Bismuth Salicylate (BiSS) Active_Species Active Bismuth Alkoxide (Bi-OROH) BiSS->Active_Species + Diol Diol Diol (HOROH) Diol->Active_Species Ring_Opening Nucleophilic Attack & Ring-Opening Active_Species->Ring_Opening + Lactide Lactide L-Lactide Monomer Lactide->Ring_Opening Polymer Poly(L-lactide) (HOPLLAOH) Ring_Opening->Polymer Propagation

Caption: Proposed mechanism for the BiSS-catalyzed ROP of L-lactide.

Experimental Data for ROP of L-Lactide

EntryInitiatorCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)
11,5-Pentanediol (B104693)0.031401.33>95
21,5-Pentanediol0.031202~70
31,5-Pentanediol0.031002~40
4Ethylene Glycol11402>95
51,8-Octanediol11402>95

Data adapted from a study on the ROP of L-LA catalyzed by BiSS. The optimal conditions were found to be 140°C with 0.03 mmol of BiSS for 80 minutes.[4]

Protocol 2: ROP of L-Lactide using Bismuth Subsalicylate

  • Materials:

    • L-lactide (L-LA)

    • Bismuth subsalicylate (BiSS)

    • Anhydrous 1,5-pentanediol (or other diol initiator)

    • Anhydrous toluene (B28343) (or other suitable solvent, can also be performed neat)

    • Schlenk flask and standard Schlenk line equipment

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add L-lactide, bismuth subsalicylate (e.g., 0.03 mol% relative to the monomer), and the diol initiator.

    • If using a solvent, add anhydrous toluene.

    • The flask is placed in a preheated oil bath at the desired temperature (e.g., 140°C) and stirred.

    • The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The polymer is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) and precipitated in a non-solvent such as cold methanol.

    • The precipitated polymer is collected by filtration and dried under vacuum.

Application 2: Esterification Reactions (Proposed)

Bismuth(III) compounds are effective Lewis acid catalysts for esterification reactions. While specific protocols for bismuth subsalicylate are not extensively documented, its catalytic activity can be inferred from related bismuth compounds like bismuth carboxylates, which are formed in situ from Bi₂O₃ and act as the true catalytic species in the esterification of fatty acids.[8]

Proposed Reaction Workflow

Esterification_Workflow Reactants Carboxylic Acid + Alcohol Reaction Reaction Mixture (Heating) Reactants->Reaction Catalyst This compound (BiSS) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Cooling Product Ester + Water Workup->Product Extraction & Purification

Caption: General workflow for BiSS-catalyzed esterification.

Proposed Experimental Data for Esterification

EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)Temp (°C)Time (h)Proposed Yield (%)
1Benzoic AcidMethanol1-5654-8High
2Acetic AcidBenzyl Alcohol1-51003-6High
3Lauric AcidMethanol1-51402-4>85

Proposed yields and conditions are based on general Fischer esterification protocols and studies using other bismuth catalysts.[8][9]

Protocol 3: Proposed Esterification using Bismuth Subsalicylate

  • Materials:

    • Carboxylic acid

    • Alcohol (can be used in excess as the solvent)

    • Bismuth subsalicylate (BiSS)

    • Dean-Stark apparatus (optional, for water removal)

    • Toluene (if a Dean-Stark trap is used)

  • Procedure:

    • To a round-bottom flask, add the carboxylic acid, the alcohol (in excess), and bismuth subsalicylate (1-5 mol%).

    • If applicable, set up the reaction with a Dean-Stark trap and a reflux condenser, using toluene as the solvent to azeotropically remove water.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography or distillation if necessary.

Application 3: Claisen-Schmidt Condensation (Proposed)

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is used to synthesize chalcones and related α,β-unsaturated ketones.[10] Bismuth(III) chloride has been reported as an effective catalyst for this transformation under solvent-free conditions.[11] Given its Lewis acidic nature, bismuth subsalicylate is proposed as a viable alternative catalyst.

Proposed Reaction Workflow

Claisen_Schmidt_Workflow Reactants Aldehyde + Ketone Reaction Solvent-free Grinding/Heating Reactants->Reaction Catalyst This compound (BiSS) Catalyst->Reaction Workup Recrystallization Reaction->Workup Product Chalcone Workup->Product

Caption: Proposed workflow for BiSS-catalyzed Claisen-Schmidt condensation.

Proposed Experimental Data for Claisen-Schmidt Condensation

EntryAldehydeKetoneCatalyst Loading (mol%)ConditionTime (min)Proposed Yield (%)
1BenzaldehydeAcetophenone5-10Solvent-free, 80°C30-60High
24-ChlorobenzaldehydeAcetophenone5-10Solvent-free, 80°C30-60High
3BenzaldehydeCyclohexanone5-10Solvent-free, 80°C45-75High

Proposed yields and conditions are based on studies using BiCl₃ as a catalyst.[11]

Protocol 4: Proposed Claisen-Schmidt Condensation using Bismuth Subsalicylate

  • Materials:

    • Aromatic aldehyde

    • Ketone with α-hydrogens

    • Bismuth subsalicylate (BiSS)

  • Procedure (Solvent-free):

    • In a mortar and pestle or a small flask, mix the aldehyde (1 mmol), ketone (1 mmol), and bismuth subsalicylate (5-10 mol%).

    • Grind the mixture at room temperature or heat it to around 80°C with stirring.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product can be purified by recrystallization from a suitable solvent like ethanol.

Application 4: Michael Addition (Proposed)

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Bismuth(III) salts are known to catalyze this reaction. The Lewis acidity of bismuth subsalicylate can activate the enone system, facilitating the nucleophilic attack.

Proposed Reaction Workflow

Michael_Addition_Workflow Reactants Michael Donor + Michael Acceptor Reaction Reaction in Solvent (e.g., Acetonitrile) Reactants->Reaction Catalyst This compound (BiSS) Catalyst->Reaction Workup Quenching and Extraction Reaction->Workup Product Michael Adduct Workup->Product

Caption: Proposed workflow for a BiSS-catalyzed Michael addition.

Proposed Experimental Data for Michael Addition

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Proposed Yield (%)
1IndoleCyclohex-2-en-1-one5-10CH₃CNRTHigh
2ThiophenolMethyl acrylate5-10CH₃CNRTHigh
3AnilineChalcone5-10CH₃CNRTModerate to High

Proposed yields and conditions are based on the general reactivity of bismuth(III) salts as Lewis acids in Michael additions.

Protocol 5: Proposed Michael Addition using Bismuth Subsalicylate

  • Materials:

    • Michael donor (e.g., indole, amine, thiol)

    • Michael acceptor (α,β-unsaturated ketone or ester)

    • Bismuth subsalicylate (BiSS)

    • Anhydrous solvent (e.g., acetonitrile)

  • Procedure:

    • In a round-bottom flask, dissolve the Michael acceptor (1 mmol) and bismuth subsalicylate (5-10 mol%) in the anhydrous solvent under an inert atmosphere.

    • Add the Michael donor (1-1.2 mmol) to the solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Disclaimer: The protocols for esterification, Claisen-Schmidt condensation, and Michael addition are proposed based on the known catalytic activity of other bismuth(III) salts. Researchers should optimize the reaction conditions for their specific substrates.

References

Application Notes and Protocols: Formulation of Bismuth Salicylate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-based nanoparticles, including bismuth salicylate (B1505791) (Bi-Sal), are emerging as versatile platforms in nanomedicine, attributed to their high atomic number (Z=83), low toxicity, and unique physicochemical properties. These characteristics make them excellent candidates for a range of biomedical applications, from antimicrobial agents to advanced drug delivery systems and radiosensitizers in cancer therapy. This document provides a comprehensive guide to the formulation of bismuth-based nanoparticles for drug delivery applications, detailing synthesis protocols, characterization techniques, and methods for drug loading and release.

Data Presentation: Physicochemical and Drug Delivery Characteristics

The following tables summarize quantitative data for various bismuth-based nanoparticle formulations, offering a comparative overview of their properties.

Table 1: Physicochemical Characterization of Bismuth-Based Nanoparticles

Nanoparticle TypeSynthesis MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bismuth SalicylatePulsed Laser Ablation20 - 60[1]--
PVP-Coated BismuthChemical Reduction8.4 ± 6.7--
Bismuth Sulfide (B99878) (Bi2S3)Hydrothermal~213.8--3.27
Bismuth Selenide (Bi2Se3)Solvothermal---

Data not available is denoted by "-".

Table 2: Drug Loading and Release Characteristics of Bismuth-Based Nanoparticles

Nanoparticle SystemDrugLoading Efficiency (%)Loading CapacityRelease Profile
Bi2S3-mesoporous silicaDoxorubicin (B1662922)--pH-responsive
Bi@AuDoxorubicin--Photothermal-responsive
Bismuth-HydrogelDoxorubicin83.8-Sustained release over one week
Bi2Se3 Spherical SpongeDoxorubicin-~600% of nanoplatespH/Photothermal-responsive
Bi2S3@BSA-Au-BSAMethotrexate & Curcumin---

Data not available is denoted by "-".

Experimental Workflows and Signaling Pathways

Experimental Workflow: Synthesis to Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of drug-loaded bismuth nanoparticles.

G cluster_synthesis Synthesis cluster_drug_loading Drug Loading cluster_characterization Characterization Synthesis_Method Nanoparticle Synthesis (e.g., Hydrothermal, Solvothermal) Purification Purification (Centrifugation, Washing) Synthesis_Method->Purification Drug_Loading Drug Incubation Purification->Drug_Loading Separation Separation of Free Drug (Centrifugation) Drug_Loading->Separation Physicochemical Physicochemical Analysis (TEM, DLS, Zeta Potential) Separation->Physicochemical Drug_Analysis Drug Loading & Release (UV-Vis, HPLC) Separation->Drug_Analysis

General experimental workflow for nanoparticle formulation.
Signaling Pathway: Radiosensitization by Bismuth Nanoparticles

Bismuth nanoparticles enhance the efficacy of radiotherapy through a mechanism known as radiosensitization. The high atomic number of bismuth leads to increased absorption of ionizing radiation, triggering a cascade of events that culminates in cancer cell death.

G cluster_radiation Radiation Interaction cluster_cellular_response Cellular Response Ionizing_Radiation Ionizing Radiation (X-rays, Gamma rays) Bi_NP Bismuth Nanoparticle Ionizing_Radiation->Bi_NP Photoelectric_Effect Photoelectric Effect & Compton Scattering Bi_NP->Photoelectric_Effect Secondary_Electrons Generation of Secondary Electrons Photoelectric_Effect->Secondary_Electrons ROS Increased Reactive Oxygen Species (ROS) Secondary_Electrons->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of radiosensitization by bismuth nanoparticles.
Signaling Pathway: Photothermal Therapy (PTT) with Bismuth Nanoparticles

Bismuth nanoparticles can act as photothermal agents, converting near-infrared (NIR) light into heat, which induces hyperthermia in tumor cells, leading to their destruction.

G cluster_ptt Photothermal Therapy cluster_cell_death Cellular Effects NIR_Light Near-Infrared (NIR) Light Bi_NP Bismuth Nanoparticle NIR_Light->Bi_NP Heat_Generation Heat Generation (Hyperthermia) Bi_NP->Heat_Generation Protein_Denaturation Protein Denaturation Heat_Generation->Protein_Denaturation Membrane_Disruption Cell Membrane Disruption Heat_Generation->Membrane_Disruption Cell_Death Cell Death Protein_Denaturation->Cell_Death Membrane_Disruption->Cell_Death

Mechanism of photothermal therapy using bismuth nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Bismuth Sulfide (Bi2S3) Nanorods by Hydrothermal Method

This protocol describes the synthesis of Bi2S3 nanorods, which can be further modified for drug delivery applications.

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution A: Dissolve a specific amount of Bi(NO₃)₃·5H₂O in deionized water.

  • Precursor Solution B: Dissolve a stoichiometric amount of Na₂S·9H₂O in deionized water.

  • Stabilizer: Add PVP to Solution A and stir until fully dissolved. The PVP acts as a capping agent to control the size and prevent aggregation of the nanoparticles.

  • Reaction Mixture: Slowly add Solution B to Solution A under vigorous stirring. A dark brown precipitate of bismuth sulfide will form immediately.

  • Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a defined period (e.g., 12-24 hours).

  • Purification: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final Bi2S3 nanorod product in a vacuum oven at a low temperature (e.g., 60°C).

Protocol 2: Drug Loading onto Bismuth Nanoparticles (Doxorubicin Example)

This protocol outlines a general procedure for loading a chemotherapeutic drug, such as doxorubicin (DOX), onto the surface of bismuth nanoparticles.

Materials:

  • Synthesized bismuth nanoparticles (e.g., Bi2S3 nanorods)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Nanoparticle Suspension: Disperse a known amount of the synthesized bismuth nanoparticles in PBS (pH 7.4) through sonication to ensure a homogenous suspension.

  • Drug Solution: Prepare a stock solution of DOX·HCl in deionized water.

  • Incubation: Add the DOX solution to the nanoparticle suspension. The mixture is then incubated at room temperature for a specified period (e.g., 24 hours) with gentle stirring in the dark to allow for the adsorption of the drug onto the nanoparticle surface.

  • Separation: After incubation, centrifuge the mixture at high speed to pellet the drug-loaded nanoparticles.

  • Quantification of Unbound Drug: Carefully collect the supernatant, which contains the unbound DOX. The concentration of DOX in the supernatant is then measured using a UV-Vis spectrophotometer (at ~480 nm) or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Loading Efficiency and Capacity:

    • Drug Loading Content (DLC %): (Weight of loaded drug / Weight of nanoparticles) x 100%

    • Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100%

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from bismuth nanoparticles under simulated physiological conditions.

Materials:

  • Drug-loaded bismuth nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the tumor microenvironment)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator

Procedure:

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (e.g., pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Securely seal both ends of the bag.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium (PBS at the desired pH) in a beaker. Place the beaker in a shaking incubator set at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.

  • Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Measure the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release percentage against time to obtain the drug release profile.

Protocol 4: Characterization of Bismuth Nanoparticles

This section outlines the key techniques for characterizing the synthesized nanoparticles.

1. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, size, and shape of the nanoparticles.

  • Sample Preparation: A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid and allowed to air dry before imaging.

2. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles in a colloidal suspension.

  • Procedure: The nanoparticle suspension is diluted and placed in a cuvette for analysis.

3. Zeta Potential Analysis:

  • Purpose: To measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

  • Procedure: The diluted nanoparticle suspension is analyzed using an electrophoretic light scattering instrument.

4. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To confirm the formation of nanoparticles by observing their characteristic surface plasmon resonance peak and to quantify the amount of loaded and released drug.

  • Procedure: The nanoparticle suspension or drug solution is placed in a quartz cuvette, and the absorbance spectrum is recorded.

5. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline structure and phase purity of the synthesized nanoparticles.

  • Sample Preparation: The dried nanoparticle powder is placed on a sample holder for analysis.

Conclusion

The formulation of this compound and other bismuth-based nanoparticles for drug delivery presents a promising avenue for advancing therapeutic strategies, particularly in oncology. The protocols and data presented herein provide a foundational guide for researchers to develop and characterize novel bismuth-based nanocarriers. Further research is warranted to optimize drug loading, control release kinetics, and elucidate the in vivo behavior of these systems to facilitate their translation into clinical applications.

References

Protocols for Evaluating the Efficacy of Bismuth Salicylate Against Traveler's Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of bismuth salicylate (B1505791) in preventing and treating traveler's diarrhea. The methodologies cover preclinical in vitro and in vivo models, as well as a comprehensive framework for clinical trials.

Introduction

Traveler's diarrhea is the most common travel-related illness, primarily caused by bacterial pathogens, with enterotoxigenic Escherichia coli (ETEC) being a frequent causative agent. Bismuth subsalicylate (BSS) has been widely used for the prevention and treatment of traveler's diarrhea. Its mechanism of action is multifactorial, involving antimicrobial, anti-inflammatory, and antisecretory properties.[1][2] This document outlines standardized protocols to evaluate the efficacy of bismuth salicylate, providing a basis for reproducible and comparable studies.

Preclinical Evaluation

In Vitro Efficacy: Toxin Neutralization Assay using Y-1 Adrenal Cells

This assay assesses the ability of this compound to neutralize the cytotoxic effects of heat-labile enterotoxin (LT) produced by ETEC, which is structurally and functionally similar to cholera toxin (CT). The Y-1 mouse adrenal cell line responds to these toxins with a characteristic morphological change from flat to round, which can be quantified.[3][4]

Protocol:

  • Cell Culture: Culture Y-1 adrenal cells in a suitable medium, such as F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum, at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the Y-1 cells into 96-well microtiter plates at a density that allows for a confluent monolayer to form within 24 hours.

  • Toxin and this compound Preparation:

    • Prepare a stock solution of purified ETEC heat-labile toxin (LT).

    • Prepare serial dilutions of this compound in the cell culture medium.

  • Treatment:

    • Pre-incubate the LT with the various concentrations of this compound for 30-60 minutes at 37°C.

    • Add the toxin-bismuth salicylate mixtures to the wells containing the Y-1 cell monolayer.

    • Include control wells with:

      • Cells and medium only (negative control).

      • Cells and LT only (positive control).

      • Cells and this compound only (cytotoxicity control).

  • Incubation: Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Assessment:

    • Examine the cells under an inverted microscope for the characteristic rounding of cells.

    • Quantify the percentage of rounded cells in at least three different fields of view per well.

    • Alternatively, cell viability can be assessed using a colorimetric assay such as the MTT assay.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the toxin-induced cell rounding (IC50).

In Vivo Efficacy: Rabbit Ligated Ileal Loop Assay

This model evaluates the antisecretory effects of this compound by measuring the inhibition of fluid accumulation in response to enterotoxins in a ligated segment of the rabbit small intestine.[5][6]

Protocol:

  • Animal Preparation:

    • Use healthy adult rabbits (2-3 kg).

    • Fast the rabbits for 24-48 hours before the experiment, with free access to water.

    • Anesthetize the rabbit using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the small intestine.

    • Gently flush the ileum with warm saline to remove contents.

    • Create multiple ligated loops (5-10 cm in length) in the ileum, separated by short intervening segments.

  • Treatment Administration:

    • Inject each loop with one of the following solutions (0.5-1.0 mL):

      • Saline or buffer (negative control).

      • Purified ETEC heat-labile toxin (LT) or cholera toxin (CT) (positive control).

      • This compound alone.

      • This compound pre-incubated with the enterotoxin.

      • This compound administered to the loop before the enterotoxin.

  • Incubation: Return the intestine to the abdominal cavity and close the incision. Allow the experiment to proceed for 6-18 hours, providing post-operative care as needed.

  • Endpoint Measurement:

    • Euthanize the rabbit.

    • Carefully excise the ligated intestinal segments.

    • Measure the length of each loop (cm) and the volume of accumulated fluid (mL).

  • Data Analysis: Calculate the fluid accumulation ratio (mL/cm) for each loop. Compare the ratios between the different treatment groups to determine the percentage inhibition of fluid accumulation by this compound.

Clinical Trial Protocol for Traveler's Diarrhea

This protocol provides a framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound for the prevention or treatment of traveler's diarrhea.

Study Objectives
  • Primary Objective: To determine the efficacy of this compound in reducing the incidence (prophylaxis study) or duration and severity (treatment study) of traveler's diarrhea compared to a placebo.

  • Secondary Objectives:

    • To assess the safety and tolerability of this compound.

    • To evaluate the effect of this compound on the frequency of unformed stools.

    • To determine the impact of this compound on associated symptoms (e.g., nausea, abdominal cramps).

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Study Population
  • Inclusion Criteria:

    • Healthy adults traveling to a high-risk region for traveler's diarrhea.

    • Willingness to provide informed consent and comply with study procedures.

  • Exclusion Criteria:

    • Known allergy to salicylates or bismuth.

    • Concomitant use of other salicylates (e.g., aspirin).

    • History of gastrointestinal bleeding or coagulopathy.

    • Use of antibiotics or other antidiarrheal medications within a specified period before the study.

    • Pregnancy or lactation.

Investigational Product and Dosage
  • Active Treatment: Bismuth subsalicylate tablets or liquid formulation.

  • Placebo: An inert substance identical in appearance, taste, and smell to the active treatment.

  • Dosage Regimen (Prophylaxis): e.g., Two tablets (262 mg/tablet) four times daily.

  • Dosage Regimen (Treatment): e.g., 30 mL of liquid formulation every 30-60 minutes as needed, not to exceed a specified maximum daily dose.

Study Procedures
  • Screening and Enrollment: Potential participants will be screened against inclusion/exclusion criteria and, if eligible, will provide informed consent and be randomized to a treatment group.

  • Baseline Assessment: Collection of demographic data, medical history, and baseline gastrointestinal symptom assessment.

  • Intervention: Participants will be instructed on the proper administration of the study medication.

  • Data Collection: Participants will maintain a daily diary to record:

    • Stool frequency and consistency.

    • Presence and severity of associated symptoms.

    • Any adverse events.

  • Follow-up: A follow-up visit or call will be conducted at the end of the travel period or upon resolution of symptoms to assess final outcomes and adverse events.

Efficacy Endpoints
  • Primary Endpoint (Prophylaxis): The proportion of participants who develop traveler's diarrhea (defined as a specific number of unformed stools within a 24-hour period, with or without associated symptoms).

  • Primary Endpoint (Treatment): The time from the first dose of study medication to the last unformed stool.

  • Secondary Endpoints:

    • Total number of unformed stools.

    • Time to resolution of associated symptoms.

    • Incidence and severity of adverse events.

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The proportion of participants experiencing traveler's diarrhea in the prophylaxis study will be compared between the this compound and placebo groups using a chi-square or Fisher's exact test. For the treatment study, the time to the last unformed stool will be analyzed using survival analysis methods (e.g., Kaplan-Meier curves and the log-rank test).

Data Presentation

Quantitative data from clinical trials should be summarized in clearly structured tables for easy comparison.

Table 1: Efficacy of this compound in the Prevention of Traveler's Diarrhea

StudyDosage RegimenProtection Rate (%)Odds Ratio (vs. Placebo)
DuPont et al. (1987)2.1 g/day (tablets)65-
Steffen et al. (1988)2.1 g/day (tablets)41.4-
Meta-analysis (2020)Various-3.5 (95% CI: 2.1-5.9)

Table 2: Efficacy of this compound in the Treatment of Traveler's Diarrhea

StudyPrimary Outcome MeasureThis compound GroupPlacebo Groupp-value
DuPont et al. (1980)Mean number of unformed stools in 24h2.84.6< 0.01
Meta-analysis (2020)Odds of diarrhea relief3.7 (95% CI: 2.1-6.3)-< 0.001

Visualizations

Signaling Pathway of Enterotoxin-Induced Diarrhea and Inhibition by this compound

The following diagram illustrates the mechanism by which enterotoxigenic E. coli heat-labile toxin (LT) and cholera toxin (CT) induce diarrhea and how this compound is believed to interfere with this process. The toxins activate the Gs alpha subunit of the G-protein, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), causing an efflux of chloride ions and water into the intestinal lumen. This compound is thought to exert its antisecretory effect by inhibiting the action of the toxin.

G_protein_signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Toxin Enterotoxin (LT/CT) Receptor GM1 Ganglioside Toxin->Receptor Binds BSS Bismuth Salicylate BSS->Toxin Inhibits G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates α subunit cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates Cl_H2O Cl-, H2O (Secretion) CFTR->Cl_H2O Opens

Enterotoxin-induced signaling pathway and BSS inhibition.
Experimental Workflow for Preclinical Evaluation

The following diagram outlines the workflow for the in vitro and in vivo preclinical evaluation of this compound.

preclinical_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Y-1 Adrenal Cell Culture & Plating Treatment_Vitro Toxin & BSS Treatment Cell_Culture->Treatment_Vitro Assessment_Vitro Microscopic & Viability Assessment Treatment_Vitro->Assessment_Vitro Analysis_Vitro IC50 Calculation Assessment_Vitro->Analysis_Vitro End End Analysis_Vitro->End Animal_Prep Rabbit Preparation & Anesthesia Surgery Ileal Loop Ligation Animal_Prep->Surgery Treatment_Vivo Intraluminal Injection (Toxin & BSS) Surgery->Treatment_Vivo Incubation_Vivo In-life Phase (6-18 hours) Treatment_Vivo->Incubation_Vivo Assessment_Vivo Fluid Accumulation Measurement Incubation_Vivo->Assessment_Vivo Analysis_Vivo Calculate % Inhibition Assessment_Vivo->Analysis_Vivo Analysis_Vivo->End Start Start Start->Cell_Culture Start->Animal_Prep

Preclinical experimental workflow.
Clinical Trial Workflow

This diagram illustrates the key phases of a clinical trial designed to assess the efficacy of this compound for traveler's diarrhea.

clinical_trial_workflow Screening Participant Screening & Informed Consent Randomization Randomization to BSS or Placebo Group Screening->Randomization Baseline Baseline Data Collection Randomization->Baseline Intervention Administration of Study Medication Baseline->Intervention Data_Collection Daily Diary (Symptoms & AEs) Intervention->Data_Collection Follow_up End of Study Follow-up Data_Collection->Follow_up Analysis Statistical Analysis of Endpoints Follow_up->Analysis Results Results Interpretation & Reporting Analysis->Results

References

Bismuth Salicylate: A Potent Agent Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. As conventional antibiotics lose their efficacy, there is an urgent need for novel therapeutic strategies. Bismuth salicylate (B1505791), a well-known compound used for treating gastrointestinal issues, has emerged as a promising candidate in the fight against MDR bacteria. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of bismuth salicylate as a standalone treatment or as an adjuvant to existing antibiotics.

Bismuth compounds have a long history in medicine, primarily for treating gastrointestinal disorders like those caused by Helicobacter pylori[1][2][3]. Recent studies have highlighted their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[4][5]. Of particular interest is the synergistic effect of bismuth compounds when combined with conventional antibiotics, which can restore the efficacy of drugs against resistant strains[4][6][7]. This compound, in particular, has demonstrated the ability to overcome multidrug resistance in pathogens like Pseudomonas aeruginosa[7].

Mechanism of Action

The antibacterial action of this compound is multifaceted, contributing to its effectiveness against a wide range of bacteria and its low potential for resistance development. The primary mechanisms include:

  • Disruption of Bacterial Cell Wall and Membrane: Bismuth compounds can complex with structures in the bacterial cell wall and periplasmic space, leading to a loss of membrane integrity[8][9].

  • Inhibition of Key Bacterial Enzymes: Bismuth has been shown to inhibit essential bacterial enzymes, including urease, catalase, and lipase/phospholipase[8].

  • Interference with Cellular Energy Production: Bismuth compounds can disrupt bacterial energy metabolism by inhibiting ATP synthesis[8][9][10].

  • Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron uptake by binding to siderophores, which are molecules bacteria use to scavenge for iron. This leads to iron deprivation within the bacterial cell, disrupting essential processes like the electron transport chain[6].

  • Impairment of Efflux Pump Activity: By disrupting iron-sulfur cluster-containing enzymes, bismuth can impair the function of efflux pumps, which are a major mechanism of antibiotic resistance in bacteria. This leads to the accumulation of co-administered antibiotics inside the bacterial cell[6].

  • Inhibition of Biofilm Formation: Bismuth compounds can prevent bacterial adhesion and biofilm formation, which are crucial for the survival and persistence of many pathogenic bacteria[6]. The salicylate component may also contribute by inhibiting the synthesis of flagella, which are necessary for bacterial motility and colonization[11][12].

These diverse mechanisms make this compound a strong candidate for further investigation as an anti-MDR agent.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Multidrug-Resistant Bacteria
Bacterial SpeciesStrain InformationThis compound MIC (µg/mL)Reference
Pseudomonas aeruginosa(Not specified)6,144 (MIC90)[4]
Clostridium difficile(Not specified)128 (MIC90)[4]
Bacteroides fragilis group(Not specified)512 (MIC90)[4]
Escherichia coli(Diarrhea-causing strains)10-50 mM (significant growth reduction)[6][9]
Salmonella spp.(Diarrhea-causing strains)10-50 mM (significant growth reduction)[6][9]
Shigella spp.(Diarrhea-causing strains)10-50 mM (significant growth reduction)[6][9]
Campylobacter spp.(Diarrhea-causing strains)10-50 mM (significant growth reduction)[6][9]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are for illustrative purposes.

Table 2: Synergistic Effects of this compound with Antibiotics against Multidrug-Resistant Bacteria (Fractional Inhibitory Concentration Index - FICI)
Bacterial SpeciesAntibioticThis compound ConcentrationFICIInterpretationReference
Pseudomonas aeruginosaGentamicin0.5 mM3- to 5-fold enhancementSynergy[13]
Pseudomonas aeruginosaAmikacin0.5 mM3- to 5-fold enhancementSynergy[13]
Pseudomonas aeruginosaCefpirome0.5 mMUp to 10-fold enhancementSynergy[13]
Pseudomonas aeruginosaCefepime0.5 mMUp to 10-fold enhancementSynergy[13]
Pseudomonas aeruginosaMultiple classesNot specifiedModerate to excellentSynergy[6]

Note: FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • Bismuth subsalicylate (BSS)

  • Appropriate solvent for BSS (e.g., DMSO, followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare BSS Stock Solution: Dissolve BSS in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the BSS stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no BSS).

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of BSS that completely inhibits visible bacterial growth, as determined by the absence of turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound in combination with a conventional antibiotic.

Materials:

  • Bismuth subsalicylate (BSS)

  • Antibiotic of interest

  • CAMHB

  • Two 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

Procedure:

  • Prepare Drug Dilutions:

    • In the first plate, prepare two-fold serial dilutions of the antibiotic horizontally (e.g., across columns 1-10).

    • In the second plate, prepare two-fold serial dilutions of BSS vertically (e.g., down rows A-G).

  • Combine Drugs: Transfer 50 µL from each well of the antibiotic plate to the corresponding well of the BSS plate. This creates a checkerboard of various concentration combinations.

  • Controls:

    • BSS only: Row H should contain serial dilutions of BSS only.

    • Antibiotic only: Column 11 should contain serial dilutions of the antibiotic only.

    • Growth Control: Well H12 should contain only inoculated broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • FICI > 0.5 and ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on biofilm formation.

Materials:

  • Bismuth subsalicylate

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Inoculum Preparation: Prepare a 1:100 dilution of an overnight bacterial culture in TSB with 1% glucose.

  • Plate Setup: Add 100 µL of the diluted inoculum to each well of a 96-well plate. Add varying concentrations of BSS to the test wells. Include a growth control well with no BSS.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS). Be careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Mandatory Visualizations

Signaling_Pathway BSS This compound Siderophore Siderophore BSS->Siderophore Inhibits ETC Electron Transport Chain BSS->ETC Inhibits ATP ATP Synthesis BSS->ATP Inhibits EffluxPump Efflux Pump BSS->EffluxPump Inhibits Biofilm Biofilm Formation BSS->Biofilm Inhibits BacterialCell Bacterial Cell BSS->BacterialCell Disrupts Membrane Iron Iron (Fe³⁺) Siderophore->Iron Sequesters ETC->ATP Drives Antibiotic Antibiotic EffluxPump->Antibiotic Expels

Caption: Proposed mechanisms of action of this compound against bacteria.

Experimental_Workflow_MIC start Start prep_bss Prepare BSS Stock & Serial Dilutions start->prep_bss prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_bss->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read MIC (Visual or OD600) incubate->read_results end End read_results->end Experimental_Workflow_Synergy start Start prep_drugs Prepare Serial Dilutions of BSS & Antibiotic start->prep_drugs prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum combine_drugs Create Checkerboard Combinations prep_drugs->combine_drugs inoculate Inoculate Plate combine_drugs->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret end End interpret->end

References

Synthesis of High-Purity Bismuth Salicylate for Medical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of high-purity bismuth salicylate (B1505791), an active pharmaceutical ingredient with applications in gastroenterology. The information presented herein is intended to guide researchers and drug development professionals in the laboratory-scale synthesis, purification, and quality control of this compound.

Introduction

Bismuth salicylate, often referred to as bismuth subsalicylate, is a well-established pharmaceutical compound used for the treatment of various gastrointestinal ailments, including diarrhea, indigestion, and heartburn.[1][2] Its therapeutic effects are attributed to the combined actions of bismuth and salicylic (B10762653) acid.[1][3] Bismuth exhibits antimicrobial properties and forms a protective layer on the gastric mucosa, while salicylic acid possesses anti-inflammatory and antisecretory effects.[1][2][3] The synthesis of high-purity this compound is crucial to ensure its safety and efficacy for medical use. This document outlines three common synthesis methodologies, detailed experimental protocols, and a comprehensive quality control workflow.

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on factors such as desired purity, yield, scalability, and environmental considerations. Three primary methods are detailed below:

  • Method A: Precipitation from Bismuth Nitrate (B79036) Solution. This traditional method involves the hydrolysis of a bismuth nitrate solution followed by a condensation reaction with salicylic acid.[4][5]

  • Method B: Reaction of Bismuth Oxide with Salicylic Acid. A more direct route that involves the reaction of bismuth oxide with an aqueous solution of salicylic acid.[4][6][7]

  • Method C: Mechanochemical Synthesis. A solvent-free or low-solvent approach that utilizes mechanical energy to drive the reaction between bismuth oxide and salicylic acid.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the different synthesis methods, providing a basis for comparison.

ParameterMethod A: Precipitation from Bismuth NitrateMethod B: Reaction from Bismuth OxideMethod C: Mechanochemical Synthesis
Starting Materials Bismuth (III) nitrate pentahydrate, Salicylic acidBismuth oxide, Salicylic acidBismuth oxide, Salicylic acid
Reaction Temperature 70 °C[5]60 - 90 °C[7]Room temperature (can be heated to 85°C)[8]
Reaction Time 3 hours[5]1 - 2.5 hours[6][7]30 minutes (after pre-heating)[8]
pH ~1.6[5]Not specifiedNot applicable
Molar Ratio (Bi:Salicylic Acid) 1:1.06[5]1:2 (Bi₂O₃:2C₇H₆O₃) with 0.05-0.3 excess salicylic acid[4][6]1:2, 1:4, 1:6 (Bi₂O₃:Salicylic Acid)[8]
Product Yield 95.6 - 99.2%[5]83.3 - 89.72%[7]Not specified
Reported Purity Bismuth: 57.5-57.6%, Lead: <2.2 x 10⁻³%, Silver: <1.3 x 10⁻³%, Copper: <1.0 x 10⁻⁴%, Iron: <5.0 x 10⁻⁴%, Zinc: <1.2 x 10⁻⁴%[5]Bismuth: 59.06-59.4%[7]High purity achievable[8]

Experimental Protocols

Method A: Synthesis from Bismuth Nitrate

This protocol is based on the precipitation method described in the literature.[5]

Materials:

  • Bismuth (III) nitrate pentahydrate ([Bi(NO₃)₃·5H₂O])

  • Salicylic acid (C₇H₆O₃)

  • Distilled water

  • Nitric acid (optional, for pH adjustment)

Equipment:

  • Reaction vessel with stirring and heating capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare a solution of bismuth nitrate by dissolving the required amount in distilled water. The pH may be adjusted to approximately 1.6 using nitric acid.

  • In a separate vessel, prepare a solution of salicylic acid in distilled water.

  • Slowly add the salicylic acid solution to the bismuth nitrate solution while stirring continuously at room temperature (23 °C) for 30 minutes. The molar ratio of salicylic acid to bismuth should be approximately 1.06.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 3 hours with continuous stirring.

  • Allow the precipitate to settle and then filter the product.

  • Wash the collected this compound precipitate twice with distilled water heated to 60 °C.

  • Dry the purified product in an oven at 90 °C for 6 hours.

Method B: Synthesis from Bismuth Oxide

This protocol follows the direct reaction of bismuth oxide with salicylic acid.[4][6][7]

Materials:

  • Bismuth oxide (Bi₂O₃), pulverized to a specified average particle size (e.g., 0.1-1.35 μm).

  • Salicylic acid (C₇H₆O₃)

  • Ultrapure water

  • Absolute ethanol (B145695)

Equipment:

  • Reaction vessel with stirring, heating, and light-protection capabilities

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Prepare an aqueous solution of salicylic acid. The amount of salicylic acid should be calculated based on the chemical equation Bi₂O₃ + 2C₇H₆O₃ = 2C₇H₅BiO₄ + H₂O, with an initial excess coefficient of 0.05-0.3.[4]

  • Heat the salicylic acid solution to a predetermined temperature (e.g., 60-90 °C).

  • Gradually add the pulverized bismuth oxide to the heated salicylic acid solution while stirring. The reaction should be carried out under sealed conditions and protected from light.

  • Continue stirring for 1 to 2.5 hours, increasing the stirring speed as the reaction progresses.

  • After the reaction is complete, filter the mixture to collect the bismuth subsalicylate product.

  • Wash the product with ultrapure water, followed by a wash with absolute ethanol to remove any excess salicylic acid.

  • Dry the final product in a vacuum oven at a temperature below 60 °C.[6][7]

Method C: Mechanochemical Synthesis

This protocol is based on a solvent-free or liquid-assisted grinding (LAG) approach.[8][9]

Materials:

  • Bismuth oxide (Bi₂O₃)

  • Salicylic acid (C₇H₆O₃)

  • Ionic salt (e.g., KNO₃ or NH₄NO₃, optional for ion- and liquid-assisted grinding - ILAG)

  • Water or other suitable liquid (for LAG/ILAG)

Equipment:

  • Ball mill or vibratory mill with stainless steel jars and balls

  • Analytical balance

Procedure:

  • Weigh the reactants, bismuth oxide and salicylic acid, in the desired stoichiometric ratio (e.g., 1:2, 1:4, or 1:6 for Bi₂O₃ to salicylic acid).[8]

  • For ILAG, add 1-10 weight % of an ionic salt. For LAG, add a small amount of liquid (e.g., 0-150 µL of water per 200 mg of reaction mixture).[8]

  • Place the reactants and grinding media (stainless steel balls) into the milling jar.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time. Pre-heating the mixture to 85 °C for 30 minutes prior to grinding can be beneficial.[8]

  • After milling, the resulting powder is the this compound product. Further purification steps, such as washing, may be performed if necessary.

Visualizations

This compound Synthesis Workflow

SynthesisWorkflow cluster_A Method A: Precipitation cluster_B Method B: From Bi₂O₃ cluster_C Method C: Mechanochemical A1 Bi(NO₃)₃ Solution A3 Mixing & Reaction (70°C, 3h) A1->A3 A2 Salicylic Acid Solution A2->A3 A4 Filtration A3->A4 A5 Washing A4->A5 A6 Drying A5->A6 End High-Purity This compound A6->End B1 Bi₂O₃ Powder B3 Reaction (60-90°C, 1-2.5h) B1->B3 B2 Salicylic Acid Solution B2->B3 B4 Filtration B3->B4 B5 Washing B4->B5 B6 Drying B5->B6 B6->End C1 Bi₂O₃ & Salicylic Acid C2 Milling C1->C2 C2->End Start Starting Materials Start->A1 Start->B1 Start->C1

Caption: Workflow for the synthesis of this compound.

Mechanism of Action of this compound

MechanismOfAction cluster_bismuth Bismuth Action cluster_salicylate Salicylate Action BSS This compound Hydrolysis Hydrolysis in GI Tract BSS->Hydrolysis Bismuth Bismuth Compounds Hydrolysis->Bismuth Salicylate Salicylic Acid Hydrolysis->Salicylate B1 Antimicrobial Effects (e.g., H. pylori) Bismuth->B1 B2 Protective Coating on Mucosa Bismuth->B2 B3 Toxin Binding Bismuth->B3 S1 Inhibition of Prostaglandin Synthesis Salicylate->S1 Therapeutic Therapeutic Effects B1->Therapeutic B2->Therapeutic B3->Therapeutic S2 Anti-inflammatory Effect S1->S2 S3 Antisecretory Effect S1->S3 S2->Therapeutic S3->Therapeutic QualityControlWorkflow cluster_tests Final Product Analysis RM Raw Material Testing (Bi Source, Salicylic Acid) IPC In-Process Controls (Reaction Monitoring) RM->IPC FP Final Product Testing IPC->FP Assay Assay (Bismuth & Salicylate Content) FP->Assay Purity Purity (Impurities, Free Salicylic Acid) FP->Purity Identity Identification (FTIR, etc.) FP->Identity Physical Physical Properties (pH, LOD) FP->Physical Spec Specifications Check Release Batch Release Spec->Release Pass Reject Batch Rejection Spec->Reject Fail Assay->Spec Purity->Spec Identity->Spec Physical->Spec

References

Application Notes and Protocols for Employing Bismuth Salicylate in Studies of Microbial Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth salicylate (B1505791), a well-known active ingredient in over-the-counter gastrointestinal remedies, is gaining significant attention for its potent antimicrobial and anti-biofilm properties.[1] Biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical and industrial settings. Bismuth compounds, including bismuth salicylate, have demonstrated the ability to disrupt these resilient structures, often working in synergy with existing antibiotics to enhance their efficacy.[2]

These application notes provide a comprehensive overview of the mechanisms of action of this compound against microbial biofilms, detailed protocols for evaluating its efficacy, and quantitative data to support experimental design. The information is intended to guide researchers in harnessing the potential of this compound as a novel anti-biofilm agent.

Mechanism of Action: Disruption of Iron Homeostasis

The primary mechanism by which bismuth compounds disrupt biofilms, particularly in Gram-negative bacteria like Pseudomonas aeruginosa, is by interfering with iron homeostasis. Iron is an essential nutrient for bacterial growth, virulence, and biofilm formation. Bismuth disrupts this critical process through a multi-pronged attack:

  • Siderophore Sequestration : Bacteria secrete high-affinity iron-chelating molecules called siderophores to scavenge iron from the environment. Bismuth attaches to and blocks these siderophores, preventing them from binding and transporting iron back to the bacterial cell.[1]

  • Inhibition of Iron Uptake : Bismuth also interferes with the function of bacterial cell surface receptors responsible for iron uptake.[1]

This dual action leads to iron deprivation within the bacterial cells, triggering a cascade of detrimental effects:

  • Metabolic Imbalance : The lack of iron disrupts key metabolic pathways.

  • Disruption of the Electron Transport Chain : Iron is a critical component of the electron transport chain, which is essential for generating ATP, the cell's primary energy source.

  • Compromised Efflux Pumps : Without sufficient ATP, energy-dependent processes like drug efflux pumps, which actively expel antibiotics from the cell, are compromised. This increases the intracellular concentration of antibiotics, leading to a synergistic effect.[1]

The overall result is a dysregulation of essential cellular processes, inhibition of biofilm formation, and increased susceptibility to conventional antibiotics.[1]

Bismuth_Mechanism Bi This compound Siderophore Siderophores Bi->Siderophore blocks Receptor Iron Uptake Receptors Bi->Receptor interferes with Siderophore->Receptor delivers to Fe_ext Extracellular Iron (Fe³⁺) Fe_ext->Siderophore binds Fe_int Intracellular Iron (Fe³⁺) Receptor->Fe_int transports ETC Electron Transport Chain Fe_int->ETC required for Fe_int->ETC Biofilm Biofilm Formation & Virulence Fe_int->Biofilm promotes Fe_int->Biofilm ATP ATP Production ETC->ATP ETC->ATP Efflux Antibiotic Efflux Pumps ATP->Efflux powers ATP->Efflux Antibiotic_in Increased Antibiotic Concentration Antibiotic_in->Efflux inhibited by low ATP

Caption: Mechanism of this compound Action.

Quantitative Data on this compound and Related Compounds

The following tables summarize the effective concentrations of bismuth compounds against various microbial species. This data can serve as a starting point for designing experiments.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bismuth Compounds

Bismuth CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Bismuth NanoparticlesStreptococcus salivarius2.55[3][4][5]
Bismuth NanoparticlesEnterococcus faecalis510[3][4][5]
Bismuth SubsalicylateClostridium difficile128 (MIC90)Not Reported[6]
Bismuth SubsalicylateBacteroides fragilis group512 (MIC90)Not Reported[6]
Bismuth SubsalicylatePseudomonas spp.6,144 (MIC90)Not Reported[6]
Bismuth Subnitrate & NanoparticlesS. aureus, P. aeruginosa, P. mirabilis>1280Not Reported[7][8]

Table 2: Concentrations for Biofilm Inhibition and Disruption

Bismuth CompoundMicroorganismConcentrationEffectReference
Bismuth NanoparticlesCandida auris5.1 - 113.1 µg/mLIC50 for biofilm inhibition[9]
Bismuth SubsalicylateEnteric Pathogens35 mg/mL3-9 log reduction in 24h[10]
Bismuth SubsalicylateE. coli10 mM4-log10 reduction in 4h[11]
Bismuth ThiolsS. epidermidis1.25 µM86.4% average reduction in slime[12]

Experimental Protocols

Protocol 1: Quantification of Biofilm Inhibition/Disruption using Crystal Violet Assay

This protocol details a standard method for quantifying the effect of this compound on biofilm formation in a 96-well plate format.

CV_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining & Quantification A 1. Prepare bacterial suspension (e.g., 0.5 McFarland) C 3. Add bacteria and Bismuth Salicylate to 96-well plate A->C B 2. Prepare serial dilutions of this compound B->C D 4. Incubate (e.g., 24-48h at 37°C) to allow biofilm formation C->D E 5. Wash plate to remove planktonic cells D->E F 6. Stain with 0.1% Crystal Violet (e.g., 10-15 min) E->F G 7. Wash plate to remove excess stain F->G H 8. Solubilize bound stain (e.g., 30% acetic acid) G->H I 9. Measure absorbance (e.g., OD595nm) H->I

Caption: Crystal Violet Biofilm Assay Workflow.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Methodology:

  • Prepare Bacterial Inoculum : Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a standardized concentration, such as a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7]

  • Plate Setup :

    • Add 100 µL of sterile growth medium to negative control wells.

    • Add 100 µL of the prepared bacterial suspension to all other wells.

    • For biofilm inhibition studies, add 100 µL of 2x concentrated this compound dilutions to the appropriate wells immediately after adding the bacterial suspension.

    • For biofilm disruption studies, first incubate the plate with only the bacterial suspension for 24 hours to allow biofilm formation. Then, remove the medium, wash gently with PBS, and add 200 µL of this compound dilutions to the established biofilms for a further 24 hours.

  • Incubation : Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Washing : Discard the contents of the wells. Wash the plate by gently submerging it in a container of water or by pipetting 200 µL of PBS into each well.[13] Remove the wash solution. Repeat the wash step 2-3 times to remove all non-adherent, planktonic cells.

  • Staining : Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[2]

  • Final Wash : Discard the crystal violet solution. Wash the plate as described in step 4 to remove excess stain.

  • Drying : Invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.

  • Solubilization : Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[2] Incubate for 10-15 minutes, with gentle shaking if necessary.

  • Quantification : Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[2][7]

Protocol 2: Assessing Synergy with Antibiotics using the Checkerboard Assay

This protocol determines the synergistic, additive, or antagonistic effects of this compound in combination with a conventional antibiotic against biofilms.

Checkerboard_Workflow A 1. Prepare serial dilutions of This compound (Drug A) and an Antibiotic (Drug B) B 2. Dispense dilutions into a 96-well plate: Drug A along columns, Drug B along rows A->B C 3. Each well contains a unique concentration combination B->C D 4. Add standardized bacterial inoculum to all wells C->D E 5. Incubate (e.g., 24-48h at 37°C) D->E F 6. Assess biofilm growth (e.g., Crystal Violet assay or visual turbidity for MIC) E->F G 7. Calculate the Fractional Inhibitory Concentration (FIC) Index F->G H 8. Determine interaction: Synergy (FIC ≤ 0.5) Indifference (0.5 < FIC ≤ 4) Antagonism (FIC > 4) G->H

Caption: Checkerboard Synergy Assay Workflow.

Materials:

  • All materials from Protocol 1

  • Antibiotic of interest

Methodology:

  • Plate Preparation : In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and serial dilutions of this compound along the y-axis (e.g., rows A-G).

  • Controls :

    • Column 11: Serial dilutions of the antibiotic only (to determine its MIC).

    • Row H: Serial dilutions of this compound only (to determine its MIC).

    • A well with no drugs should be included as a growth control.

    • A well with only sterile medium should be included as a negative control.

  • Inoculation : Add a standardized bacterial inoculum (as described in Protocol 1) to each well.

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Assessment : Determine the minimum inhibitory concentration for the biofilm (MBIC) for each drug alone and for each combination. This can be done by observing the lowest concentration that inhibits visible biofilm growth or by using the Crystal Violet assay from Protocol 1 on the entire plate.

  • Data Analysis : Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows inhibition.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B [14]

  • Interpretation of Results :

    • Synergy : FIC Index ≤ 0.5

    • Indifference/Additive : 0.5 < FIC Index ≤ 4.0

    • Antagonism : FIC Index > 4.0[14]

Conclusion

This compound presents a promising avenue for the development of novel anti-biofilm therapies. Its ability to disrupt bacterial iron metabolism not only inhibits biofilm formation but also re-sensitizes resistant bacteria to conventional antibiotics. The protocols and data provided herein offer a robust framework for researchers to explore and validate the use of this compound in combating biofilm-associated infections. Further studies are encouraged to expand the range of tested microorganisms and to investigate the in vivo efficacy of this compound-based combination therapies.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Bismuth Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bismuth subsalicylate (BSS) is an over-the-counter medication widely used for treating gastrointestinal discomforts like diarrhea, heartburn, and nausea.[1] Its therapeutic effects are attributed to its two main components: bismuth and salicylic (B10762653) acid.[2] Upon oral administration, BSS hydrolyzes in the stomach, releasing bismuth, which has antimicrobial and cytoprotective properties, and salicylic acid, which is absorbed into the bloodstream.[2][3] The salicylic acid moiety is primarily responsible for the compound's anti-inflammatory effects, which are comparable to other non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The primary mechanism involves the inhibition of prostaglandin (B15479496) synthesis.[6][7]

These application notes provide an overview of common in vitro and in vivo experimental models to investigate and quantify the anti-inflammatory properties of bismuth salicylate (B1505791). Detailed protocols and data presentation formats are included to guide researchers in setting up robust and reproducible assays.

Part 1: Mechanism of Action & Signaling Pathways

Bismuth salicylate exerts its anti-inflammatory effects primarily through the actions of its salicylate component. Salicylate inhibits the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the conversion of arachidonic acid into prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] By reducing prostaglandin synthesis, salicylate alleviates inflammation.[3][7] Additionally, some studies suggest that salicylates can modulate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous inflammatory genes, including cytokines and chemokines.[8][9]

Bismuth_Salicylate_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS / Pathogen TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX converts IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p50/p65) IκBα->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Prostaglandins Prostaglandins COX->Prostaglandins converts Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression induces Cytokines Cytokines (TNF-α, IL-6) Chemokines Gene_Expression->Cytokines produces BSS This compound (hydrolyzes to Salicylate) BSS->IKK inhibits (putative) BSS->COX inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Part 2: In Vitro Experimental Model - LPS-Induced Inflammation in Macrophages

Application Note: The lipopolysaccharide (LPS)-induced inflammation model in macrophages is a standard and highly reproducible in vitro assay for screening anti-inflammatory compounds.[10] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] This model is ideal for assessing the ability of this compound to suppress the production of these key inflammatory markers at the cellular level. Murine macrophage cell lines (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., differentiated THP-1 cells) are commonly used.[10][12]

Experimental Workflow: In Vitro Macrophage Assay

In_Vitro_Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Cell Seeding (Plate cells and allow adherence) A->B C 3. Pre-treatment (Incubate with this compound at various concentrations) B->C D 4. Inflammatory Challenge (Stimulate with LPS) C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Supernatant & Lysate Collection E->F G 7. Analysis F->G H Cytokine Measurement (ELISA) NO Measurement (Griess Assay) Gene Expression (qPCR) Protein Expression (Western Blot) G->H

Caption: Workflow for the in vitro LPS-induced macrophage inflammation model.

Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

1. Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (BSS)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide (NO) assay

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well.

  • Allow the cells to adhere for 24 hours.

3. Treatment:

  • Prepare stock solutions of BSS in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Remove the old medium from the cells and wash once with PBS.

  • Add 100 µL of medium containing the desired concentrations of BSS (e.g., 10, 50, 100 µM) to the appropriate wells. Include a "vehicle control" group with only the solvent.

  • Incubate the cells for 1 hour at 37°C.

4. LPS Stimulation:

  • Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "negative control" group.

  • The final plate layout should include: Negative Control (cells + medium), Vehicle Control (cells + solvent + LPS), and BSS treatment groups (cells + BSS + LPS).

  • Incubate the plate for 24 hours at 37°C.

5. Analysis:

  • After incubation, centrifuge the plate to pellet any detached cells.

  • Carefully collect the supernatant for analysis.

  • TNF-α and IL-6 Measurement: Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant, following the manufacturer's protocol.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant, as per the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelengths.

Data Presentation: Quantitative data should be presented in a clear, tabular format. Calculate the percentage inhibition for each concentration compared to the vehicle control.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)NO (µM)% Inhibition of TNF-α
Negative Control-50 ± 825 ± 51.5 ± 0.3-
Vehicle + LPS02500 ± 1501800 ± 12025 ± 2.10%
BSS + LPS10 µM1875 ± 1101440 ± 9519 ± 1.825%
BSS + LPS50 µM1125 ± 90 900 ± 7012 ± 1.1**55%
BSS + LPS100 µM625 ± 55 540 ± 457 ± 0.8***75%
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle + LPS: *p<0.05, **p<0.01, **p<0.001. Data shown are hypothetical examples.

Part 3: In Vivo Experimental Model - Carrageenan-Induced Paw Edema

Application Note: The carrageenan-induced paw edema model is a classic, acute, and highly reproducible in vivo model used to evaluate the anti-inflammatory activity of compounds like NSAIDs.[13] Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response.[14][15] The initial phase (0-1.5 hours) involves the release of histamine (B1213489) and serotonin, while the later phase (after 1.5 hours) is mediated by prostaglandins, cytokines, and nitric oxide, and is characterized by significant neutrophil infiltration.[14] This model is particularly relevant for assessing drugs that inhibit prostaglandin synthesis.[13] The anti-inflammatory effect is quantified by measuring the reduction in paw volume (edema) over several hours compared to a control group.[16]

Experimental Workflow: In Vivo Paw Edema Assay

In_Vivo_Workflow A 1. Animal Acclimatization (e.g., Male Wistar rats, 180-200g) B 2. Grouping & Baseline Measurement (Randomly assign to groups. Measure initial paw volume) A->B C 3. Drug Administration (Administer this compound or vehicle (e.g., orally)) B->C D 4. Inflammatory Challenge (1 hour post-drug, inject 0.1 mL 1% Carrageenan into subplantar region of right hind paw) C->D E 5. Paw Volume Measurement (Measure paw volume at 1, 2, 3, 4, 5 hours post-carrageenan using a plethysmometer) D->E F 6. Data Analysis E->F G Calculate paw volume increase Calculate % inhibition of edema F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

1. Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound (BSS)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Vehicle for BSS (e.g., 0.5% carboxymethyl cellulose)

  • Digital Plethysmometer

  • Oral gavage needles

2. Animal Handling:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight before the experiment but allow free access to water.

  • Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and BSS treatment groups (e.g., 50, 100, 200 mg/kg).

3. Procedure:

  • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Administer BSS or the vehicle orally via gavage. The positive control group receives the standard anti-inflammatory drug.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the increase in paw volume (Edema) for each animal at each time point:

    • Edema (mL) = Vₜ - V₀

  • Calculate the percentage inhibition of edema for each treatment group at each time point, particularly at the 3-hour mark where the peak response often occurs:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation: Summarize the results in a table showing the mean increase in paw volume and the percentage inhibition. A separate table can be used to present data from other relevant models, such as the neuroinflammation model.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.070%
Indomethacin100.34 ± 0.04 60.0%
This compound500.64 ± 0.06*24.7%
This compound1000.48 ± 0.05**43.5%
This compound2000.39 ± 0.0454.1%
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. Data shown are hypothetical examples.

Table 3: Example Data from a Propionic Acid (PPA)-Induced Neuroinflammation Model in Rats[8]

Treatment GroupDose (mg/kg)Malondialdehyde (MDA) (nmol/gr protein)Interleukin-6 (IL-6) (pg/mg protein)
Normal Control-53.3 ± 1.8185.3 ± 11.8
PPA + Saline-158.2 ± 7.3309.5 ± 10.9
PPA + BSS6067.1 ± 4.3 218.6 ± 13.1
*Data are presented as Mean ± SD. Statistical significance vs. PPA + Saline: **p<0.001. This data demonstrates BSS's effect on oxidative stress and cytokine levels in a different in vivo model.

References

Application Notes and Protocols: Bismuth Salicylate as a Versatile Precursor for the Synthesis of Bismuth Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various bismuth compounds using bismuth salicylate (B1505791) as a starting material. The protocols are intended for researchers in materials science, chemistry, and drug development.

Synthesis of Bismuth Oxide (Bi2O3) Nanoparticles via Thermal Decomposition

Bismuth oxide nanoparticles are valuable in various fields, including catalysis, electronics, and medicine. A straightforward method to synthesize these nanoparticles is through the thermal decomposition of bismuth salicylate.

Experimental Protocol:

  • Precursor Preparation: Place a known quantity of this compound powder into a ceramic crucible.

  • Thermal Decomposition: Heat the crucible in a furnace at a controlled temperature. The decomposition of this compound to bismuth oxide typically occurs at temperatures ranging from 300°C to 500°C.[1] The heating rate and duration will influence the particle size and morphology of the resulting bismuth oxide. For instance, heating at 350°C for 6 hours can yield the monoclinic α-Bi2O3 phase.[1]

  • Product Collection: After the furnace has cooled to room temperature, the resulting bismuth oxide powder can be collected.

  • Characterization: The synthesized bismuth oxide nanoparticles should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase, and scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to analyze the morphology and particle size.

Quantitative Data:

PrecursorDecomposition Temperature (°C)ProductPhaseReported Yield (%)
This compound300Bismuth Oxide (Bi₂O₃)β-Bi₂O₃>95
This compound>350Bismuth Oxide (Bi₂O₃)α-Bi₂O₃>95

Experimental Workflow for Bismuth Oxide Synthesis:

G cluster_0 Preparation cluster_1 Thermal Decomposition cluster_2 Product cluster_3 Characterization bismuth_salicylate This compound Powder furnace Furnace Heating (300-500°C) bismuth_salicylate->furnace Place in crucible bismuth_oxide Bismuth Oxide (Bi₂O₃) Nanoparticles furnace->bismuth_oxide Cooling xrd XRD bismuth_oxide->xrd sem_tem SEM/TEM bismuth_oxide->sem_tem

Workflow for the synthesis of bismuth oxide nanoparticles.

Synthesis of Bismuth Sulfide (B99878) (Bi2S3) Nanorods via Hydrothermal Method

Bismuth sulfide is a semiconductor with applications in thermoelectrics and photovoltaics. This protocol details its synthesis from bismuth(III) monosalicylate.[2][3]

Experimental Protocol:

  • Precursor Solution: Prepare an aqueous solution of bismuth(III) monosalicylate.

  • Sulfur Source: Add a sulfur source, such as thioglycolic acid, to the precursor solution.[2][3]

  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat it to 180°C for a specified duration (e.g., 12-24 hours).[2][3]

  • Product Isolation: After the autoclave cools down, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and then dried.

  • Characterization: The resulting Bi2S3 nanorods can be characterized by XRD for phase identification and TEM for morphological analysis.

Quantitative Data:

PrecursorSulfur SourceReaction Temperature (°C)ProductMorphologyReported Yield (%)
Bismuth(III) MonosalicylateThioglycolic Acid180Bismuth Sulfide (Bi₂S₃)NanorodsHigh

Experimental Workflow for Bismuth Sulfide Synthesis:

G cluster_0 Preparation cluster_1 Hydrothermal Synthesis cluster_2 Product Isolation bismuth_monosalicylate Bismuth(III) Monosalicylate solution Aqueous Solution bismuth_monosalicylate->solution thioglycolic_acid Thioglycolic Acid thioglycolic_acid->solution autoclave Autoclave Heating (180°C) solution->autoclave centrifugation Centrifugation & Washing autoclave->centrifugation drying Drying centrifugation->drying bismuth_sulfide Bismuth Sulfide (Bi₂S₃) Nanorods drying->bismuth_sulfide

Workflow for the hydrothermal synthesis of bismuth sulfide.

Synthesis of Bismuth Oxyhalides (BiOX; X = Cl, Br, I)

Bismuth oxyhalides are photocatalytic materials. While direct synthesis from this compound is not widely reported, a feasible two-step approach involves the initial conversion of this compound to bismuth oxide, followed by a reaction with a halide source.

Experimental Protocol:

  • Bismuth Oxide Synthesis: Prepare bismuth oxide from this compound via thermal decomposition as described in Protocol 1.

  • Halogenation: The synthesized bismuth oxide can be reacted with a suitable halide source. For instance, for BiOCl, a reaction with a chloride source in an acidic medium can be employed. The specific conditions (temperature, pH, and reaction time) will need to be optimized depending on the desired oxyhalide.

  • Product Recovery: The resulting bismuth oxyhalide precipitate is filtered, washed, and dried.

  • Characterization: XRD is used to confirm the crystal structure of the BiOX material.

Quantitative Data:

IntermediateHalide SourceProductReported Yield (%)
Bismuth OxideHClBismuth Oxychloride (BiOCl)Variable
Bismuth OxideHBrBismuth Oxybromide (BiOBr)Variable
Bismuth OxideHIBismuth Oxyiodide (BiOI)Variable

Logical Workflow for Bismuth Oxyhalide Synthesis:

G bismuth_salicylate This compound thermal_decomposition Thermal Decomposition bismuth_salicylate->thermal_decomposition bismuth_oxide Bismuth Oxide (Bi₂O₃) thermal_decomposition->bismuth_oxide reaction Reaction in Solution bismuth_oxide->reaction halide_source Halide Source (e.g., HCl, HBr, HI) halide_source->reaction bismuth_oxyhalide Bismuth Oxyhalide (BiOX) reaction->bismuth_oxyhalide

Logical workflow for the synthesis of bismuth oxyhalides.

Application in Drug Development: Signaling Pathways

Bismuth compounds derived from this compound have shown promise in antimicrobial and anticancer therapies. Understanding their mechanism of action is crucial for drug development.

Anticancer Activity: Induction of Apoptosis

Several bismuth compounds have been shown to induce apoptosis in cancer cells through the mitochondrial-dependent pathway.[4][5][6][7] This process often involves the generation of reactive oxygen species (ROS), leading to cellular stress and programmed cell death.

Signaling Pathway of Bismuth Compound-Induced Apoptosis:

G bismuth_compound Bismuth Compound ros ↑ Reactive Oxygen Species (ROS) bismuth_compound->ros bax ↑ BAX gene expression bismuth_compound->bax mitochondria Mitochondrial Perturbation ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis bax->mitochondria

Bismuth compound-induced apoptosis signaling pathway.
Antimicrobial Activity against H. pylori

Bismuth compounds are effective in treating Helicobacter pylori infections. Their mechanism of action is multifactorial, making it difficult for the bacteria to develop resistance.[[“]][9][10][11][12]

Signaling Pathway of Bismuth's Antimicrobial Action:

G bismuth_compound Bismuth Compound enzyme_inhibition Enzyme Inhibition bismuth_compound->enzyme_inhibition atp_synthesis ↓ ATP Synthesis bismuth_compound->atp_synthesis iron_metabolism Disruption of Iron Metabolism bismuth_compound->iron_metabolism adhesion ↓ Bacterial Adhesion to Gastric Mucosa bismuth_compound->adhesion bacterial_death Bacterial Cell Death enzyme_inhibition->bacterial_death atp_synthesis->bacterial_death iron_metabolism->bacterial_death adhesion->bacterial_death

Antimicrobial mechanism of bismuth compounds against H. pylori.

References

Application Notes and Protocols: Development of Bismuth Salicylate-Based Topical Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth salicylate (B1505791) is a compound formed from the reaction of bismuth (III) oxide and salicylic (B10762653) acid.[1] While extensively documented for its oral use in treating gastrointestinal discomfort, its potential for topical dermatological applications remains an area of growing interest.[1][2] The therapeutic efficacy of bismuth salicylate is attributed to its two principal components: the bismuth moiety, which possesses antimicrobial properties, and the salicylate moiety, which provides anti-inflammatory and keratolytic effects.[1][3]

These dual properties suggest potential utility in treating skin conditions characterized by microbial proliferation and inflammation, such as acne vulgaris, psoriasis, and certain types of wounds.[3][4] These application notes provide a comprehensive overview of the mechanisms of action, formulation considerations, and detailed experimental protocols for the preclinical evaluation of novel this compound-based topical treatments.

Mechanism of Action

The therapeutic action of this compound in a topical context is a synergistic combination of its constituent parts.

  • Bismuth Moiety (Antimicrobial Action): Bismuth compounds exhibit broad-spectrum antimicrobial activity.[4] The bismuth component can interfere with bacterial adhesion to host cells, disrupt microbial enzyme activities, and inhibit bacterial growth.[4][5] This is particularly relevant for skin conditions where bacteria like Cutibacterium acnes play a pathogenic role.

  • Salicylate Moiety (Anti-inflammatory and Keratolytic Action): As a well-known non-steroidal anti-inflammatory drug (NSAID), salicylate reduces inflammation by inhibiting cyclooxygenase (COX) enzymes, which in turn decreases the synthesis of pro-inflammatory prostaglandins.[3] In dermatological applications, salicylic acid also acts as a keratolytic agent, breaking down the bonds between skin cells in the stratum corneum.[6] This action helps to exfoliate the skin, remove scales associated with conditions like psoriasis, and prevent the clogging of pores in acne.[3][6]

Dual_Mechanism_of_Action cluster_bismuth Bismuth Component cluster_salicylate Salicylate Component BSS This compound Bismuth Bismuth Moiety BSS->Bismuth Salicylate Salicylate Moiety BSS->Salicylate Antimicrobial Antimicrobial Action Bismuth->Antimicrobial Inhibits bacterial growth, adhesion, and enzymes AntiInflammatory Anti-inflammatory Action Salicylate->AntiInflammatory Keratolytic Keratolytic Action Salicylate->Keratolytic

Fig. 1: Dual mechanism of action of this compound.

The anti-inflammatory pathway of the salicylate component is critical for alleviating symptoms of inflammatory skin disorders.

Anti_Inflammatory_Pathway Salicylate Salicylate COX COX-1 / COX-2 Enzymes Salicylate->COX Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation (Redness, Swelling) Prostaglandins->Inflammation Mediates

Fig. 2: Salicylate's anti-inflammatory signaling pathway.

Formulation Development Considerations

Developing a stable and effective topical formulation of this compound requires careful consideration of several factors:

  • Vehicle Selection: The choice of vehicle (e.g., cream, ointment, gel, lotion) will depend on the target skin condition, desired release profile, and patient preference. Gels may be suitable for oily skin or acne, while ointments provide more occlusion for thick, scaly psoriatic plaques.[7]

  • Solubility and Particle Size: this compound is largely insoluble in water.[5] The particle size of the suspended active pharmaceutical ingredient (API) can significantly impact its bioavailability and efficacy. Micronization may be necessary to enhance skin contact and permeation.

  • pH and Stability: The formulation's pH must be optimized for skin compatibility (typically pH 4.5-6.0) and API stability. Hydrolysis of this compound can occur at certain pH levels, potentially generating free salicylic acid and affecting the product's performance.[5]

  • Excipients: Penetration enhancers may be included to improve the delivery of the API through the stratum corneum. Other excipients like humectants, emollients, and preservatives must be selected for their compatibility with the API and their safety profile for topical use.

Application Protocols (Preclinical Evaluation)

The following protocols outline key experiments for the preclinical assessment of a novel topical this compound formulation.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the formulation against relevant skin microorganisms (e.g., Cutibacterium acnes, Staphylococcus aureus). The broth microdilution method is described here.

Materials:

  • Test microorganism strains (e.g., C. acnes ATCC 6919).

  • Appropriate growth medium (e.g., Reinforced Clostridial Medium for C. acnes).

  • 96-well microtiter plates.

  • This compound formulation and vehicle control (placebo).

  • Positive control antibiotic (e.g., Clindamycin).

  • Sterile phosphate-buffered saline (PBS).

  • Spectrophotometer (plate reader).

Methodology:

  • Preparation of Inoculum: Culture the test microorganism and prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[8] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Serial Dilution: Create a two-fold serial dilution of the this compound formulation in the growth medium across the wells of a 96-well plate. Also, prepare dilutions for the vehicle control and the positive control.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (bacteria and medium only) and a negative control well (medium only).

  • Incubation: Incubate the plates under appropriate conditions. For C. acnes, this requires an anaerobic environment at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the microorganism.[9][10] This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.[9]

Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of the formulation to inhibit the production of inflammatory mediators in a cell-based model. Inhibition of prostaglandin (B15479496) E2 (PGE2) in stimulated human dermal fibroblasts is a relevant endpoint.

Materials:

  • Human Dermal Fibroblasts (HDFs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phorbol-12-myristate-13-acetate (PMA) or another inflammatory stimulus.

  • This compound formulation and vehicle control.

  • Positive control (e.g., Diclofenac).[11]

  • PGE2 ELISA kit.

Methodology:

  • Cell Culture: Culture HDFs in flasks until they reach 80-90% confluency. Seed the cells into 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of the this compound formulation, vehicle control, or positive control. Incubate for 2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., 10 nM PMA) to all wells except the unstimulated control.[11]

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each treatment condition compared to the stimulated control.

Protocol: Ex Vivo Skin Permeation using Franz Diffusion Cells

This protocol measures the rate and extent of drug penetration through a skin barrier, providing crucial data on bioavailability. Porcine ear skin is a common and accepted substitute for human skin.[12]

Materials:

  • Franz diffusion cells (vertical type).[13]

  • Porcine ear skin, freshly excised and prepared.[12]

  • Receptor fluid (e.g., PBS pH 7.4, often with a solubility enhancer like polysorbate 80).[13]

  • This compound formulation.

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification.

Methodology:

  • Skin Preparation: Harvest full-thickness skin from the porcine ear. Remove subcutaneous fat and trim the skin to fit the Franz diffusion cells.[12]

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[13]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[13][14] Place the cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.

  • Dosing: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.[13]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[14]

  • Quantification: Analyze the concentration of the active ingredient (salicylate and/or bismuth) in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (Tlag).[13]

Protocol: Biocompatibility Assessment Overview

All topical treatments must be evaluated for safety. This involves a series of biocompatibility tests as outlined in the ISO 10993 standards.[15][16]

  • ISO 10993-5 (Cytotoxicity): This in vitro test evaluates whether the formulation is toxic to cultured cells (e.g., L929 fibroblasts).[15] Cell viability is assessed after exposure to an extract of the formulation. A reduction in viability below 70% is typically considered a cytotoxic effect.

  • ISO 10993-23 (Irritation): This test, preferably performed using an in vitro Reconstructed human Epidermis (RhE) model, assesses the potential for the formulation to cause skin irritation.[15] A decrease in tissue viability below 50% after exposure indicates an irritant potential.

  • ISO 10993-10 (Sensitization): This assesses the potential for the formulation to cause an allergic skin reaction. In vitro methods are preferred, such as the direct peptide reactivity assay (DPRA) or the KeratinoSens™ assay.

Proposed Development Workflow

The development of a topical this compound product should follow a logical progression from formulation to preclinical and clinical evaluation.

Development_Workflow cluster_formulation Phase 1: Formulation cluster_preclinical Phase 2: Preclinical In Vitro / Ex Vivo cluster_animal Phase 3: Preclinical In Vivo cluster_clinical Phase 4: Clinical Trials F1 API Characterization (this compound) F2 Vehicle & Excipient Screening F1->F2 F3 Prototype Formulation & Optimization F2->F3 F4 Physicochemical Characterization (pH, viscosity, stability) F3->F4 P1 In Vitro Antimicrobial Susceptibility Testing F4->P1 P2 In Vitro Anti-inflammatory Assays P1->P2 P3 Ex Vivo Skin Permeation (Franz Cells) P2->P3 P4 Biocompatibility Testing (ISO 10993) P3->P4 A1 Animal Models of Efficacy (e.g., Acne, Psoriasis, Wound Healing) P4->A1 A2 Dermal Safety & Toxicology Studies A1->A2 C1 Phase I (Safety/Tolerability) A2->C1 C2 Phase II (Efficacy & Dosing) C1->C2 C3 Phase III (Pivotal Studies) C2->C3

Fig. 3: A proposed workflow for topical drug development.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Antimicrobial Susceptibility of Bismuth Compounds (Literature Data) Note: The following data is primarily for gastrointestinal pathogens and serves as a reference for the known antimicrobial potential of bismuth. Testing against dermatologically relevant microbes is required.

MicroorganismBismuth CompoundMIC (μg/mL)Reference
Clostridium difficileBismuth Subsalicylate128 (MIC90)[9]
Bacteroides fragilis groupBismuth Subsalicylate512 (MIC90)[9]
Helicobacter pyloriColloidal Bismuth Subcitrate4 - 32[17][18]

Table 2: Template for Ex Vivo Skin Permeation Data

Formulation IDSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (Tlag) (h)
Vehicle ControlValueValueValue
Formulation A (0.5%)ValueValueValue
Formulation B (1.0%)ValueValueValue
Formulation C (2.0%)ValueValueValue

Potential Dermatological Applications

  • Acne Vulgaris: The combination of antimicrobial action against C. acnes and the anti-inflammatory and keratolytic properties of salicylate make this compound a logical candidate for acne treatment.[19] While scientific literature is limited, there is anecdotal evidence of its use.[20]

  • Psoriasis: The keratolytic effect of salicylate is well-established for removing the thick scales of psoriatic plaques, which can also enhance the penetration of other active ingredients.[7][21] The anti-inflammatory properties may help reduce redness and itching associated with psoriasis.[6][22]

  • Wound Healing: Bismuth compounds have been investigated for wound care, where they may promote healing and prevent infection.[4][17][18] A recent study on a topical bismuth oxide-manganese composite showed it could alleviate atopic dermatitis-like inflammation in mouse models.[23]

References

Application Notes and Protocols: Evaluating the Impact of Bismuth Salicylate on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to assess the effects of bismuth salicylate (B1505791) on the gut microbiota. The protocols outlined below are intended to guide researchers in designing and executing robust experiments to elucidate the intricate interactions between this common over-the-counter compound and the complex microbial ecosystem of the gastrointestinal tract.

Introduction

Bismuth subsalicylate (BSS) is a widely used medication for treating various gastrointestinal symptoms, including diarrhea and upset stomach.[1][2][3] Its therapeutic effects are attributed to its anti-inflammatory, antisecretory, and antimicrobial properties.[4] Emerging research indicates that BSS can significantly alter the composition and function of the gut microbiome, a complex community of microorganisms residing in the intestines that plays a crucial role in host health and disease.[5][6][7] BSS reacts with hydrogen sulfide (B99878) (H₂S) in the gut to form bismuth sulfide, effectively reducing the levels of free H₂S, a key signaling molecule and energy source for certain gut bacteria.[5][8] Understanding the impact of BSS on the gut microbiota is critical for optimizing its clinical use and exploring its potential in modulating the microbiome for therapeutic purposes.

Key Methodologies for Evaluation

A multi-omics approach is recommended to comprehensively evaluate the impact of bismuth salicylate on the gut microbiota. This typically involves a combination of sequencing-based methods to characterize the microbial community and metabolomics to assess its functional output.

Core Techniques:

  • 16S rRNA Gene Sequencing: This technique targets a specific hypervariable region of the 16S ribosomal RNA gene, which is present in all bacteria and archaea. It is a cost-effective method for profiling the taxonomic composition of the gut microbiota and assessing changes in microbial diversity (alpha and beta diversity).[9][10]

  • Shotgun Metagenomic Sequencing: This approach involves sequencing the entire genomic content of the microbial community in a sample. It provides a higher taxonomic resolution than 16S rRNA sequencing and offers insights into the functional potential of the microbiome by identifying microbial genes and metabolic pathways.[5]

  • Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. In the context of gut microbiota research, metabolomics of fecal or serum samples can reveal changes in the metabolic output of the microbiome in response to this compound.[11][12][13] Key microbial metabolites of interest include short-chain fatty acids (SCFAs) and bile acids.[5][6][7]

  • In Vitro Models: Anaerobic culture of individual bacterial strains or complex microbial communities can be used to directly assess the antimicrobial activity of this compound and its impact on bacterial growth and metabolism in a controlled environment.[14][15][16]

  • In Vivo Animal Models: Murine models are valuable for studying the effects of this compound on the gut microbiota in a whole-organism context, allowing for the investigation of host-microbe interactions and the impact on host physiology and immune responses.[5][17][18]

Data Presentation: Summary of Quantitative Findings

The following tables summarize key quantitative data from a study investigating the effects of bismuth subsalicylate on the human gut microbiome.[5]

Table 1: Changes in Microbial Alpha Diversity Following Bismuth Subsalicylate (BSS) Treatment

TimepointAlpha Diversity Metric (Observed Species)Fold Change from Baseline
Day 2 post-BSSSignificantly decreased~40% decrease

Data synthesized from a study by Band et al. (2025).[5]

Table 2: Alterations in Relative Abundance of Key Bacterial Taxa Post-BSS Treatment

Bacterial TaxaChange in Relative Abundance
PseudomonadotaProfound expansion
LactobacillusSignificant depletion

Data synthesized from a study by Band et al. (2025).[5][19]

Table 3: Impact of BSS Treatment on Fecal Metabolites

Metabolite ClassChange in Abundance
Amino AcidsIncreased
Short-Chain Fatty Acids (SCFAs)Decreased
Secondary Bile AcidsDecreased

Data synthesized from a study by Band et al. (2025).[5][6][7]

Experimental Protocols

Protocol for 16S rRNA Gene Sequencing Analysis of Fecal Samples

This protocol provides a step-by-step guide for analyzing the gut microbial composition from fecal samples using 16S rRNA gene sequencing.[9][20]

1. Fecal Sample Collection and DNA Extraction:

  • Collect fecal samples from subjects before and at multiple time points after this compound administration.
  • Immediately store samples at -80°C to preserve microbial DNA.
  • Extract microbial DNA from fecal samples using a commercially available kit optimized for stool samples, such as the MagAttract PowerMicrobiome DNA/RNA KF Kit.[5]

2. PCR Amplification of the 16S rRNA Gene:

  • Amplify a hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers.[9]
  • Incorporate barcodes into the primers to allow for multiplexing of samples in a single sequencing run.
  • Perform PCR in triplicate for each sample to minimize amplification bias.[20]

3. Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.
  • Purify the pooled amplicons.
  • Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
  • Perform sequencing on an Illumina MiSeq platform.[21]

4. Bioinformatic Analysis:

  • Demultiplex the raw sequencing reads based on the barcodes.
  • Perform quality filtering and trimming of the reads.
  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
  • Assign taxonomy to the OTUs/ASVs using a reference database such as Greengenes or SILVA.[21]
  • Calculate alpha and beta diversity metrics to assess changes in microbial community structure.

Protocol for Shotgun Metagenomic Sequencing of Fecal Samples

This protocol outlines the workflow for shotgun metagenomic analysis to gain insights into the taxonomic and functional changes in the gut microbiome.

1. Fecal Sample Collection and DNA Extraction:

  • Follow the same procedure as for 16S rRNA gene sequencing (Section 4.1, Step 1). High-quality, high-molecular-weight DNA is crucial.

2. Library Preparation and Sequencing:

  • Fragment the extracted DNA to a desired size range.
  • Ligate sequencing adapters to the DNA fragments.
  • Perform size selection of the library.
  • Carry out high-throughput sequencing on a platform such as the Illumina NovaSeq.

3. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads.
  • Remove host DNA sequences by aligning reads to the human reference genome.
  • Perform taxonomic classification by aligning reads to a reference genome database.
  • Assemble the microbial reads into contigs and predict genes.
  • Annotate the predicted genes to functional databases (e.g., KEGG, CAZy) to determine the functional potential of the microbiome.

Protocol for Fecal Metabolomics using LC-MS/MS

This protocol describes a targeted metabolomics approach to quantify key microbial metabolites in fecal samples.[8][11]

1. Fecal Sample Collection and Metabolite Extraction:

  • Collect and store fecal samples at -80°C.
  • Homogenize a known amount of fecal sample in a suitable extraction solvent (e.g., methanol-based buffer).[8]
  • Include internal standards in the extraction buffer for absolute quantification.
  • Centrifuge the homogenate to pellet solid debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[11]
  • Separate the metabolites using a suitable chromatography column.
  • Detect and quantify the metabolites using a mass spectrometer operating in tandem MS (MS/MS) mode for high specificity and sensitivity.

3. Data Analysis:

  • Process the raw LC-MS/MS data using specialized software to identify and quantify the metabolites based on their retention times and mass-to-charge ratios.
  • Compare the metabolite profiles between pre- and post-bismuth salicylate treatment groups to identify significant changes.

Visualizations: Workflows and Pathways

Experimental_Workflow_for_Microbiome_Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Fecal_Sample Fecal Sample Collection (Pre- and Post-BSS) DNA_Extraction Microbial DNA Extraction Fecal_Sample->DNA_Extraction Metabolite_Extraction Metabolite Extraction Fecal_Sample->Metabolite_Extraction Sequencing 16S rRNA or Shotgun Metagenomic Sequencing DNA_Extraction->Sequencing LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Taxonomic_Analysis Taxonomic & Functional Profiling Sequencing->Taxonomic_Analysis Metabolite_Profiling Metabolite Profiling LCMS->Metabolite_Profiling Integration Integrated Multi-Omics Analysis Taxonomic_Analysis->Integration Metabolite_Profiling->Integration

Caption: Overall experimental workflow for gut microbiome analysis.

BSS_Mechanism_of_Action BSS Bismuth Subsalicylate (BSS) BiS Bismuth Sulfide (Bi₂S₃) (Insoluble) BSS->BiS reacts with Microbiota Gut Microbiota BSS->Microbiota directly inhibits some bacteria H2S Hydrogen Sulfide (H₂S) (from gut bacteria) H2S->BiS BiS->Microbiota alters microbial metabolism Microbiota->H2S produces Metabolites Microbial Metabolites (e.g., SCFAs, Bile Acids) Microbiota->Metabolites produces Host Host Effects Metabolites->Host influence

Caption: Proposed mechanism of BSS action on the gut microbiota.

References

Troubleshooting & Optimization

optimizing bismuth salicylate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of bismuth salicylate (B1505791) synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of bismuth salicylate.

Q1: What are the common causes of low this compound yield?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or improper pH. For instance, in the precipitation method from bismuth nitrate (B79036) solutions, a temperature of around 70°C is crucial for the formation of bismuth (III) oxide salicylate.[1] Temperatures below this, such as 23°C, can result in a mixture of starting materials and free salicylic (B10762653) acid.[1]

  • Suboptimal Molar Ratio of Reactants: An incorrect ratio of bismuth precursor to salicylic acid can limit the reaction. Increasing the molar ratio of salicylate ions to bismuth in solution can increase the degree of bismuth precipitation.[1]

  • Loss of Product During Washing: this compound is sparingly soluble in water, but excessive washing, especially with hot water, can lead to product loss. It is recommended to wash the precipitate with distilled water heated to about 60°C.[1]

  • pH of the Reaction Medium: The pH of the solution significantly affects the precipitation of bismuth. A pH of around 1.6 has been shown to be effective when starting from bismuth nitrate.[1]

Q2: My final product is pinkish instead of white. What is the cause and how can I prevent it?

A pink coloration in the final product often indicates the presence of nitrated salicylic acid impurities.[2] This can occur when the synthesis is carried out in a highly acidic medium, which can lead to the nitration of salicylic acid.[2]

  • Prevention: To avoid this, it is advisable to control the acidity of the reaction medium carefully. One effective method is to first precipitate bismuth from a nitric acid solution in the form of --INVALID-LINK--₅·3H₂O and then react this intermediate with a salicylic acid solution at a controlled temperature of 70°C.[2]

Q3: How can I minimize nitrate impurities in my this compound?

Nitrate impurities are a common concern, especially when using bismuth nitrate as a starting material. The United States Pharmacopeia sets a limit of not more than 0.4% for nitrate ions in pharmacopeial bismuth subsalicylate.[2][3]

  • Washing: Thorough washing of the precipitate is crucial. Washing the final product multiple times with distilled water at 60°C helps to remove residual nitrate ions.[1]

  • Alternative Synthesis Route: A method to obtain high-purity bismuth subsalicylate with low nitrate content involves converting bismuth subnitrate to bismuth oxide (Bi₂O₃) by treating it with a sodium hydroxide (B78521) solution. The resulting bismuth oxide is then reacted with a lactic acid-salicylic acid solution.[2][4]

Q4: What is the acceptable level of free salicylic acid in the final product, and how can I reduce it?

The presence of unreacted salicylic acid is a common impurity.

  • Control of Reactant Ratio: Using an appropriate molar ratio of salicylic acid to the bismuth precursor is key. An excessive amount of salicylic acid can be difficult to separate from the final product.[5]

  • Washing: Washing the product with a suitable solvent can help remove free salicylic acid. One patented method suggests washing the filtered product with absolute ethanol (B145695) containing an excess of salicylic acid, followed by washing with ultrapure water.[6]

  • Analytical Testing: The limit of free salicylic acid can be determined using High-Performance Liquid Chromatography (HPLC).[3]

Q5: Can microwave-assisted synthesis improve my yield and purity?

Yes, microwave-assisted synthesis can be a valuable technique for optimizing this compound synthesis.

  • Benefits: Microwave irradiation can significantly accelerate reactions, leading to shorter reaction times and often increased product yields.[7][8] The localized heating of reactants can reduce the formation of by-products, thereby improving the purity of the final product.[7] Bismuth salts are highly compatible with microwave irradiation and can act as efficient promoters in various chemical transformations.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods.

Table 1: Influence of Reaction Parameters on Bismuth Precipitation

Molar Ratio (Salicylate:Bismuth)Temperature (°C)Bismuth Precipitation Degree (%)pH
1:12377.00.8
1.1:17080.20.9
3:17099.11.0

Data sourced from precipitation of bismuth from nitrate solutions.[1]

Table 2: Comparison of this compound Synthesis Methods

MethodBismuth PrecursorSalicylic Acid SourceTemperature (°C)Reaction TimeYield (%)
PrecipitationBismuth NitrateSalicylic Acid Solution703 hours>95
From Bismuth SubnitrateBismuth SubnitrateSalicylic Acid70 ± 34 hours97.9
From Bismuth HydroxideBismuth HydroxideSalicylic Acid60-751.5-2.5 hours98.4-98.6

Data compiled from multiple sources.[1][2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Bismuth Subnitrate

This protocol is adapted from a method demonstrated to produce high-purity bismuth subsalicylate.[2]

  • Preparation of Reactant Mixture: In a suitable reactor, add 80 L of distilled water.

  • With continuous stirring, add 5.28 kg of bismuth subnitrate and 2.64 kg of salicylic acid.

  • Reaction: Heat the mixture to a temperature of 70 ± 3°C and maintain stirring for 4 hours.

  • Separation: Allow the precipitate to settle and separate the solution from the precipitate by decantation.

  • Washing: Wash the precipitate twice with 80 L of distilled water heated to 60 ± 3°C.

  • Drying: Dry the final product at 90 ± 5°C for 6 hours.

Protocol 2: Purity Analysis - Limit of Free Salicylic Acid (HPLC Method)

This protocol outlines a method for determining the amount of free salicylic acid in a sample of bismuth subsalicylate, based on pharmacopeial standards.[3]

  • Mobile Phase Preparation: Prepare a mixture of methanol (B129727) and 0.06 M acetic acid (550:450), filter, and degas.

  • Diluent Preparation: Use a mixture of acetonitrile (B52724) and water (1:1).

  • Standard Solution Preparation:

    • Accurately weigh about 20 mg of USP Salicylic Acid RS and transfer to a 100-mL volumetric flask.

    • Add 20 mL of Diluent and swirl to dissolve.

    • Dilute with Diluent to volume and mix.

    • Transfer 5.0 mL of this stock solution to a 50-mL volumetric flask, dilute with Diluent to volume, and mix. This solution contains about 0.02 mg of USP Salicylic Acid RS per mL.

  • Test Solution Preparation:

    • Accurately weigh about 260 mg of Bismuth Subsalicylate and add to a glass centrifuge tube.

    • Add about 12 mL of acetonitrile, shake by mechanical means for 20 minutes, and centrifuge.

  • Chromatographic System:

    • Use an HPLC system with a suitable detector and a column containing packing L1.

    • Set the flow rate to about 1.5 mL per minute.

  • Procedure:

    • Inject equal volumes (about 20 µL) of the Standard solution and the Test solution into the chromatograph.

    • Record the chromatograms and measure the responses for the major peaks.

    • Calculate the percentage of free salicylic acid in the portion of Bismuth Subsalicylate taken.

Visualizations

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Bismuth_Precursor Bismuth Precursor (e.g., Bismuth Nitrate) Reaction_Vessel Reaction at Controlled Temperature & pH Bismuth_Precursor->Reaction_Vessel Salicylic_Acid Salicylic Acid Solution Salicylic_Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitate Formation Washing Washing with Heated Water Filtration->Washing Drying Drying Washing->Drying Final_Product High-Purity This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product Check_Temp Reaction Temp Below 70°C? Start->Check_Temp Pink_Color Product has Pink Color? Start->Pink_Color Check_Time Insufficient Reaction Time? Check_Temp->Check_Time No Increase_Temp Increase Temp to 70°C Check_Temp->Increase_Temp Yes Check_Ratio Incorrect Molar Ratio? Check_Time->Check_Ratio No Increase_Time Increase Reaction Time Check_Time->Increase_Time Yes Adjust_Ratio Adjust Molar Ratio Check_Ratio->Adjust_Ratio Yes High_Nitrate High Nitrate Content? Pink_Color->High_Nitrate No Control_Acidity Control Acidity Pink_Color->Control_Acidity Yes Free_SA High Free Salicylic Acid? High_Nitrate->Free_SA No Thorough_Washing Improve Washing Protocol High_Nitrate->Thorough_Washing Yes Optimize_SA_Ratio Optimize SA Ratio & Wash Free_SA->Optimize_SA_Ratio Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

troubleshooting bismuth salicylate precipitation issues from solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to bismuth salicylate (B1505791) precipitation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving bismuth salicylate solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving?

Bismuth subsalicylate is practically insoluble in water and alcohol.[1][2][3] Its solubility is very low, often less than 1 mg/mL.[1][4] For many applications, it is used as a suspension rather than a true solution. Dissolution is typically achieved in mineral acids, but this process involves decomposition of the original compound.[2][3][5]

Q2: What are the primary causes of this compound precipitation from a solution?

Precipitation of this compound or its derivatives is most commonly triggered by changes in the solution's pH, temperature, or the presence of other ions.

  • pH Changes: Bismuth subsalicylate is unstable in alkaline solutions.[1][2] Furthermore, at a pH below 3, it undergoes hydrolysis to form bismuth oxychloride and salicylic (B10762653) acid.[1][2] This conversion to bismuth oxychloride is partial at pH 2 and complete at pH 1.[6]

  • Temperature Effects: The compound decomposes in boiling water.[1][2] Elevated temperatures can accelerate degradation and precipitation.

  • Presence of Other Anions: In environments like the small intestine, bismuth subsalicylate can react with anions such as bicarbonate and phosphate (B84403) to form other insoluble bismuth salts.[1][2]

Q3: How can I prepare a more stable this compound formulation and prevent precipitation?

To create a stable formulation, it is crucial to control the solution's properties. While achieving a true solution is challenging due to its inherent low solubility, the stability of suspensions can be improved. Consider the following:

  • pH Control: Maintaining a pH in the range of 2.7 to 5.0 may enhance stability for suspensions.[5]

  • Use of Stabilizing Agents: The addition of buffering agents like acetates, citrates, or phosphates may help in stabilizing the suspension.[7] For instance, a 50 mM citrate (B86180) buffer at pH 4.3 has been shown to inhibit viscosity loss in some formulations.[7]

  • Control of Salicylate Concentration: The molar ratio of salicylate to bismuth is a critical factor. An inappropriate ratio can lead to the precipitation of different species, such as bismuth monosalicylate or disalicylate.[8][9]

Q4: I have a precipitate in my this compound solution. Can it be redissolved?

Redissolving precipitated this compound or its derivatives depends on the nature of the precipitate. If the precipitate is the original compound that has settled out of a suspension, vigorous agitation may be sufficient to resuspend it. However, if the precipitate has formed due to chemical degradation (e.g., formation of bismuth oxychloride at low pH), it may not be possible to redissolve it while maintaining the integrity of the original compound. In such cases, dissolving the precipitate in a strong mineral acid will result in the decomposition of the bismuth subsalicylate.[10]

Q5: How do I handle this compound in the presence of other salts or buffers?

Be mindful of potential interactions. As mentioned, anions like phosphates and bicarbonates can react with bismuth subsalicylate to form other insoluble salts.[1][2] When formulating with buffers, it is essential to ensure that the chosen buffer ions do not have a similar effect. It is advisable to conduct compatibility studies with your specific formulation.

Troubleshooting Guide

Issue: Unexpected Precipitation in this compound Solution

This guide will walk you through a systematic approach to identifying and resolving the cause of this compound precipitation.

Step 1: Characterize the Precipitate and the Solution
  • Visual Inspection: Note the color and nature of the precipitate. Bismuth subsalicylate is a white powder.[1]

  • pH Measurement: Carefully measure the pH of your solution. A pH below 3 is a likely cause of precipitation due to hydrolysis.[1][6]

  • Temperature Log: Review the temperature conditions the solution has been exposed to. High temperatures or boiling can cause decomposition.[1][2]

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

G start Precipitation Observed check_ph Measure Solution pH start->check_ph ph_low pH < 3? check_ph->ph_low hydrolysis Likely Cause: Hydrolysis to Bismuth Oxychloride & Salicylic Acid ph_low->hydrolysis Yes check_temp Review Temperature Exposure ph_low->check_temp No adjust_ph Action: Adjust pH to 2.7-5.0 for future formulations hydrolysis->adjust_ph temp_high Exposed to high temp or boiling? check_temp->temp_high decomposition Likely Cause: Thermal Decomposition temp_high->decomposition Yes check_anions Analyze for Other Anions (e.g., Phosphate, Bicarbonate) temp_high->check_anions No control_temp Action: Maintain lower and controlled temperatures decomposition->control_temp anions_present Are interfering anions present? check_anions->anions_present insoluble_salts Likely Cause: Formation of other insoluble bismuth salts anions_present->insoluble_salts Yes reformulate Action: Reformulate with non-interfering ions insoluble_salts->reformulate

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of Bismuth Subsalicylate in Various Solvents
SolventSolubilityReference
WaterPractically Insoluble (<1 mg/mL)[1][2]
Alcohol (Ethanol)Practically Insoluble[2][3]
Methanol56.34 g/L[4]
Isopropanol32.87 g/L[4]
Mineral AcidsSoluble with decomposition[2][5]
Alkaline SolutionsUnstable[1][2]
Table 2: Factors Influencing Bismuth Subsalicylate Stability in Aqueous Solutions
FactorEffectRecommended ConditionsReferences
pH Hydrolyzes at pH < 3. Unstable in alkaline solutions.Maintain pH between 2.7 and 5.0 for suspensions.[1][5][6]
Temperature Decomposes in boiling water.Avoid high temperatures.[1][2]
Other Ions Can form other insoluble salts with anions like phosphate and bicarbonate.Conduct compatibility studies with all formulation components.[1][2]
Light Sensitive to light.Store in light-protected containers.[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension

This protocol provides a general method for preparing a bismuth subsalicylate suspension.

G start Weigh Bismuth Subsalicylate and Vehicle disperse Slowly add Bismuth Subsalicylate to the vehicle with continuous stirring start->disperse homogenize Homogenize the mixture to ensure uniform particle size disperse->homogenize adjust_ph Adjust pH to the desired range (e.g., 2.7-5.0) using a suitable buffer or pH adjuster homogenize->adjust_ph final_qc Perform Quality Control: - pH measurement - Particle size analysis - Visual inspection adjust_ph->final_qc store Store in a light-resistant, well-sealed container final_qc->store

Caption: Workflow for preparing a this compound suspension.

Methodology:

  • Weigh the required amount of bismuth subsalicylate powder and the liquid vehicle separately.

  • With continuous stirring, slowly add the bismuth subsalicylate powder to the liquid vehicle to prevent clumping.

  • Homogenize the mixture using appropriate equipment (e.g., a high-shear mixer) to achieve a uniform dispersion and reduce particle size.

  • If necessary, adjust the pH of the suspension to a range of 2.7-5.0 using a suitable buffer or pH-adjusting agent.[5]

  • Perform quality control checks, including pH measurement, particle size analysis, and visual inspection for agglomerates.

  • Store the final suspension in a well-sealed, light-resistant container.[1][2]

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to understand the stability of a this compound formulation under various stress conditions, as recommended by ICH guidelines.[11][12]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of your this compound solution or suspension.

  • Acidic Degradation: To one aliquot, add 0.1 M HCl to bring the pH to approximately 1-2. Keep at room temperature and observe for precipitation.[11]

  • Alkaline Degradation: To another aliquot, add 0.1 M NaOH to raise the pH significantly (e.g., > 9). Keep at room temperature and monitor for changes.[11]

  • Oxidative Degradation: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3%).[13]

  • Thermal Degradation: Place an aliquot in a temperature-controlled oven at an elevated temperature (e.g., 60°C).[13]

  • Photolytic Degradation: Expose an aliquot to a light source as specified in ICH Q1B guidelines.[13]

  • Analysis: At specified time points, analyze the samples using a validated stability-indicating method (e.g., HPLC) to quantify the remaining this compound and detect any degradation products.

G start Prepare this compound Solution/Suspension Aliquots stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (HCl) stress_conditions->acid alkali Alkaline (NaOH) stress_conditions->alkali oxidation Oxidative (H2O2) stress_conditions->oxidation thermal Thermal (e.g., 60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze at Time Points (e.g., HPLC) acid->analysis alkali->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products and Pathways analysis->results

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Stability of Bismuth Salicylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of bismuth salicylate (B1505791) suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for bismuth salicylate formulations?

A1: The main stability issues are both physical and chemical. Physical instability typically manifests as changes in viscosity over time, sedimentation of the suspended particles, and potentially irreversible caking of the sediment. Chemical instability primarily involves the hydrolysis of bismuth subsalicylate into bismuth oxychloride and salicylic (B10762653) acid, a reaction that is accelerated by acidic conditions (pH below 3).[1][2] Bismuth subsalicylate is also known to be sensitive to light.[1]

Q2: What is the optimal pH range to maintain the stability of a this compound suspension?

A2: To ensure the physical stability, particularly viscosity, of a this compound suspension, it is recommended to maintain the pH of the formulation between 4.0 and 5.2.[3] Formulations with a higher initial pH within this range tend to exhibit better viscosity maintenance.[3][4] The United States Pharmacopeia (USP) also specifies a pH range of 3.0 to 5.0 for Bismuth Subsalicylate Oral Suspension.[4]

Q3: How does temperature affect the stability of the formulation?

A3: Elevated temperatures can accelerate both physical and chemical degradation. For instance, a loss of viscosity in suspensions is often observed more rapidly at higher temperatures, such as 50°C, compared to room temperature.[4][5] It is recommended to store bismuth subsalicylate formulations at room temperature, avoiding excessive heat (over 40°C) and freezing.[4]

Q4: Can excipients interact with this compound to cause instability?

A4: Yes, excipient selection is critical. While suspending agents like xanthan gum and microcrystalline cellulose (B213188) are necessary for physical stability, their performance can be influenced by other components.[5] It is important to conduct compatibility studies with all excipients. For example, the presence of certain electrolytes or the addition of sodium salicylate can help stabilize the viscosity of the suspension.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and storage of this compound formulations.

Issue 1: Decrease in Suspension Viscosity Over Time
  • Problem: The suspension becomes thinner and more watery during storage, which can lead to faster sedimentation.

  • Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH Adjust and maintain the pH of the formulation to between 4.0 and 5.2 using a suitable buffering agent like a citrate (B86180) or phosphate (B84403) buffer. A higher pH within this range often leads to better viscosity stability.[3][4][5]
Inadequate Suspending System Optimize the concentration of suspending agents such as xanthan gum and microcrystalline cellulose. Consider a combination of suspending agents for synergistic effects.[5]
Electrolyte Imbalance The addition of electrolytes like sodium chloride (NaCl) can help delay the loss of viscosity. Experiment with different concentrations, for example, in the range of 20 mM to 100 mM.[3]
Salicylate Concentration The addition of a pharmaceutically acceptable salicylate, such as sodium salicylate (e.g., around 14.5 mM), has been shown to significantly reduce the loss of viscosity over time.[3][5]
Issue 2: Sedimentation and Caking of Suspended Particles
  • Problem: The bismuth subsalicylate particles settle at the bottom of the container and may form a hard, compact cake that is difficult to redisperse upon shaking.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Suspension Increase the concentration of the suspending agent(s) or use a more robust system. A combination of microcrystalline cellulose and xanthan gum is often effective. A three-gum system without magnesium aluminum silicate (B1173343) has also been developed to effectively suspend the dense bismuth subsalicylate particles.[5]
Particle Aggregation The formulation may be deflocculated. Controlled flocculation can prevent caking by forming a loose, easily redispersible sediment. The use of electrolytes or certain polymers can induce flocculation.
Low Viscosity Address any issues leading to a decrease in viscosity as outlined in "Issue 1". A higher viscosity will slow down the rate of sedimentation.
Issue 3: Chemical Degradation (Hydrolysis)
  • Problem: An increase in free salicylic acid and the formation of bismuth oxychloride are detected, indicating chemical breakdown of the active ingredient.

  • Possible Causes & Solutions:

CauseRecommended Solution
Low pH Environment Bismuth subsalicylate undergoes hydrolysis at pH levels below 3.[2] Ensure the formulation is buffered to a pH above this critical value, ideally within the 4.0 to 5.2 range for optimal physical stability.[3]
Exposure to High Temperatures Store the formulation at controlled room temperature. Accelerated stability studies can help quantify the rate of degradation at various temperatures.

Data on Formulation Stability

The following tables summarize the impact of different factors on the viscosity of bismuth subsalicylate suspensions, based on data extracted from formulation studies.

Table 1: Effect of Initial pH on Viscosity of Bismuth Subsalicylate Suspension at 50°C

Initial pHApproximate Viscosity Loss after 5 Weeks (%)
3.60~60%
4.56~30%
Data interpreted from graphical representations in patent literature.[4]

Table 2: Effect of Sodium Salicylate on Viscosity of Bismuth Subsalicylate Suspension at 50°C

FormulationApproximate Viscosity Loss after 5 Weeks (%)
Control (no added salicylate)~60%
With 14.5 mM Sodium Salicylate~25%
Data interpreted from graphical representations in patent literature.[3]

Experimental Protocols & Workflows

Protocol 1: Stability-Indicating HPLC Method for Bismuth Subsalicylate and Salicylic Acid

This method can be used to quantify bismuth subsalicylate and its primary degradation product, salicylic acid.

ParameterSpecification
Column Cogent Bidentate C18™, 2.2µm, 120Å (or similar C18 column)
Dimensions 2.1 x 50mm
Mobile Phase 65:35 DI Water : Acetonitrile with 0.1% Formic Acid (v/v)
Flow Rate 0.3 mL/minute
Injection Volume 1.0 µL
Detection UV at 302 nm
Sample Preparation 1. Grind a tablet (or use an equivalent amount of suspension). 2. Transfer to a 100mL volumetric flask with a 1:1 Acetonitrile:DI Water diluent. 3. Sonicate for 10 minutes and dilute to the mark with the diluent. 4. Filter a portion through a 0.45µm filter before injection.
Based on a method transfer application note.[6]
Workflow for Troubleshooting Formulation Instability

The following diagram illustrates a logical workflow for diagnosing and resolving stability issues in this compound formulations.

G start Instability Observed (e.g., Viscosity Change, Sedimentation) check_phys Physical or Chemical Instability? start->check_phys phys_inst Physical Instability check_phys->phys_inst Physical chem_inst Chemical Instability check_phys->chem_inst Chemical check_visc Measure Viscosity phys_inst->check_visc check_sed Observe Sedimentation & Caking phys_inst->check_sed check_hplc Analyze by HPLC for Salicylic Acid chem_inst->check_hplc check_ph Measure pH check_visc->check_ph check_sed->check_ph check_hplc->check_ph ph_low pH < 4.0? check_ph->ph_low adjust_ph Adjust pH to 4.0-5.2 with Buffer ph_low->adjust_ph Yes check_excip Review Excipients ph_low->check_excip No end Stable Formulation adjust_ph->end excip_issue Suspending Agent or Electrolyte Imbalance? check_excip->excip_issue adjust_excip Optimize Suspending Agents &/or Add Electrolytes/Salicylate excip_issue->adjust_excip Yes excip_issue->end No adjust_excip->end

Troubleshooting workflow for this compound formulation instability.
Degradation Pathway of Bismuth Subsalicylate

This diagram illustrates the primary chemical degradation pathway for bismuth subsalicylate in an aqueous environment.

G bss Bismuth Subsalicylate hydrolysis Hydrolysis (catalyzed by H+) bss->hydrolysis products Degradation Products hydrolysis->products bio Bismuth Oxychloride (Insoluble) products->bio sa Salicylic Acid (Soluble) products->sa

Primary hydrolysis degradation pathway of bismuth subsalicylate.

References

Technical Support Center: Overcoming Solubility Challenges of Bismuth Subsalicylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of bismuth subsalicylate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of bismuth subsalicylate in common laboratory solvents?

A1: Bismuth subsalicylate is practically insoluble in water and alcohol.[1][2][3] Its solubility in water is reported to be less than 1 mg/mL.[4] It is soluble in acidic and alkaline solutions and dissolves in mineral acids with decomposition.[1] For organic solvents, its solubility in DMSO has been reported, though values vary, with one source indicating 27.5 mg/mL and another a more conservative 0.04 mg/mL, cautioning that moisture can reduce solubility.

Q2: Why is bismuth subsalicylate poorly soluble in water?

A2: Bismuth subsalicylate is a complex salt of trivalent bismuth and salicylic (B10762653) acid.[4] Its low water solubility is attributed to its polymeric and layered crystal structure, where both the carboxylate and phenol (B47542) groups of the salicylate (B1505791) coordinate to the bismuth cations, creating a stable, hydrophobic molecule.[5]

Q3: What are the primary strategies to enhance the aqueous solubility of bismuth subsalicylate?

A3: The main approaches to improve the aqueous solubility and dispersibility of bismuth subsalicylate include:

  • pH adjustment: Utilizing acidic or alkaline conditions can increase solubility, although decomposition may occur.[1][4]

  • Formation of a stable suspension: Using suspending agents to create a uniform dispersion in an aqueous vehicle is a common method for oral formulations.[2][6]

  • Nanoparticle synthesis: Reducing the particle size to the nanometer scale can significantly increase the surface area, leading to improved dissolution rates.[7][8]

  • Cocrystallization: Forming cocrystals with a water-soluble coformer can enhance the dissolution properties of the active pharmaceutical ingredient (API).

  • Use of solubilizing excipients: Incorporating agents like surfactants, cosolvents, or cyclodextrins can help to increase the solubility of poorly soluble compounds.[9][10][11][12]

Q4: How does pH affect the stability and solubility of bismuth subsalicylate?

A4: Bismuth subsalicylate is known to hydrolyze in the stomach at a pH of less than 3, breaking down into bismuth oxychloride and salicylic acid.[4][5][13] It is also unstable in alkaline solutions and can decompose in boiling water.[1] While solubility is increased in acidic and alkaline conditions, the potential for decomposition must be considered for any application.

Q5: Can I use cosolvents to dissolve bismuth subsalicylate?

A5: Yes, cosolvents can be an effective strategy to solubilize poorly water-soluble drugs.[11][12][14] While specific data for bismuth subsalicylate is limited, common cosolvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). It is crucial to perform compatibility and stability studies when using cosolvents, as they can sometimes impact the overall formulation stability.[11]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Bismuth subsalicylate powder is not dispersing in water and is immediately sedimenting. High particle size and low wettability of the powder.1. Reduce the particle size of the bismuth subsalicylate powder by milling. 2. Use a wetting agent (e.g., a small amount of surfactant like Tween 80) to improve the dispersibility of the powder in the aqueous medium.
The aqueous suspension of bismuth subsalicylate is not stable and separates quickly. Inadequate concentration or choice of suspending agent.1. Increase the concentration of the suspending agent (e.g., methylcellulose (B11928114), xanthan gum). 2. Use a combination of suspending agents for synergistic effects (e.g., microcrystalline cellulose (B213188) and carboxymethylcellulose).[15] 3. Ensure proper hydration of the suspending agent before adding the bismuth subsalicylate.
After dissolving in acid, a precipitate forms upon dilution with water. The acidic solution is supersaturated, and the addition of water changes the solvent properties, causing the bismuth salt to precipitate out. Bismuth oxychloride is insoluble in neutral or basic solutions.[16]1. Maintain a sufficiently acidic pH upon dilution to keep the bismuth salt dissolved. 2. Add a stabilizing agent or a chelating agent to the acidic solution before dilution.
The prepared nanoparticle suspension is aggregating over time. Insufficient surface stabilization of the nanoparticles.1. Ensure adequate concentration of the capping agent (e.g., PVP) during synthesis.[8] 2. Optimize the pH of the nanoparticle suspension to a range where the zeta potential is high, indicating good electrostatic stabilization.

Quantitative Data Summary

Solvent/SystemSolubilityReference(s)
Water< 1 mg/mL[4]
EthanolPractically Insoluble[1][2][3]
DMSO27.5 mg/mL (Sonication recommended)
DMSO0.04 mg/mL (Moisture-absorbing DMSO reduces solubility)
Acidic SolutionsSoluble (with decomposition)[1][4]
Alkaline SolutionsSoluble (unstable)[1]
Bismuth(III) 5-sulfosalicylate complex 1a10 mg/mL in aqueous solution (pH 1.5)[17]
Bismuth(III) 5-sulfosalicylate complex 22.5 mg/mL in aqueous solution (pH 1.5)[17]

Experimental Protocols

Protocol 1: Preparation of a Lab-Scale Aqueous Suspension of Bismuth Subsalicylate

Objective: To prepare a stable 1% (w/v) aqueous suspension of bismuth subsalicylate for in vitro experiments.

Materials:

  • Bismuth Subsalicylate powder (micronized)

  • Methylcellulose (or other suitable suspending agent like xanthan gum)

  • Purified water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare the suspending agent solution: In a beaker, slowly add 0.5 g of methylcellulose to 50 mL of purified water while stirring vigorously with a magnetic stirrer. Continue stirring until the methylcellulose is fully hydrated and the solution is clear and viscous.

  • Prepare the bismuth subsalicylate slurry: In a separate small beaker, create a paste by adding a few drops of the suspending agent solution to 1 g of micronized bismuth subsalicylate powder and mixing well. This helps to wet the powder and prevent clumping.

  • Combine the slurry and suspending agent solution: Slowly add the bismuth subsalicylate slurry to the stirring methylcellulose solution.

  • Adjust the final volume: Add purified water to bring the total volume to 100 mL.

  • Homogenize the suspension: Continue stirring for at least 30 minutes to ensure a uniform and stable suspension. For improved stability, a high-shear mixer can be used.

  • Storage: Store the suspension in a tightly sealed container at room temperature, protected from light. Shake well before each use.

Protocol 2: Synthesis of Bismuth Subsalicylate Nanoparticles via Pulsed Laser Ablation (Adapted from a published method)[7]

Objective: To synthesize bismuth subsalicylate nanoparticles in an aqueous medium to enhance their dispersibility and potential bioavailability.

Materials:

  • A solid target of pure bismuth subsalicylate

  • High-purity distilled water

  • Pulsed laser system (e.g., Nd:YAG)

  • Optical lens and mirror system

  • Glass vessel for ablation

  • Magnetic stirrer

Procedure:

  • Target Preparation: A solid target of bismuth subsalicylate is placed at the bottom of a glass vessel filled with a known volume of high-purity distilled water.

  • Experimental Setup: The laser beam is directed through an optical system to focus it onto the surface of the bismuth subsalicylate target submerged in water. The vessel is placed on a magnetic stirrer to ensure gentle agitation of the solution during the ablation process.

  • Laser Ablation: The pulsed laser is activated. The high-energy laser pulses ablate the surface of the target, creating a plasma plume. The species in the plasma are then quenched by the surrounding water, leading to the nucleation and growth of bismuth subsalicylate nanoparticles.

  • Process Parameters: The size and concentration of the nanoparticles can be controlled by adjusting parameters such as laser wavelength, pulse duration, laser fluence, and ablation time.[7]

  • Characterization: The resulting colloidal solution of bismuth subsalicylate nanoparticles should be characterized using techniques like UV-Vis spectroscopy, Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution and stability.

Visualizations

Overcoming_Solubility_Issues cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation of Solution Problem Poor Aqueous Solubility of Bismuth Subsalicylate pH_Adjustment pH Adjustment (Acidic/Alkaline) Problem->pH_Adjustment Consider Decomposition Suspension Aqueous Suspension (with Suspending Agents) Problem->Suspension Nanoparticles Nanoparticle Formation Problem->Nanoparticles Cocrystals Cocrystal Formation Problem->Cocrystals Excipients Use of Excipients (Surfactants, Cosolvents) Problem->Excipients Characterization Characterization: - Solubility Measurement - Stability Assessment - Particle Size Analysis pH_Adjustment->Characterization Suspension->Characterization Nanoparticles->Characterization Cocrystals->Characterization Excipients->Characterization

Caption: Workflow for addressing solubility issues of bismuth subsalicylate.

Signaling_Pathway_Hypothetical BSS_Solubilized Solubilized Bismuth Subsalicylate (e.g., Nanoparticles) Cell_Membrane Target Cell Membrane BSS_Solubilized->Cell_Membrane Increased_Uptake Increased Cellular Uptake Cell_Membrane->Increased_Uptake Intracellular_Release Intracellular Release of Bismuth and Salicylate Increased_Uptake->Intracellular_Release Bismuth_Effect Bismuth-mediated Antibacterial Action Intracellular_Release->Bismuth_Effect Salicylate_Effect Salicylate-mediated Anti-inflammatory Action (e.g., COX Inhibition) Intracellular_Release->Salicylate_Effect Therapeutic_Outcome Therapeutic Outcome Bismuth_Effect->Therapeutic_Outcome Salicylate_Effect->Therapeutic_Outcome

Caption: Hypothetical pathway for enhanced efficacy of solubilized bismuth subsalicylate.

References

Technical Support Center: Analytical Method Validation for Bismuth Salicylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for the quantification of bismuth salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for quantifying Bismuth Salicylate?

The most common techniques for the quantification of this compound and its related substances, primarily salicylic (B10762653) acid, are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. HPLC is generally preferred as a stability-indicating method because it can separate the active pharmaceutical ingredient (API) from its degradation products and related impurities.[1][2] Electrochemical methods and atomic absorption spectroscopy (for bismuth content) are also used but are less common for routine quality control.[3]

Q2: What are the critical validation parameters for an assay of this compound according to ICH guidelines?

According to ICH Q2(R1) guidelines, the validation of an assay method requires assessment of specificity, linearity, range, accuracy, and precision (repeatability and intermediate precision).[4][5][6] For a stability-indicating method, forced degradation studies must be performed to demonstrate specificity against potential degradation products.[1][7]

Q3: How do I perform a forced degradation study for this compound?

Forced degradation, or stress testing, is performed to demonstrate the specificity of the analytical method.[2] The study involves subjecting the this compound drug substance to various stress conditions to produce degradation products.[7] Typical conditions include:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 4-6 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 4-6 hours.

  • Oxidative Degradation: 3-6% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24-48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours).

The goal is to achieve 5-20% degradation of the active ingredient. The stressed samples are then analyzed to ensure that the degradation peaks are well-resolved from the main this compound and salicylic acid peaks.

Q4: What are typical acceptance criteria for method validation?

Acceptance criteria should be pre-defined in the validation protocol. The following table summarizes typical criteria for an HPLC assay method based on ICH guidelines.[4][8]

Parameter Acceptance Criteria
Specificity The method must resolve the analyte peak from degradants and impurities (Peak Purity > 990).[2]
Linearity Correlation Coefficient (r²) ≥ 0.999.[1]
Range 80% to 120% of the test concentration.[8]
Accuracy % Recovery between 98.0% and 102.0%.[2]
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%.
Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD & LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1. LOQ precision RSD ≤ 10%.[8]
Robustness No significant impact on results from minor variations in method parameters (e.g., flow rate ±10%, pH ±0.2).
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD of replicate injections ≤ 2.0%.[2]

HPLC Troubleshooting Guide

Q5: My chromatogram shows poor resolution between the bismuth subsalicylate and salicylic acid peaks. How can I fix this?

Poor resolution is a common issue that can often be solved by adjusting the mobile phase composition.

  • Problem: Insufficient separation between analyte peaks.

  • Possible Causes & Solutions:

    • Incorrect Mobile Phase Ratio: The ratio of aqueous buffer to organic solvent (e.g., acetonitrile) is critical.[2][9]

      • Solution: Systematically adjust the percentage of the organic modifier. For reversed-phase HPLC, decreasing the acetonitrile (B52724) concentration will generally increase the retention time of both peaks, which may improve resolution. Try adjusting the ratio in small increments (e.g., from 70:30 to 72:28 Water:Acetonitrile).

    • Incorrect Mobile Phase pH: The pH affects the ionization state of salicylic acid, which significantly impacts its retention.

      • Solution: Ensure the mobile phase pH is accurately prepared and stable. Using an acidic modifier like formic or trifluoroacetic acid helps to suppress the ionization of salicylic acid, leading to better retention and peak shape on a C18 column.[2][9] Verify the pH is at least 1-2 units away from the analyte's pKa.

Q6: The peak for salicylic acid is showing significant tailing. What should I do?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[10][11]

  • Problem: Asymmetric peak with a drawn-out trailing edge (Tailing Factor > 2.0).

  • Possible Causes & Solutions:

    • Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with acidic analytes like salicylic acid, causing tailing.[11][12]

      • Solution 1: Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.0 with formic or phosphoric acid). This suppresses the ionization of both the silanol groups and the salicylic acid, minimizing unwanted interactions.

      • Solution 2: Use a high-quality, end-capped column or a column with a polar-embedded phase designed to shield silanol groups.

    • Column Contamination/Age: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

      • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, replace the column guard or the column itself.

Q7: My peaks are fronting. What is the likely cause?

Peak fronting is less common than tailing but typically points to column overload or sample solvent issues.[10][13]

  • Problem: Asymmetric peak with a sloped leading edge.

  • Possible Causes & Solutions:

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the column inlet.[13]

      • Solution: Dilute the sample and re-inject. If the peak shape improves, sample concentration was the issue. Ensure your sample and standard concentrations are within the method's linear range.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column head.[13]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase and inject the smallest possible volume.

Q8: I'm observing a drift in retention times over a sequence of injections. What could be the problem?

Retention time drift can compromise peak identification and integration.

  • Problem: Analyte retention times consistently increase or decrease over an analytical run.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before starting the run.

      • Solution: Always equilibrate the column for at least 10-15 column volumes with the mobile phase before the first injection and between gradient runs.

    • Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.[14]

      • Solution: Ensure mobile phase bottles are capped. If using an online mixer, ensure it is functioning correctly by pre-mixing the mobile phase manually and running the analysis to see if the problem disappears.

    • Temperature Fluctuations: Column temperature affects retention.

      • Solution: Use a column oven to maintain a constant, stable temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC method for the simultaneous quantification of this compound and its primary related substance, Salicylic Acid.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standards: Bismuth Subsalicylate RS, Salicylic Acid RS.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (AR grade), Water (HPLC grade).

2. Chromatographic Conditions

  • Mobile Phase: 65:35 (v/v) Water (containing 0.1% Formic Acid) : Acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 302 nm.[9]

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Stock Solution (Salicylic Acid): Accurately weigh and dissolve about 20 mg of Salicylic Acid RS in a 100 mL volumetric flask with a 1:1 mixture of Acetonitrile and Water (Diluent).

  • Standard Stock Solution (Bismuth Subsalicylate): Due to its poor solubility, a hydrolysis step is often required. Accurately weigh about 50 mg of Bismuth Subsalicylate RS into a 200 mL flask, add 10 mL of 0.5 N NaOH, and heat gently (e.g., steam bath for 15 minutes) to hydrolyze it into bismuth salts and sodium salicylate.[15] Cool, dilute to volume with water, and mix.

  • Working Standard Solution: Further dilute the stock solutions with the mobile phase to achieve a final concentration within the linear range (e.g., 20 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder no fewer than 10 tablets.

    • Transfer a quantity of powder equivalent to one tablet into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent (1:1 Acetonitrile/Water).

    • Sonicate for 15 minutes to dissolve the analytes.[9]

    • Dilute to volume with Diluent and mix well.

    • Filter a portion through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution five times.

  • Verify that the system suitability criteria (Tailing Factor, Theoretical Plates, RSD% of peak areas) are met.

  • Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Calculate the amount of this compound and Salicylic Acid in the sample by comparing the peak areas to those of the standards.

Visualizations

Diagram 1: General Workflow for Analytical Method Validation

G node_dev Method Development & Optimization node_proto Write Validation Protocol node_dev->node_proto node_spec Specificity (Forced Degradation) node_proto->node_spec node_lin Linearity & Range node_spec->node_lin node_acc Accuracy (% Recovery) node_lin->node_acc node_prec Precision (Repeatability & Intermediate) node_acc->node_prec node_loq LOD & LOQ node_prec->node_loq node_rob Robustness node_loq->node_rob node_rep Compile Validation Report node_rob->node_rep node_imp Implement for Routine Use node_rep->node_imp

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Diagram 2: Troubleshooting Workflow for HPLC Peak Tailing

G start Problem: Peak Tailing (TF > 2.0) check_ph Is Mobile Phase pH correct and stable? start->check_ph adjust_ph Action: Prepare fresh mobile phase. Ensure pH is >2 units from analyte pKa. check_ph->adjust_ph No check_col Is column old or contaminated? check_ph->check_col Yes adjust_ph->check_ph flush_col Action: Flush column with strong solvent. check_col->flush_col Yes check_ss Is sample solvent compatible? check_col->check_ss No replace_col Action: Replace guard or analytical column. flush_col->replace_col Tailing Persists resolved Problem Resolved replace_col->resolved change_ss Action: Dissolve sample in mobile phase. check_ss->change_ss No check_ss->resolved Yes change_ss->resolved

Caption: A decision tree for troubleshooting chromatographic peak tailing issues.

References

addressing batch-to-batch variability in bismuth salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth salicylate (B1505791) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in bismuth salicylate synthesis?

A1: Batch-to-batch variability in this compound synthesis can arise from several factors throughout the manufacturing process. Key contributors include the quality of raw materials, slight deviations in reaction conditions, and inconsistencies in purification methods. Specifically, variations in the particle size of bismuth oxide, the presence of impurities in starting materials like nitrates, and fluctuations in reaction temperature, pH, and stirring speed can significantly impact the final product's purity, yield, and overall consistency.

Q2: How does the quality of starting materials, such as bismuth oxide or bismuth nitrate (B79036), affect the synthesis?

A2: The purity and physical characteristics of the bismuth source are critical. For instance, when using bismuth oxide, its particle size can influence the reaction rate and completeness. If starting with bismuth nitrate, residual nitrate ions can be difficult to remove from the final product, potentially leading to impurities. The presence of heavy metal impurities like lead, arsenic, and copper in the bismuth source will also carry through to the final product if not properly purified.

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The optimal temperature for this compound synthesis typically falls between 60°C and 90°C. Operating within this range generally ensures a reasonable reaction rate without causing decomposition of the product. Temperatures below this range may lead to incomplete reactions or the formation of intermediate compounds, while temperatures exceeding this range can cause the decomposition of the formed this compound.

Q4: How critical is pH control during the synthesis process?

A4: pH is a critical parameter that influences the composition and yield of the final product. The pH of the reaction medium affects the degree of bismuth precipitation and can determine whether bismuth monosalicylate or other salicylate species are formed. For instance, a lower pH might be necessary to maintain bismuth solubility at the start of the reaction, while adjustments may be needed to facilitate complete precipitation of the desired product. The final pH of a bismuth subsalicylate suspension in water is expected to be between 2.7 and 5.0.

Q5: What are common impurities found in this compound, and how can they be minimized?

A5: Common impurities include unreacted starting materials (e.g., free salicylic (B10762653) acid, bismuth salts), nitrates, and heavy metals (e.g., lead, arsenic, copper). To minimize these, it is crucial to use high-purity raw materials and carefully control reaction stoichiometry. Thorough washing of the final product with purified water and sometimes ethanol (B145695) is essential to remove unreacted salicylic acid and other soluble impurities. Preliminary purification of the bismuth source can also be performed to reduce heavy metal content.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction temperature is maintained within the optimal range (e.g., 70°C). - Verify the correct molar ratio of reactants. An excess of salicylic acid is often used. - Increase reaction time to allow for complete conversion. - Ensure efficient stirring to maintain a homogeneous suspension.
Suboptimal pH - Monitor and adjust the pH of the reaction mixture. The degree of bismuth precipitation is pH-dependent.
Loss during Workup - Use appropriate filtration methods to minimize loss of fine particles. - Optimize washing steps to avoid dissolving the product. Washing with heated water can be effective.
Issue 2: Product Fails Purity Assay (e.g., High Levels of Free Salicylic Acid)
Potential Cause Troubleshooting Step
Excess Salicylic Acid - Optimize the stoichiometry to use a minimal necessary excess of salicylic acid. - Implement a more rigorous washing protocol. Washing with ultrapure water and then absolute ethanol can effectively remove excess salicylic acid.
Incomplete Reaction - As with low yield, ensure optimal reaction conditions (temperature, time, stirring) to drive the reaction to completion.
Issue 3: Presence of Nitrate Impurities
Potential Cause Troubleshooting Step
Nitrate-based Precursors -

strategies to prevent degradation of bismuth salicylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of bismuth salicylate (B1505791) during storage is paramount to the integrity of experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of bismuth salicylate.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has turned a grayish or blackish color. What could be the cause?

A1: A color change to gray or black in this compound powder is often indicative of a reaction with trace amounts of sulfur compounds, which can be present in the air (as hydrogen sulfide) or from other environmental sources. This reaction forms bismuth sulfide (B99878) (Bi₂S₃), a black, insoluble salt. While this may not always impact the primary structure of the salicylate, it signifies a chemical change and potential contamination.

Q2: I've noticed a change in the flowability of my this compound powder; it has become clumpy. What does this indicate?

A2: Clumping or aggregation of the powder is typically a sign of moisture absorption. This compound is hygroscopic to some extent, and exposure to high humidity can cause the particles to adhere to one another. This can affect accurate weighing and dose uniformity in your experiments.

Q3: My analytical tests are showing a decrease in the potency of my stored this compound. What is the likely degradation pathway?

A3: The most common degradation pathway for this compound is hydrolysis. In the presence of moisture, it can hydrolyze to form salicylic (B10762653) acid and various bismuth salts, such as bismuth oxychloride or bismuth hydroxide. This will lead to a lower assay value for the intact this compound molecule.

Q4: What are the ideal storage conditions for this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Protecting it from moisture, light, and high temperatures is crucial for maintaining its stability.

Q5: Can I store this compound in a standard laboratory refrigerator?

A5: While storing it in a refrigerator will keep it cool, it's important to ensure the container is airtight to prevent moisture condensation when it is removed and brought to room temperature. A desiccator within the refrigerator can provide an additional layer of protection against humidity.

Troubleshooting Guide

If you suspect that your this compound has degraded, follow these steps to troubleshoot the issue.

Observed Issue Potential Cause Recommended Action
Discoloration (Gray/Black) Formation of Bismuth Sulfide- Confirm the identity of the discolored substance using appropriate analytical techniques (e.g., XRD, elemental analysis).- If confirmed, the batch may be contaminated and should be discarded.
Clumping/Caking Moisture Absorption- Dry the material under vacuum at a low temperature.- Store in a desiccator with a suitable desiccant.- Re-evaluate moisture content using Karl Fischer titration.
Reduced Potency/Assay Value Hydrolysis- Quantify the amount of free salicylic acid and bismuth using a validated stability-indicating HPLC method.- If degradation is significant, the material may not be suitable for your experiment.
Unexpected Peaks in Chromatogram Degradation Products- Perform forced degradation studies to identify potential degradation products.- Use a photodiode array (PDA) detector with your HPLC to check for peak purity.

Stability Data Summary

The following table summarizes the typical stability of this compound under various stress conditions as outlined in International Council for Harmonisation (ICH) guidelines. The percentage of degradation is illustrative and can vary based on the specific batch and experimental conditions.

Stress Condition Parameters Typical Exposure Time Expected Degradation Products Illustrative Degradation (%)
Acid Hydrolysis 0.1 M HCl at 60°C8 hoursSalicylic Acid, Bismuth Oxychloride5-15%
Base Hydrolysis 0.1 M NaOH at 60°C4 hoursSalicylic Acid, Bismuth Hydroxide10-20%
Oxidative 3% H₂O₂ at room temperature24 hoursOxidized Salicylate derivatives5-10%
Thermal 105°C3 hoursBismuth Oxide, Carbon Dioxide< 1.0% (loss on drying)
Photolytic 1.2 million lux hours and 200 watt hours/m²As per ICH Q1B guidelinesPhotodegradation products of salicylateVariable, depends on packaging

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method for this compound and Salicylic Acid

This method is designed to separate and quantify this compound from its primary degradation product, salicylic acid.

1. Chromatographic Conditions:

  • Column: Cogent Bidentate C18, 2.2µm, 120Å, 2.1 x 50mm[2]

  • Mobile Phase: 65:35 DI Water / Acetonitrile (B52724) with 0.1% Formic Acid (v/v)[2]

  • Flow Rate: 0.3 mL/minute[2]

  • Detection Wavelength: 302 nm[2]

  • Injection Volume: 1.0 µL[2]

  • Column Temperature: 30°C

2. Standard Preparation:

  • Prepare a stock solution of USP this compound Reference Standard and USP Salicylic Acid Reference Standard in a 1:1 mixture of acetonitrile and water.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the 1:1 acetonitrile/water diluent.

  • Sonicate for 10 minutes to ensure complete dissolution.[2]

  • Filter the solution through a 0.45 µm nylon filter before injection.[2]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks based on the retention times of the reference standards.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[3]

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for 8 hours.

  • Cool the solution, neutralize with an appropriate base, and dilute to a known volume with the mobile phase.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.

  • Heat the solution at 60°C for 4 hours.

  • Cool the solution, neutralize with an appropriate acid, and dilute to a known volume with the mobile phase.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a known volume with the mobile phase.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Place the solid this compound powder in a hot air oven at 105°C for 3 hours.

  • Allow the sample to cool to room temperature.

  • Prepare a solution of a known concentration in the mobile phase.

  • Analyze by HPLC.

5. Photostability:

  • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5]

  • Prepare a solution of a known concentration of the exposed sample in the mobile phase.

  • Analyze by HPLC.

Visualizations

BismuthSalicylate This compound (C₇H₅BiO₄) SalicylicAcid Salicylic Acid (C₇H₆O₃) BismuthSalicylate->SalicylicAcid Hydrolysis BismuthOxychloride Bismuth Oxychloride (BiOCl) BismuthSalicylate->BismuthOxychloride Acidic Conditions BismuthHydroxide Bismuth Hydroxide (Bi(OH)₃) BismuthSalicylate->BismuthHydroxide Basic Conditions Moisture Moisture (H₂O) Acid Acid (H⁺) Base Base (OH⁻)

Caption: Hydrolytic Degradation of this compound.

start Suspected Degradation check_appearance Visual Inspection: Color, Clumping? start->check_appearance discoloration Discoloration Observed check_appearance->discoloration Yes clumping Clumping Observed check_appearance->clumping Yes no_visual_change No Visual Change check_appearance->no_visual_change No investigate_sulfur Investigate for Sulfur Contamination discoloration->investigate_sulfur check_humidity Review Storage Humidity clumping->check_humidity test_potency Perform HPLC Assay no_visual_change->test_potency potency_ok Potency within Specification test_potency->potency_ok Yes potency_low Potency Below Specification test_potency->potency_low No stable Material is Stable potency_ok->stable forced_degradation Conduct Forced Degradation Studies potency_low->forced_degradation degraded Material is Degraded investigate_sulfur->degraded check_humidity->degraded forced_degradation->degraded

Caption: Troubleshooting Workflow for this compound Degradation.

References

optimization of reaction conditions for bismuth salicylate synthesis (pH, temp)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bismuth salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature ranges for bismuth salicylate synthesis?

The optimal pH and temperature for this compound synthesis can vary depending on the desired product and starting materials. However, studies have shown that a reaction temperature of around 70°C is effective for the formation of bismuth (III) oxide salicylate.[1] At this temperature, the reaction rate increases significantly compared to lower temperatures.[1] The pH of the reaction mixture also plays a crucial role. For instance, in one method starting from bismuth nitrate (B79036), a pH of 1.6 was used.[1] In another instance, adjusting the pH to a range of 2.7 to 5.0 was noted for the final product suspension.[2] It has been observed that with an increase in pH from 1.8 to 4.0, the degree of bismuth precipitation increases from 98.5% to 99.99%.[1]

Q2: What is the effect of temperature on the purity and yield of this compound?

Temperature has a significant impact on both the yield and purity of the final product.

  • Low Temperatures (e.g., 23°C): At lower temperatures, the reaction to form bismuth (III) oxide salicylate can be slow and incomplete, resulting in a mixture of starting materials and the desired product.[1] For example, at 23°C, the precipitate may be a mix of --INVALID-LINK--5 ⋅ 3H2O and free salicylic (B10762653) acid.[1]

  • Moderate Temperatures (40-60°C): As the temperature increases to 40-50°C, the formation of bismuth (III) oxide salicylate is observed, but it may still be mixed with unreacted starting materials.[1] At 60°C, a purer form of bismuth (III) oxide salicylate can be obtained, with fewer nitrate ion impurities.[1]

  • Optimal Temperature (around 70°C): A temperature of 70°C appears to be optimal for achieving a high yield and purity of bismuth (III) oxide salicylate.[1]

  • High Temperatures (≥80°C): Temperatures of 80°C and above can lead to the decomposition of the formed this compound precipitates.[1]

Q3: How does pH influence the composition of the final this compound product?

The pH of the reaction medium is a critical factor that influences the degree of bismuth precipitation and the composition of the resulting product. A lower pH (around 0.8-1.0) can result in incomplete precipitation.[1] As the pH increases, the degree of bismuth precipitation generally improves. For example, increasing the pH from 0.9 to 1.0 can increase the precipitation degree from 80.2% to 99.1% when the molar ratio of salicylate to bismuth is increased.[1] Furthermore, adjusting the pH to the range of 1.8 to 4.0 has been shown to significantly enhance the precipitation of bismuth (III) oxide salicylate, reaching up to 99.99%.[1] The final pH of a suspension of the synthesized bismuth subsalicylate is typically expected to be between 2.7 and 5.0.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction due to low temperature.- Unfavorable pH.- Insufficient reaction time.- Increase the reaction temperature to the optimal range of 60-75°C.[2]- Adjust the pH of the reaction mixture. An increase in pH can enhance precipitation.[1]- Extend the reaction time. A reaction time of 1.5 to 2.5 hours is often recommended.[2]
Product Contamination with Starting Materials (e.g., Nitrates) - Reaction temperature is too low.- Insufficient washing of the precipitate.- Increase the reaction temperature to at least 70°C to ensure complete conversion.[1]- Wash the precipitate thoroughly with heated distilled water (e.g., 60°C).[1]
Formation of Undesired this compound Species - Incorrect molar ratio of reactants.- Inappropriate pH or temperature.- Carefully control the molar ratio of salicylate ions to bismuth. Different ratios can lead to the formation of mono-, di-, or trisalicylates.[4][5]- Optimize the pH and temperature according to the desired product specifications.
Product Decomposition - Reaction temperature is too high.- Avoid exceeding a reaction temperature of 70-80°C, as higher temperatures can cause decomposition of the product.[1]
Inconsistent Results - Variations in the quality of starting materials.- Lack of precise control over reaction parameters.- Use high-purity starting materials.- Ensure accurate and consistent control of temperature, pH, stirring speed, and reaction time.

Experimental Protocols

Synthesis of Bismuth (III) Oxide Salicylate from Bismuth Nitrate

This protocol is adapted from a study on the precipitation of this compound from its nitrate solutions.[1]

Materials:

  • Bismuth-containing solution (e.g., from dissolving bismuth nitrate in nitric acid)

  • Sodium hydroxide (B78521) (NaOH) solution (2.0 mol/L)

  • Salicylic acid

  • Distilled water

Procedure:

  • Prepare a solution containing salicylic acid.

  • To this solution, add the bismuth-containing solution and the NaOH solution under constant mixing. A molar ratio of salicylic acid to bismuth of approximately 1.06 is suggested, resulting in a pH of 1.6.[1]

  • Stir the mixture for 30 minutes at room temperature (23°C).

  • Increase the temperature to 70°C and continue stirring for an additional 3 hours.[1]

  • After the reaction, wash the precipitate twice with distilled water heated to 60°C.

  • Filter the precipitate.

  • Dry the final product at 90°C for 6 hours.[1]

Synthesis of Bismuth Subsalicylate from Bismuth Hydroxide

This protocol is based on a patented preparation method.[2]

Materials:

  • Analytically pure bismuth hydroxide

  • Pharmaceutical grade salicylic acid

  • Purified water

Procedure:

  • Add 26.0g of bismuth hydroxide to 390mL of purified water in a beaker while stirring to form a suspension.

  • Heat the suspension to 70°C with continuous stirring.[2]

  • Gradually add 14.8g of salicylic acid over a period of 25 minutes.

  • After the addition of salicylic acid, continue to stir the reaction mixture for 2 hours under dark conditions.[2]

  • Remove the supernatant.

  • Wash the precipitate with 50mL of water and then filter.

  • Dry the obtained filter cake in a vacuum dryer at a temperature of 60-70°C until the moisture content is below 1.0%.[2]

Data Presentation

Table 1: Effect of Temperature on Bismuth Precipitation and Product Composition

Temperature (°C)Molar Ratio (Salicylate:Bi)pHDegree of Bismuth Precipitation (%)Product CompositionReference
231:10.877.0Mixture of --INVALID-LINK--5 ⋅ 3H2O and salicylic acid[1]
401:1--Bismuth (III) oxide salicylate with --INVALID-LINK--5 ⋅ 3H2O impurity[1]
501:1--Bismuth (III) oxide salicylate with --INVALID-LINK--5 ⋅ 3H2O impurity[1]
60---Bismuth (III) oxide salicylate with low nitrate impurity (0.12%)[1]
701:1--Bismuth (III) salicylate[1]
701.1:10.980.2-[1]
≥80---Decomposition of precipitate[1]

Table 2: Effect of pH on Bismuth Precipitation

Molar Ratio (Salicylate:Bi)pHDegree of Bismuth Precipitation (%)Reference
1.1:11.898.5[1]
-2.299.7[1]
-4.099.99[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Product Purification & Isolation Bi_source Bismuth Source (e.g., Bismuth Nitrate, Bismuth Hydroxide) Mixing Mixing of Reactants Bi_source->Mixing Sal_acid Salicylic Acid Solution Sal_acid->Mixing pH_adjust pH Adjustment Mixing->pH_adjust Control pH Temp_control Temperature Control (Heating to 70°C) pH_adjust->Temp_control Stirring Stirring (e.g., 2-3 hours) Temp_control->Stirring Maintain Temp Washing Washing with Heated Water Stirring->Washing Filtering Filtering Washing->Filtering Drying Drying (e.g., 60-90°C) Filtering->Drying Final_product This compound Drying->Final_product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship for Optimizing Reaction Conditions

optimization_logic cluster_input Input Parameters cluster_output Desired Outcomes Temp Temperature Optimization Optimization Process Temp->Optimization pH pH pH->Optimization Molar_Ratio Molar Ratio (Salicylate:Bi) Molar_Ratio->Optimization Yield High Yield Purity High Purity Product_Comp Correct Product Composition Optimization->Yield Optimization->Purity Optimization->Product_Comp

Caption: Key parameters influencing the optimization of this compound synthesis.

References

dealing with impurities in commercial bismuth salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial bismuth salicylate (B1505791). The information provided here will help you identify and address issues related to impurities that may affect your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using different batches of commercial bismuth salicylate. What could be the cause?

A1: Inconsistent results between different batches of commercial this compound can often be attributed to variations in the impurity profile. Key impurities to consider are elemental impurities (heavy metals), residual nitrates from the synthesis process, and the presence of free salicylic (B10762653) acid or other this compound species.

Q2: What are the common elemental impurities found in commercial this compound and what are their typical concentration limits?

A2: Common elemental impurities of toxicological concern include lead (Pb), arsenic (As), and mercury (Hg). These are often monitored in commercially available this compound, especially in pharmacopeia grades. The expected concentrations are typically very low.[1]

Elemental ImpurityUSP Limit (Typical)
Lead (Pb)< 0.5 ppm
Arsenic (As)< 10.0 ppm
Mercury (Hg)< 3.0 ppm

Q3: How can I detect the presence of free salicylic acid in my this compound sample?

A3: The most common and reliable method for quantifying free salicylic acid is High-Performance Liquid Chromatography (HPLC).[2][3][4] This technique separates free salicylic acid from the this compound, allowing for its accurate measurement.

Q4: I suspect my this compound is contaminated with nitrates from the synthesis process. How can this affect my experiments?

A4: Nitrate (B79036) impurities can arise from the use of bismuth nitrate as a starting material in the synthesis of this compound.[5] The presence of nitrates can potentially interfere with certain biological assays or chemical reactions. For example, in studies involving cellular redox pathways, nitrates could act as an unintended source of nitrogen oxides.

Q5: Can other species of this compound be present as impurities?

A5: Yes, depending on the synthesis conditions, different this compound species may form. For instance, if the molar ratio of salicylate to bismuth is high, bismuth disalicylate can be formed as an impurity.[6] The presence of these related substances can alter the physicochemical properties and biological activity of the material.

Troubleshooting Guides

Issue 1: Unexpected Biological Activity or Toxicity in Cell-Based Assays

If you observe unexpected cytotoxicity or altered cellular responses, consider the following troubleshooting workflow:

G A Unexpected Biological Activity or Toxicity B Test for Elemental Impurities (ICP-MS/AAS) A->B C Test for Free Salicylic Acid (HPLC) A->C D Review Supplier's Certificate of Analysis (CoA) A->D E Purify this compound (Recrystallization) B->E If impurities are high C->E If free salicylic acid is high D->B If CoA is uninformative D->C If CoA is uninformative F Compare Results with Purified Material E->F

Caption: Troubleshooting workflow for unexpected biological activity.

Issue 2: Poor Solubility or Inconsistent Physical Properties

If you are experiencing issues with the solubility or other physical characteristics of your this compound, the following steps may help:

G A Poor Solubility or Inconsistent Physical Properties B Characterize Material (XRD, FTIR) A->B C Analyze for Other this compound Species A->C D Purify by Washing/Recrystallization B->D If unexpected peaks are present C->D If other species are detected E Re-characterize Purified Material D->E

Caption: Troubleshooting workflow for inconsistent physical properties.

Experimental Protocols

Protocol 1: Determination of Bismuth Content by Complexometric EDTA Titration

This method is used to determine the total bismuth content in a sample.

Principle: Bismuth (III) ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration can be detected using a metal ion indicator.

Materials:

  • This compound sample

  • Nitric acid (concentrated)

  • EDTA solution (standardized, 0.05 M)

  • Xylenol orange indicator solution

  • Deionized water

  • Heating plate

  • Burette, beaker, and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 300 mg of the this compound sample into a porcelain crucible and ignite it to ash.

  • Allow the crucible to cool, and then carefully add about 2 mL of nitric acid dropwise to dissolve the residue, warming gently to aid dissolution.

  • Transfer the solution to a beaker and dilute with approximately 60 mL of deionized water.

  • Add 0.3 mL of xylenol orange indicator solution.

  • Titrate the solution with standardized 0.05 M EDTA solution until the color changes from red to yellow at the endpoint.

  • Record the volume of EDTA solution used.

Calculation: Each mL of 0.05 M EDTA is equivalent to 10.45 mg of bismuth (Bi).

Protocol 2: Determination of Free Salicylic Acid by HPLC

This method is for the quantification of free salicylic acid impurity.

Materials:

  • This compound sample

  • Salicylic acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile and water with 0.1% formic acid (e.g., 35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm or 302 nm

| Injection Volume | 20 µL |

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of salicylic acid in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Solution Preparation: Accurately weigh about 260 mg of the this compound sample into a centrifuge tube. Add a known volume of acetonitrile (e.g., 12 mL), shake for 20 minutes, and centrifuge. Filter the supernatant through a 0.45 µm filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the standard solutions. Determine the concentration of free salicylic acid in the sample by comparing its peak area to the calibration curve.

Protocol 3: Purification of this compound by Recrystallization (General Procedure)

This is a general procedure that may need to be optimized for your specific material.

Principle: Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving the impurities in the solution.

Materials:

  • Impure this compound

  • A suitable solvent (e.g., a mixture of ethanol (B145695) and water, or acetone)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the solvent boils.

  • Add more hot solvent in small portions until the this compound is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., below 60°C).

Logical Diagram for Purification Decision:

G A Is the purity of the commercial this compound sufficient for your application? B Proceed with Experiment A->B Yes C Purify the this compound A->C No D Recrystallization C->D E Washing with appropriate solvents C->E

Caption: Decision-making for the purification of this compound.

References

Technical Support Center: Bismuth Salicylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bismuth salicylate (B1505791).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of bismuth salicylate.

Problem 1: The final product is not white, but has a yellowish or pinkish tint.

  • Question: Why is my this compound not a pure white powder, and how can I fix it?

  • Answer: An off-white color in the final product typically indicates the presence of impurities. A yellowish tint can be due to residual nitrate (B79036) impurities, especially if bismuth nitrate was used as a starting material. A pinkish hue may result from certain dyes or trace metal impurities. To obtain a pure white product, a thorough washing protocol is essential. Washing the filtered product with hot distilled water can help remove water-soluble impurities. A subsequent wash with absolute ethanol (B145695) is effective in removing unreacted salicylic (B10762653) acid.[1] If the discoloration persists, recrystallization may be necessary.

Problem 2: Low yield of the final product.

  • Question: My synthesis resulted in a significantly lower yield of this compound than expected. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors during the synthesis and purification process. Incomplete reaction due to insufficient reaction time or temperature can be a cause. Ensure the reaction mixture is stirred vigorously for the recommended duration at the specified temperature to maximize product formation. Another factor could be the loss of product during filtration and washing. To minimize this, ensure the filter paper is properly fitted to the funnel and wash the product with a minimal amount of cold solvent. Additionally, the pH of the reaction mixture can influence the yield; maintaining the optimal pH is crucial for efficient precipitation of this compound.

Problem 3: Presence of free salicylic acid in the final product.

  • Question: How can I confirm the presence of free salicylic acid in my product, and what is the best way to remove it?

  • Answer: The presence of free salicylic acid is a common impurity. It can be detected and quantified using High-Performance Liquid Chromatography (HPLC). A dedicated HPLC method can effectively separate bismuth subsalicylate from salicylic acid.[2] To remove free salicylic acid, a thorough washing procedure is recommended. Washing the crude product with absolute ethanol is an effective method for dissolving and removing unreacted salicylic acid.[1]

Problem 4: Nitrate impurity detected in the final product.

  • Question: My this compound, synthesized from bismuth nitrate, shows nitrate impurities. How can I eliminate them?

  • Answer: When bismuth nitrate is used as a precursor, residual nitrate ions can be a challenging impurity to remove.[1] A multi-stage washing process with hot distilled water is crucial. If simple washing is insufficient, the synthesis can be modified by first converting bismuth nitrate to bismuth hydroxide, which is then thoroughly washed to remove nitrates before reacting it with salicylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal appearance of pure this compound?

A1: Pure this compound is a white, odorless, and tasteless crystalline powder.[3]

Q2: What are the common impurities found in synthesized this compound?

A2: Common impurities include unreacted starting materials like free salicylic acid and bismuth salts, byproducts such as nitrates (if bismuth nitrate is a precursor), and elemental impurities like lead, arsenic, copper, and zinc.[4]

Q3: What is the recommended solvent for washing crude this compound?

A3: A two-step washing process is often recommended. First, wash with ultrapure or distilled water to remove water-soluble impurities. Follow this with a wash using absolute ethanol to remove unreacted salicylic acid.[1]

Q4: How does pH affect the stability of this compound?

A4: this compound is unstable in alkaline solutions and decomposes in boiling water.[5] Maintaining a slightly acidic to neutral pH is important during purification and storage.

Q5: What analytical technique is most suitable for determining the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and quantifying impurities like free salicylic acid.[2] Other methods like UV-Visible spectroscopy and complexometric titration can also be used.[6]

Data Presentation

Table 1: Comparison of Impurity Levels in this compound After Different Purification Steps.

ImpurityBefore Purification (Typical Levels)After Washing with Water & Ethanol
Free Salicylic Acid> 0.5%< 0.1%
Nitrates (from Bi(NO₃)₃ synthesis)> 0.5%< 0.05%
Lead (Pb)> 10 ppm< 1 ppm
Copper (Cu)> 10 ppm< 1 ppm

Note: The "After Washing" values are typical results and can vary based on the specifics of the washing protocol.

Table 2: Typical Yields for this compound Synthesis.

Synthesis MethodPrecursorsTypical Yield
PrecipitationBismuth Oxide + Salicylic Acid85-95%
Hydrolysis & PrecipitationBismuth Nitrate + Salicylic Acid90-98%

Experimental Protocols

Protocol 1: Synthesis of this compound from Bismuth Oxide[1]
  • Preparation: In a reaction vessel, add the calculated amount of salicylic acid to a sufficient volume of purified water. Heat the mixture to 80°C with continuous stirring until the salicylic acid is fully dissolved.

  • Reaction: Gradually add finely powdered bismuth oxide to the hot salicylic acid solution while maintaining the temperature at 80°C and stirring vigorously. Continue the reaction for 2-3 hours.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected solid cake first with hot (60°C) distilled water (2-3 times) and then with absolute ethanol (2 times) to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis[2]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Cogent Bidentate C18, 2.2µm, 120Å (or equivalent).

  • Mobile Phase: A mixture of 65:35 (v/v) DI Water:Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/minute.

  • Detection Wavelength: 302 nm.

  • Injection Volume: 1.0 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 (v/v) mixture of Acetonitrile and DI Water. Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45µm filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Mix Salicylic Acid and Water s2 Heat to 80°C s1->s2 s3 Add Bismuth Oxide s2->s3 s4 React for 2-3 hours s3->s4 p1 Cool and Filter s4->p1 Transfer to Purification p2 Wash with Hot Water p1->p2 p3 Wash with Ethanol p2->p3 p4 Dry under Vacuum p3->p4 a1 Prepare Sample for HPLC p4->a1 Transfer to Analysis a2 HPLC Analysis a1->a2 a3 Review Purity Data a2->a3

This compound Synthesis and Purification Workflow.

troubleshooting_guide cluster_issues Identify the Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem Encountered issue1 Off-Color Product (Yellow/Pink) start->issue1 issue2 Low Yield start->issue2 issue3 Impurity Detected (e.g., Free Salicylic Acid) start->issue3 cause1a Nitrate Impurity issue1->cause1a cause1b Metal Impurity issue1->cause1b cause2a Incomplete Reaction issue2->cause2a cause2b Product Loss During Filtration/Washing issue2->cause2b cause3a Insufficient Washing issue3->cause3a cause3b Excess Reactant issue3->cause3b sol1a Thorough Washing with Hot Water cause1a->sol1a sol1b Consider Recrystallization cause1b->sol1b sol2a Optimize Reaction Time/Temperature cause2a->sol2a sol2b Refine Filtration and Washing Technique cause2b->sol2b sol3a Repeat Washing Steps (Water and/or Ethanol) cause3a->sol3a sol3b Adjust Reactant Stoichiometry cause3b->sol3b

Troubleshooting Logic for this compound Purification.

References

troubleshooting interference in analytical assays for bismuth salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common analytical assays used in the analysis of bismuth salicylate (B1505791). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of bismuth salicylate in pharmaceutical formulations?

A1: The most common analytical methods for quantifying this compound include complexometric titration, Ultraviolet-Visible (UV-Vis) spectrophotometry, Atomic Absorption Spectrometry (AAS), and High-Performance Liquid Chromatography (HPLC).[1][2][3][4] The choice of method often depends on the sample matrix, available equipment, and the specific analytical requirements (e.g., determining the bismuth content, the salicylate content, or both).

Q2: What are the typical sources of interference in these assays?

A2: Sources of interference vary depending on the analytical technique.

  • Complexometric Titration: Interference can arise from other metal ions present in the sample that can also form complexes with the titrant (e.g., EDTA). Common interfering ions include iron, tin, arsenic, antimony, and vanadium.[5]

  • UV-Vis Spectrophotometry: Interference can be caused by excipients in the formulation that absorb light at the same wavelength as this compound or its colored complexes. Coloring agents are a common source of interference.

  • Atomic Absorption Spectrometry: Spectral and non-spectral interferences can occur. Spectral interference is the absorption of radiation by other species, while non-spectral interference is the influence of sample constituents on the analyte signal.[6]

  • HPLC: "Matrix effects" are a significant source of interference, where components of the sample matrix (e.g., excipients, biological fluids) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[7]

Q3: How can I find the official analytical procedures for bismuth subsalicylate?

A3: The United States Pharmacopeia (USP) provides official monographs for bismuth subsalicylate that include detailed analytical procedures.[8][9][10][11][12][13][14][15] These monographs specify the methods for identification, assay, and impurity testing.

Troubleshooting Guides

Complexometric Titration with EDTA

Issue: Inaccurate or inconsistent titration results.

This guide will help you troubleshoot common issues encountered during the complexometric titration of bismuth with EDTA.

G start Inaccurate/Inconsistent Titration Results check_ph Verify pH of the solution (Optimal: 1.5-2.0) start->check_ph ph_ok pH is correct check_ph->ph_ok adjust_ph Adjust pH with dilute nitric acid or sodium hydroxide (B78521) ph_ok->adjust_ph No check_indicator Check indicator performance (e.g., Xylenol Orange) ph_ok->check_indicator Yes adjust_ph->check_ph indicator_ok Indicator functions correctly check_indicator->indicator_ok replace_indicator Prepare fresh indicator solution indicator_ok->replace_indicator No check_interfering_ions Suspect interfering ions (e.g., Fe, Sn, Sb) indicator_ok->check_interfering_ions Yes replace_indicator->check_indicator ions_present Interfering ions present? check_interfering_ions->ions_present use_masking_agent Add appropriate masking agent (e.g., thiourea, ascorbic acid) ions_present->use_masking_agent Yes check_edta Verify EDTA solution concentration ions_present->check_edta No use_masking_agent->check_edta edta_ok Concentration is correct check_edta->edta_ok restandardize_edta Restandardize EDTA solution edta_ok->restandardize_edta No end Accurate Titration Results edta_ok->end Yes restandardize_edta->check_edta

Caption: Troubleshooting workflow for complexometric titration.

Detailed Steps:

  • Verify pH: The optimal pH range for the titration of bismuth with EDTA is 1.5-2.0.[1] Use a calibrated pH meter to check the pH of your sample solution before titration. If the pH is outside this range, adjust it using dilute nitric acid or sodium hydroxide.

  • Indicator Performance: The visual endpoint detection relies on a sharp color change of the indicator. If the endpoint is indistinct or fading, the indicator solution may have degraded. Prepare a fresh indicator solution (e.g., Xylenol Orange).

  • Interfering Ions: If you suspect the presence of interfering metal ions, the use of a masking agent is necessary. For example, ascorbic acid can be used to mask iron interference.[5]

  • EDTA Standardization: The accuracy of your results depends on the accurate concentration of your EDTA titrant. If you have ruled out other issues, restandardize your EDTA solution against a primary standard.

Table 1: Common Interfering Ions in Bismuth Complexometric Titration and Mitigation Strategies

Interfering IonMitigation StrategyReference
Iron (Fe³⁺)Add ascorbic acid as a masking agent.[5]
Tin (Sn²⁺/Sn⁴⁺)Use fluoride (B91410) as a masking agent (note: may interfere with some indicators).[5]
Antimony (Sb³⁺/Sb⁵⁺)Removal by volatilization during sample preparation.
Vanadium (V⁵⁺)Use a suitable reducing agent.[14]
UV-Vis Spectrophotometry

Issue: Unstable or inaccurate absorbance readings.

This guide addresses common problems in the UV-Vis spectrophotometric analysis of this compound.

G start Unstable/Inaccurate Absorbance Readings check_instrument Perform instrument performance check (Wavelength & Photometric Accuracy) start->check_instrument instrument_ok Instrument passes check_instrument->instrument_ok recalibrate_instrument Recalibrate or service instrument instrument_ok->recalibrate_instrument No check_cuvettes Inspect cuvettes for cleanliness and scratches instrument_ok->check_cuvettes Yes recalibrate_instrument->check_instrument cuvettes_ok Cuvettes are clean and matched check_cuvettes->cuvettes_ok clean_replace_cuvettes Clean or replace cuvettes cuvettes_ok->clean_replace_cuvettes No check_blank Verify blank solution cuvettes_ok->check_blank Yes clean_replace_cuvettes->check_cuvettes blank_ok Blank is correct check_blank->blank_ok prepare_new_blank Prepare fresh blank solution blank_ok->prepare_new_blank No check_excipient_interference Suspect excipient interference blank_ok->check_excipient_interference Yes prepare_new_blank->check_blank interference_present Interference present? check_excipient_interference->interference_present mitigation_strategy Apply mitigation strategy: - Derivative spectrophotometry - Wavelength selection - Sample cleanup interference_present->mitigation_strategy Yes end Stable & Accurate Readings interference_present->end No mitigation_strategy->end

Caption: Troubleshooting workflow for UV-Vis spectrophotometry.

Detailed Steps:

  • Instrument Performance: Regularly verify the performance of your spectrophotometer according to USP General Chapter <857>.[12][16][13][14][15] This includes checking wavelength accuracy and photometric accuracy using certified reference materials.

  • Cuvette Handling: Ensure that cuvettes are clean, free of scratches, and properly matched. Use the same cuvette for the blank and sample measurements, or use a matched pair.

  • Blank Measurement: The blank solution should contain all components of the sample solution except for the analyte. An incorrect blank can lead to significant errors.

  • Excipient Interference: Pharmaceutical formulations contain various excipients that may absorb in the UV-Vis region. If you suspect interference, consider the following:

    • Derivative Spectrophotometry: This technique can help to resolve overlapping spectra.

    • Wavelength Selection: Analyze the sample at a wavelength where the interference from excipients is minimal.

    • Sample Cleanup: Use a sample preparation technique, such as solid-phase extraction (SPE), to remove interfering excipients before analysis.

Table 2: Potential Excipient Interferences in UV-Vis Analysis and Mitigation

Excipient TypePotential InterferenceMitigation Strategy
Coloring AgentsAbsorbance in the visible region, overlapping with the analyte's signal.Wavelength selection away from the dye's absorbance maximum; Derivative spectrophotometry.
Flavoring AgentsSome flavoring agents have chromophores that absorb in the UV region.Sample cleanup (e.g., SPE) to remove the interfering agent.
Suspending AgentsCan cause light scattering, leading to artificially high absorbance readings.Centrifugation or filtration of the sample solution before measurement.
High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape, retention time shifts, or inconsistent peak areas.

This guide provides a systematic approach to troubleshooting common HPLC issues in the analysis of this compound.

G start Poor Peak Shape/Retention Time Shifts/ Inconsistent Peak Areas check_mobile_phase Check mobile phase: - Correct composition? - Degassed properly? - Freshly prepared? start->check_mobile_phase mp_ok Mobile phase is correct check_mobile_phase->mp_ok prepare_new_mp Prepare fresh mobile phase mp_ok->prepare_new_mp No check_pump Check pump performance: - Stable flow rate? - No leaks? mp_ok->check_pump Yes prepare_new_mp->check_mobile_phase pump_ok Pump is functioning correctly check_pump->pump_ok service_pump Service pump (e.g., replace seals) pump_ok->service_pump No check_column Inspect column: - Correct column? - Column equilibrated? - Column pressure normal? pump_ok->check_column Yes service_pump->check_pump column_ok Column is in good condition check_column->column_ok replace_column Replace or regenerate column column_ok->replace_column No check_sample_prep Review sample preparation: - Sample fully dissolved? - Sample filtered? column_ok->check_sample_prep Yes replace_column->check_column sample_prep_ok Sample prep is correct check_sample_prep->sample_prep_ok optimize_sample_prep Optimize sample preparation sample_prep_ok->optimize_sample_prep No check_matrix_effects Suspect matrix effects sample_prep_ok->check_matrix_effects Yes optimize_sample_prep->check_sample_prep matrix_effects_present Matrix effects present? check_matrix_effects->matrix_effects_present mitigate_matrix_effects Mitigate matrix effects: - Use internal standard - Solid-Phase Extraction (SPE) - Matrix-matched calibrants matrix_effects_present->mitigate_matrix_effects Yes end Good Chromatography matrix_effects_present->end No mitigate_matrix_effects->end

Caption: Troubleshooting workflow for HPLC analysis.

Detailed Steps:

  • Mobile Phase: Ensure the mobile phase is prepared correctly, is well-mixed, and has been properly degassed. Old or improperly prepared mobile phases can lead to a variety of issues.

  • Pump and System: Check for leaks in the system and ensure the pump is delivering a stable flow rate. Pressure fluctuations can indicate a leak or a blockage.

  • Column: Verify that you are using the correct column and that it has been properly equilibrated with the mobile phase. A sudden increase in backpressure may indicate a blocked frit or column contamination.

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase and has been filtered to remove any particulates.

  • Matrix Effects: If you observe signal suppression or enhancement, especially when analyzing samples in a complex matrix, this may be due to matrix effects.

    • Internal Standard: The use of a stable isotope-labeled internal standard can help to compensate for matrix effects.

    • Solid-Phase Extraction (SPE): SPE can be a very effective sample cleanup technique to remove interfering matrix components.

    • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample matrix can also help to compensate for matrix effects.

Table 3: Common HPLC Problems and Solutions

ProblemPotential CauseRecommended Solution
Peak Tailing Active sites on the column; Secondary interactions.Use a different column (e.g., with end-capping); Adjust mobile phase pH.
Peak Fronting Column overload.Dilute the sample.
Split Peaks Column void; Channeling.Replace the column.
Retention Time Drift Change in mobile phase composition; Temperature fluctuations.Prepare fresh mobile phase; Use a column oven for temperature control.
Ghost Peaks Contamination in the system or mobile phase.Flush the system; Use high-purity solvents.

Experimental Protocols

Protocol 1: Complexometric Titration of Bismuth Subsalicylate

Objective: To determine the bismuth content in a bismuth subsalicylate sample by direct titration with EDTA.

Materials:

  • Bismuth subsalicylate sample

  • 0.05 M EDTA solution, standardized

  • Nitric acid (concentrated and dilute solutions)

  • Xylenol Orange indicator solution

  • Deionized water

  • Standard laboratory glassware (burette, flasks, etc.)

Procedure:

  • Sample Preparation: Accurately weigh about 300 mg of the bismuth subsalicylate sample, previously dried at 105°C for 3 hours, into a 250 mL Erlenmeyer flask.

  • Digestion: Carefully add 5 mL of concentrated nitric acid to the flask and gently heat on a hot plate in a fume hood until the sample is completely dissolved.

  • Dilution and pH Adjustment: Allow the solution to cool to room temperature. Carefully add 100 mL of deionized water. The pH of the solution should be between 1.5 and 2.0. Adjust with dilute nitric acid or sodium hydroxide if necessary.

  • Titration: Add 2-3 drops of Xylenol Orange indicator solution. The solution should turn red or violet. Titrate with the standardized 0.05 M EDTA solution until the color changes to a clear yellow at the endpoint.

  • Calculation: Calculate the percentage of bismuth in the sample using the following formula:

    % Bi = (V_EDTA × M_EDTA × 208.98) / W_sample × 100

    Where:

    • V_EDTA = Volume of EDTA solution used in the titration (L)

    • M_EDTA = Molarity of the EDTA solution (mol/L)

    • 208.98 = Molar mass of Bismuth ( g/mol )

    • W_sample = Weight of the bismuth subsalicylate sample (mg)

Protocol 2: UV-Vis Spectrophotometric Determination of Bismuth

Objective: To determine the bismuth content in a bismuth subsalicylate sample using a colorimetric method.

Materials:

  • Bismuth subsalicylate sample

  • Standard bismuth solution (1000 µg/mL)

  • Nitric acid

  • Potassium iodide solution (20% w/v)

  • Sodium sulfite (B76179) solution (1% w/v)

  • Deionized water

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Sample Preparation: Prepare a sample solution of bismuth subsalicylate in dilute nitric acid, similar to the titration procedure, to obtain a final concentration expected to be within the linear range of the calibration curve.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard bismuth solution with dilute nitric acid to cover a suitable concentration range (e.g., 5-25 µg/mL).

  • Color Development: To an aliquot of each standard and the sample solution, add 5 mL of the potassium iodide solution and 1 mL of the sodium sulfite solution. Dilute to a final volume of 25 mL with deionized water and mix well. A yellow-orange colored complex of tetraiodobismuthate(III) will form.

  • Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (approximately 465 nm) against a reagent blank.

  • Analysis: Construct a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the concentration of bismuth in the sample solution from the calibration curve and calculate the percentage of bismuth in the original sample.

References

Technical Support Center: Bismuth Salicylate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of bismuth salicylate (B1505791).

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results

Q: My dissolution test for a new bismuth salicylate formulation is showing unexpectedly low and inconsistent release profiles. What could be the cause?

A: Low and variable dissolution results for this compound are common due to its poor aqueous solubility. Several factors in your experimental setup could be contributing to this issue. Consider the following troubleshooting steps:

  • Degassing of Media: Ensure your dissolution medium is properly degassed. The presence of dissolved gases can lead to the formation of bubbles on the tablet surface, reducing the effective surface area for dissolution and leading to slower, more variable results.[1][2]

  • Media Composition and pH: this compound hydrolyzes in the stomach's acidic environment to bismuth oxychloride and salicylic (B10762653) acid.[3][4] The pH of your dissolution medium is critical. Ensure the pH is stable and appropriate for the formulation being tested. Chemical instability or degradation in the medium can lead to lower-than-expected drug detection.[1][2]

  • Apparatus and Agitation: Physical parameters of the dissolution apparatus are crucial.

    • Coning: Observe the vessel for "coning," where the undissolved powder accumulates directly under the paddle. This indicates poor hydrodynamics and can be mitigated by changing the agitation speed or using a different apparatus (e.g., USP Apparatus 2).[5]

    • Vibration: Ensure the dissolution bath is free from external vibrations, which can cause inconsistent results, especially with basket apparatuses.[6]

    • Paddle Height/Centering: Verify that the paddle height and centering are within USP specifications. Incorrect geometry can significantly alter fluid dynamics.[5]

  • Filtration: The choice of filter can impact results. Ensure the filter is validated and does not adsorb the drug. Also, confirm that the filter material is compatible with the dissolution medium and any excipients used.[6]

G

Issue 2: Difficulty in Quantifying Bismuth in Biological Samples

Q: I am struggling to get reliable and sensitive measurements of bismuth concentrations in plasma/urine samples. What analytical methods are recommended?

A: Quantifying the typically low levels of absorbed bismuth requires sensitive analytical techniques. Bismuth absorption from this compound is generally less than 1%.[7]

  • Recommended Technique: Atomic Absorption Spectrometry (AAS) is a robust method for bismuth determination.

    • Graphite (B72142) Furnace AAS (GFAAS): Offers high sensitivity, suitable for the low concentrations expected in biological matrices.[8]

    • Hydride Generation AAS (HGAAS): Another sensitive technique that can be used, often popular for trace metal analysis in complex matrices.[8]

  • Sample Preparation is Key: Proper sample preparation is critical to avoid matrix interference.

    • Digestion: Use microwave-assisted digestion with concentrated nitric acid to break down the organic matrix and solubilize the bismuth.[8][9]

    • Pre-concentration: For extremely low levels, a pre-concentration step, such as a precipitation/dissolution process, can be employed to increase the analyte concentration before injection into the AAS.[9]

  • Method Validation: Validate your analytical method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using spiked samples to ensure reliable results.[8] Recoveries from spiked urine and blood samples should ideally be over 95%.[9]

G

Frequently Asked Questions (FAQs)

FAQ 1: Understanding this compound Bioavailability

Q: Why is the systemic bioavailability of bismuth from this compound so low?

A: The low systemic bioavailability of bismuth from this compound is primarily due to its physicochemical properties. Bismuth subsalicylate is largely insoluble in water.[4][10] In the acidic environment of the stomach, it undergoes hydrolysis to form bismuth oxychloride and salicylic acid.[3][4] While the salicylic acid moiety is readily absorbed (over 80%), the resulting bismuth salts are also poorly soluble and are not significantly absorbed from the gastrointestinal tract.[7][11] Studies in healthy subjects have shown that plasma bismuth concentrations remain very low (e.g., peak median of 1.7 ng/ml) after oral administration, confirming negligible absorption.[11]

G

FAQ 2: Strategies to Enhance Bismuth Bioavailability

Q: What formulation strategies can be explored to enhance the systemic absorption of bismuth from a salicylate salt?

A: While the therapeutic effect of this compound for many gastrointestinal disorders relies on local action, enhancing systemic absorption may be desirable for other applications. Key strategies focus on overcoming its poor solubility.

  • Nanoformulations: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can enhance dissolution rate and solubility.

    • This compound Nanoparticles (BSS-nano): Have been synthesized and shown to have effective antibacterial activity.[12][13] This approach could potentially lead to increased dissolution and subsequent absorption.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.[14]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its wettability and dissolution rate.[15]

  • Salt Modification: Using a different, more soluble salt form can significantly improve bioavailability. For instance, colloidal bismuth subcitrate (CBS) is more water-soluble and results in higher bismuth absorption compared to this compound.[10][16] Research into other salts, such as bismuth(III) 5-sulfosalicylate, has also shown remarkable aqueous solubility.[17]

FAQ 3: Comparing this compound and Bismuth Subcitrate

Q: What are the key differences in bioavailability between this compound (BSS) and colloidal bismuth subcitrate (CBS)?

A: The primary difference lies in their water solubility, which directly impacts bismuth absorption.

FeatureThis compound (BSS)Colloidal Bismuth Subcitrate (CBS)
Water Solubility Insoluble[4][10]Water Soluble[10]
Bismuth Absorption Negligible (<1%)[7][11]Low, but significantly higher than BSS (>0.5%)[10]
Primary Use Antidiarrheal, antacid, nausea relief[3]Primarily for H. pylori eradication and peptic ulcer treatment[18][19]
Mechanism Insight Acts locally in the GI tract[20]Can act locally, but absorption does occur[10]

It is important to note that for treating H. pylori infections, systemic absorption of bismuth is not required for efficacy, suggesting a local, topical antimicrobial effect is sufficient.[10][21]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

This protocol provides a general framework. Specific parameters should be optimized for your specific formulation.

  • Apparatus: USP Apparatus 2 (Paddles).

  • Media: 900 mL of pH 5.5 acetate (B1210297) buffer. Note: Other media may be more appropriate depending on the formulation and research question.

  • Media Preparation: Prepare the buffer and allow it to equilibrate to 37°C ± 0.5°C. Crucially, degas the medium using an appropriate method (e.g., vacuum filtration, helium sparging) to achieve a dissolved oxygen level below 6 mg/L.[1][2]

  • Procedure: a. Place one dosage unit into each vessel. b. Begin rotation at a specified speed (e.g., 75 rpm).[1] c. At predetermined time points (e.g., 10, 20, 30, 45, 60 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. d. Immediately filter the sample through a validated, non-adsorptive filter (e.g., 0.45 µm PVDF).

  • Analysis: Analyze the filtrate for bismuth and/or salicylate concentration using a validated analytical method (e.g., HPLC for salicylate, AAS for bismuth).

Protocol 2: Quantification of Bismuth in Rat Plasma via GFAAS

This protocol is adapted from general methods for trace metal analysis in biological samples.

  • Sample Collection: Collect whole blood from rats at specified time points post-administration into tubes containing an appropriate anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.

  • Standard Preparation: Prepare a series of bismuth standard solutions (e.g., 0.5, 1, 2, 5, 10 ng/mL) in a matrix similar to the sample (e.g., blank plasma digestate) to account for matrix effects.

  • Microwave Digestion: a. Pipette 0.5 mL of plasma sample (or standard/blank) into a microwave digestion vessel. b. Carefully add 5 mL of concentrated nitric acid. c. Seal the vessels and perform microwave-assisted digestion according to a pre-programmed temperature ramp (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes). d. Allow vessels to cool completely before opening in a fume hood. e. Dilute the clear digestate to a final volume with ultrapure water.

  • GFAAS Analysis: a. Set up the Graphite Furnace Atomic Absorption Spectrometer with a bismuth hollow cathode lamp. b. Optimize the temperature program (drying, ashing, atomization, cleaning steps) for bismuth analysis.[8] c. Inject a precise volume (e.g., 20 µL) of the prepared sample or standard into the graphite tube. d. Measure the absorbance and calculate the concentration against the standard curve.

References

Technical Support Center: Mitigating Side Effects of Bismuth Salicylate in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth salicylate (B1505791) in experimental models.

Frequently Asked Questions (FAQs)

1. What are the most common side effects of bismuth salicylate observed in experimental models?

In experimental animal models, particularly rodents, the most frequently reported side effects of this compound (BSS) administration include neurotoxicity and gastrointestinal disturbances. Neurotoxicity can manifest as encephalopathy, ataxia (impaired coordination), myoclonus (muscle jerks), and cognitive deficits.[1][2][3] Gastrointestinal side effects may include alterations in the gut microbiome, and at high doses, potential for mucosal injury.[4][5]

2. How can I mitigate bismuth-induced neurotoxicity in my animal model?

Chelation therapy has shown efficacy in reducing bismuth-associated neurotoxicity. Co-administration of chelating agents can help to decrease the accumulation of bismuth in tissues, including the brain. Additionally, supportive care and cessation of bismuth administration are crucial upon observation of neurological symptoms.[6][7]

3. Are there strategies to alleviate the gastrointestinal side effects of this compound?

Co-administration of probiotics has been investigated as a strategy to mitigate gastrointestinal disturbances associated with bismuth-containing therapies. Probiotics may help to restore the balance of the gut microbiota that can be altered by this compound.[8][9][10]

4. Can N-acetylcysteine (NAC) be used to counteract this compound toxicity?

The co-administration of N-acetylcysteine (NAC) with bismuth salts has been studied, primarily to enhance the systemic absorption of bismuth for other therapeutic purposes.[11][12][13][14] While NAC is a known antioxidant and can replenish glutathione (B108866) stores, its specific role in directly mitigating BSS-induced side effects requires further investigation. However, its antioxidant properties suggest a potential protective effect against oxidative stress, which is implicated in bismuth toxicity.

Troubleshooting Guides

Issue 1: Animals are exhibiting signs of neurotoxicity (e.g., ataxia, tremors, seizures).

Potential Cause: Bismuth accumulation in the central nervous system.

Troubleshooting Steps:

  • Cease this compound Administration: Immediately stop the administration of this compound to the affected animals.

  • Initiate Chelation Therapy:

    • Administer a chelating agent to promote the excretion of bismuth. Several options have been explored in rodent models (see Table 1 for a comparison).

    • D-penicillamine: Has been shown to be an effective antidote for acute bismuth intoxication in mice.[15]

    • DMSA (meso-2,3-dimercaptosuccinic acid) and DMPS (2,3-dimercapto-1-propanesulfonic acid): These dithiol compounds are effective in reducing bismuth levels in most organs, particularly the kidney and liver.[7]

    • Dimercaprol (BAL): Has been shown to be effective in lowering brain bismuth concentrations, but should be used with caution due to its own potential toxicity.[7]

  • Monitor Neurological Signs: Continuously observe the animals for improvement in neurological symptoms. Utilize standardized behavioral tests such as the Open Field Test and Elevated Plus Maze to quantitatively assess recovery (see Experimental Protocols section).

  • Supportive Care: Provide adequate hydration and nutrition. If seizures are present, consider appropriate anticonvulsant therapy as per your institution's veterinary guidelines.

Issue 2: Animals are showing signs of gastrointestinal distress (e.g., diarrhea, changes in stool consistency).

Potential Cause: Alteration of the gut microbiome and/or direct irritation of the gastrointestinal mucosa by this compound.

Troubleshooting Steps:

  • Reduce this compound Dosage: If experimentally feasible, consider lowering the dose of this compound to a level that minimizes gastrointestinal side effects while still achieving the desired therapeutic effect.

  • Co-administer Probiotics:

    • Introduce a multi-strain probiotic supplement to the animals' diet or administer it via oral gavage.

    • Probiotics can help to restore microbial balance and may alleviate diarrhea.[8][10][16]

  • Monitor Gut Health:

    • Observe changes in stool consistency and frequency.

    • For a more in-depth analysis, collect fecal samples for gut microbiota analysis via 16S rRNA sequencing to assess the impact of probiotics.[10]

  • Histopathological Examination: If severe gastrointestinal issues persist, consider euthanizing a subset of animals for histopathological analysis of the intestinal tract to assess for mucosal damage (see Experimental Protocols section).

Data Presentation

Table 1: Efficacy of Chelating Agents in Reducing Bismuth Concentration in Rodent Tissues

Chelating AgentAnimal ModelRoute of AdministrationDosageKey FindingsReference
D-penicillamineMiceNot SpecifiedNot SpecifiedEffective antidote for acute bismuth intoxication.[15]
DMPS, DMSA, BALRatsIntraperitoneal250 µmol/kg/day for 3 daysEffective in reducing bismuth in most organs, especially kidney and liver. BAL was effective in the brain.[7]
Deferiprone (B1670187) (L1) & Desferrioxamine (DFO)RatsOral (L1), Intraperitoneal (DFO)110 mg/kg/day for 1 weekCombination therapy was more effective than single therapy in removing bismuth from organs. DFO was more effective than L1.[11][17]

Table 2: Effects of N-acetylcysteine (NAC) on Bismuth Pharmacokinetics

Bismuth CompoundAnimal ModelRoute of AdministrationKey FindingsReference
Colloidal Bismuth Subcitrate (CBS) / Bismuth Subsalicylate (BSS)Hamsters, RatsOralCo-administration with NAC prevented hydrolysis of bismuth drugs in the stomach, forming a stable complex and optimizing the pharmacokinetic profile, leading to increased bismuth uptake in tissues.[11][12][13][14]

Experimental Protocols

Neurotoxicity Assessment

1. Open Field Test (OFT)

  • Purpose: To assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30-60 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a predetermined period (typically 5-20 minutes).[18]

    • Record the animal's behavior using a video tracking system.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Frequency of entries into the center zone.

    • Rearing frequency (a measure of exploratory behavior).

2. Elevated Plus Maze (EPM)

  • Purpose: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze raised off the ground, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.

    • Place the animal in the center of the maze, facing one of the open arms.[19]

    • Allow the animal to explore the maze for a 5-minute session.[19]

    • Record the session with a video camera positioned above the maze.

    • Clean the maze with 70% ethanol after each trial.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • An entry is typically defined as all four paws entering an arm.[19]

Gastrointestinal Toxicity Assessment

1. Castor Oil-Induced Diarrhea Model

  • Purpose: To induce diarrhea and assess the anti-diarrheal effects of mitigating agents.

  • Procedure:

    • Fast the animals (e.g., rats) for 18 hours with free access to water.[20]

    • Administer the test compound (e.g., probiotic) or vehicle orally.

    • After a set period (e.g., 60 minutes), orally administer castor oil (e.g., 1 mL per rat) to induce diarrhea.[20][21]

    • Place each animal in an individual cage with a pre-weighed filter paper or absorbent sheet on the floor.

    • Observe the animals for a defined period (e.g., 4 hours) and record the following parameters.[20]

  • Parameters Measured:

    • Time to the first diarrheal stool.

    • Total number of diarrheal stools.

    • Total weight of diarrheal stools.

2. Gastrointestinal Histopathology

  • Purpose: To assess for morphological changes and inflammation in the intestinal tissue.

  • Procedure:

    • At the end of the experimental period, euthanize the animals according to approved protocols.

    • Carefully dissect the gastrointestinal tract.

    • Collect sections of the desired intestinal region (e.g., ileum, colon).

    • Gently flush the intestinal segments with phosphate-buffered saline (PBS) to remove luminal contents.

    • Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

    • For longitudinal sections, the "Swiss roll" technique can be employed to visualize a larger surface area of the mucosa.[22]

    • Process the fixed tissues, embed them in paraffin, and section them (e.g., 4-5 µm thickness).

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Parameters for Evaluation:

    • Integrity of the mucosal architecture (villus height, crypt depth).

    • Presence and severity of inflammatory cell infiltration.

    • Evidence of epithelial cell damage, erosion, or ulceration.

Visualizations

Experimental_Workflow_Toxicity_Mitigation cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment of Side Effects cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Acclimatization Acclimatization Period (e.g., 1 week) Animal_Model->Acclimatization Grouping Randomly Assign to Groups (Control, BSS, BSS + Mitigating Agent) Acclimatization->Grouping BSS_Admin Administer this compound (BSS) (Define Dose and Duration) Grouping->BSS_Admin Mitigation_Admin Co-administer Mitigating Agent (e.g., Chelator, Probiotic, NAC) Grouping->Mitigation_Admin Control_Admin Administer Vehicle (Control Group) Grouping->Control_Admin Neuro_Assess Neurotoxicity Assessment (Open Field Test, Elevated Plus Maze) BSS_Admin->Neuro_Assess GI_Assess Gastrointestinal Assessment (Diarrhea Model, Histopathology) BSS_Admin->GI_Assess Mitigation_Admin->Neuro_Assess Mitigation_Admin->GI_Assess Data_Collection Collect and Quantify Data Neuro_Assess->Data_Collection GI_Assess->Data_Collection Biochem_Assess Biochemical Analysis (Tissue Bismuth Levels, Inflammatory Markers) Biochem_Assess->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion Neuroinflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Bismuth Bismuth Accumulation in CNS ROS Increased Reactive Oxygen Species (ROS) Bismuth->ROS Microglia Microglia Activation Bismuth->Microglia ASK1 ASK1 ROS->ASK1 IKK IKK Complex Microglia->IKK p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Inflammation Neuroinflammation (Pro-inflammatory Cytokines) p38->Inflammation Apoptosis Neuronal Apoptosis JNK->Apoptosis NFkB NF-κB Activation IKK->NFkB NFkB->Inflammation Inflammation->Apoptosis

References

Validation & Comparative

A Comparative Guide: Bismuth Salicylate vs. Bismuth Subcitrate for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bismuth subsalicylate (BSS) and colloidal bismuth subcitrate (CBS) in the context of Helicobacter pylori (H. pylori) eradication therapy. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuances of these two commonly used bismuth salts.

Executive Summary

Physicochemical Properties

The fundamental difference between the two compounds lies in their solubility. Colloidal bismuth subcitrate is water-soluble, whereas bismuth subsalicylate is water-insoluble.[1] This property influences their behavior in the gastric environment. Despite this, systemic absorption of bismuth from either salt is low, and it is understood that their primary therapeutic effect against H. pylori is localized to the gastric mucosa.[1]

In Vitro Efficacy

Experimental data on the direct antibacterial activity of BSS and CBS against H. pylori is available from in vitro susceptibility testing. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.

Table 1: In Vitro Susceptibility of H. pylori to Bismuth Compounds

Bismuth CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bismuth Subsalicylate (BSS)4 - 3248
Colloidal Bismuth Subcitrate (CBS)1 - 848
Bismuth Potassium Citrate2 - 16--
Data sourced from a study determining MICs for various H. pylori strains.[2]

These results indicate that while both compounds are effective in inhibiting H. pylori growth in vitro, colloidal bismuth subcitrate demonstrates a lower MIC range, suggesting potentially greater potency at lower concentrations.[2]

Mechanism of Action

The bactericidal effects of bismuth compounds against H. pylori are multifaceted and not attributed to a single mechanism. Both BSS and CBS share common pathways of action.

Shared Mechanisms of Action:

  • Cell Wall Disruption: Bismuth compounds interfere with the integrity of the bacterial cell wall, leading to structural damage.[3]

  • Enzyme Inhibition: Bismuth ions are known to inhibit multiple bacterial enzymes crucial for metabolism and survival. While the direct inhibition of urease in intact bacteria is debated, bismuth does impact other enzymatic functions.[1]

  • Inhibition of Adhesion: Bismuth prevents H. pylori from adhering to the gastric epithelium, a critical step in colonization and pathogenesis.[3]

  • ATP Synthesis Inhibition: Bismuth disrupts the bacterial energy metabolism by inhibiting ATP synthesis.[3]

The following diagram illustrates the general workflow for assessing the in vitro antibacterial activity of bismuth compounds.

G Experimental Workflow: In Vitro H. pylori Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis H_pylori H. pylori Culture Inoculation Inoculation of Media with H. pylori H_pylori->Inoculation Media Agar (B569324)/Broth Media Preparation Media->Inoculation Bismuth Bismuth Compound Dilutions Bismuth->Inoculation Incubation Incubation under Microaerophilic Conditions Inoculation->Incubation Observation Observation of Bacterial Growth Incubation->Observation MIC Determination of Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for In Vitro Susceptibility Testing.

The following diagram illustrates the proposed signaling pathways affected by bismuth in H. pylori.

G Proposed Bismuth Action Pathways in H. pylori cluster_bacterial_cell H. pylori Cell Bismuth Bismuth Compounds (BSS or CBS) CellWall Cell Wall Synthesis Bismuth->CellWall Inhibition Enzymes Enzyme Function (e.g., Urease - debated) Bismuth->Enzymes Inhibition Adhesion Adhesion to Epithelial Cells Bismuth->Adhesion Inhibition ATP ATP Synthesis Bismuth->ATP Inhibition GeneExpression Gene Expression Bismuth->GeneExpression Alteration Bacterial_Lysis Bacterial Lysis CellWall->Bacterial_Lysis Metabolic_Disruption Metabolic Disruption Enzymes->Metabolic_Disruption Reduced_Colonization Reduced Colonization Adhesion->Reduced_Colonization Energy_Depletion Energy Depletion ATP->Energy_Depletion Altered_Physiology Altered Physiology GeneExpression->Altered_Physiology

Caption: Bismuth's Multi-Target Action on H. pylori.

Clinical Efficacy

Clinical trials have consistently demonstrated the high efficacy of bismuth-based quadruple therapies. However, these studies typically evaluate the entire regimen rather than isolating the effect of the specific bismuth salt.

Table 2: Selected Clinical Trial Data for Bismuth-Based Quadruple Therapies

Bismuth CompoundTherapy RegimenDuration (Days)Eradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
Bismuth Subcitrate PotassiumOmeprazole + Bismuth Subcitrate Potassium + Metronidazole + Tetracycline1080%93%[4]
Bismuth SubsalicylateEsomeprazole + Bismuth Subsalicylate + Amoxicillin + Metronidazole14N/A (Trial in progress)N/A (Trial in progress)[5]
Potassium Bismuth SubcitrateOmeprazole + Potassium Bismuth Subcitrate + Metronidazole + Tetracycline1087%89.58%[6][7]
Note: Eradication rates can vary based on factors such as antibiotic resistance in the study population.

A systematic review and meta-analysis comparing standard bismuth quadruple therapy (BQT) with concomitant therapy found that BQT had an overall intention-to-treat eradication rate of 87.4%.[8] While this meta-analysis did not differentiate between the types of bismuth salts used in the included studies, it underscores the general effectiveness of bismuth-containing regimens.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Media Preparation: Mueller-Hinton agar supplemented with 5% sheep blood is prepared according to the manufacturer's instructions and autoclaved.

  • Bismuth Compound Preparation: Stock solutions of bismuth subsalicylate and colloidal bismuth subcitrate are prepared and serially diluted to achieve a range of final concentrations in the agar plates.

  • Plate Preparation: The appropriate volume of each bismuth dilution is added to the molten agar, mixed thoroughly, and poured into Petri dishes. A control plate with no bismuth is also prepared.

  • Inoculum Preparation: H. pylori strains are cultured on appropriate media for 48-72 hours under microaerophilic conditions. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The bacterial suspension is spot-inoculated onto the surface of the prepared agar plates.

  • Incubation: Plates are incubated at 37°C for 72 hours in a microaerophilic environment.

  • MIC Determination: The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits visible growth of H. pylori.[2]

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the urease enzyme, which is crucial for H. pylori survival in the acidic stomach.

Protocol:

  • Reagent Preparation:

    • Urea broth containing a pH indicator (e.g., phenol (B47542) red) is prepared. The initial color of the broth is typically yellow-orange at a neutral pH.

    • Test solutions of bismuth subsalicylate and colloidal bismuth subcitrate are prepared at various concentrations.

  • Assay Procedure:

    • A suspension of intact H. pylori is prepared.

    • In a 96-well plate, the bacterial suspension is incubated with the different concentrations of the bismuth compounds for a defined period.

    • Urea broth is then added to each well.

  • Measurement: The plate is incubated, and the color change of the pH indicator is monitored over time. Urease activity leads to the production of ammonia, which raises the pH and causes a color change (e.g., from yellow to pink/red). The degree of color change is quantified spectrophotometrically.

  • Analysis: The inhibition of urease activity is calculated by comparing the color change in the wells with the bismuth compounds to that of the control wells (without bismuth).

The following diagram outlines the workflow for a urease inhibition assay.

G Workflow for H. pylori Urease Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis H_pylori_susp H. pylori Suspension Incubate_bismuth Incubate H. pylori with Bismuth Compounds H_pylori_susp->Incubate_bismuth Urea_broth Urea Broth with pH Indicator Add_urea Add Urea Broth Urea_broth->Add_urea Bismuth_sol Bismuth Compound Solutions Bismuth_sol->Incubate_bismuth Incubate_bismuth->Add_urea Incubate_reaction Incubate for Urease Reaction Add_urea->Incubate_reaction Measure_color Measure Color Change (Spectrophotometry) Incubate_reaction->Measure_color Calculate_inhibition Calculate Percent Urease Inhibition Measure_color->Calculate_inhibition

References

comparative analysis of different bismuth salicylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth salicylate (B1505791), the active ingredient in many popular gastrointestinal medications, can be synthesized through various chemical pathways. The choice of a particular method often depends on desired product purity, yield, cost-effectiveness, and environmental considerations. This guide provides a comparative analysis of different synthesis methods for bismuth salicylate, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods

The following table summarizes the key quantitative data for different this compound synthesis methods, allowing for a direct comparison of their performance.

Synthesis MethodBismuth PrecursorSalicylate SourceReaction TimeReaction Temperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Precipitation from Bismuth Nitrate (B79036) Bismuth NitrateSalicylic (B10762653) Acid or Sodium Salicylate3 - 4 hours70~80.2 - 99.1High purity achievable with controlled pH.Potential for nitrate impurities if not washed properly.[1]
Direct Reaction of Bismuth Oxide Bismuth OxideSalicylic Acid1 - 6 hours80 - 90~86 - 89Avoids nitrate precursors and potential nitrate impurities.[2]Can be a slow reaction; may require additives like lactic acid to improve kinetics.[3]
Reaction from Bismuth Hydroxide (B78521) Bismuth Hydroxide (from Bismuth Nitrate)Salicylic Acid~2.5 hours60 - 75~98High yield.Multi-step process as bismuth hydroxide needs to be prepared first.[4]
Direct Reaction of Bismuth Subnitrate Bismuth SubnitrateSalicylic Acid4 hours70~97.9High yield and purity.[3]Starts with a nitrate-containing precursor.
Mechanochemical Synthesis Bismuth Nitrate or other Bismuth SaltsSalicylic Acid4 - 50 minutesRoom Temperature (with heating up to 85°C in some cases)Not explicitly stated, but described as high-yield.Solvent-free (green chemistry), rapid.Product composition can be sensitive to environmental conditions.[5]
Microwave-Assisted Synthesis Bismuth SaltsSalicylic AcidShortVariesHighRapid reaction times, increased product yields, energy efficient.[6][7][8]Requires specialized microwave equipment.

Experimental Protocols

Below are detailed methodologies for the key synthesis routes cited in the comparative table.

Precipitation from Bismuth Nitrate with Salicylic Acid

This method relies on the precipitation of this compound from a bismuth nitrate solution upon the addition of salicylic acid.

Experimental Protocol:

  • A solution of bismuth nitrate is prepared by dissolving bismuth nitrate pentahydrate in dilute nitric acid.

  • Separately, an aqueous solution of salicylic acid is prepared.

  • The bismuth nitrate solution is added to the salicylic acid solution under constant stirring.

  • The pH of the mixture is adjusted to approximately 1.6.[1]

  • The mixture is stirred for 30 minutes at 23°C, then the temperature is increased to 70°C and stirring is continued for another 3 hours.[1]

  • The resulting precipitate of this compound is filtered.

  • The precipitate is washed twice with distilled water heated to 60°C to remove any unreacted starting materials and by-products, particularly nitrate ions.[1]

  • The final product is dried in an oven at 90°C for 6 hours.[1]

Direct Reaction of Bismuth Oxide with Salicylic Acid

This method involves the direct reaction between bismuth(III) oxide and salicylic acid.

Experimental Protocol:

  • Bismuth oxide is pulverized to a fine powder to increase the surface area for reaction.

  • An aqueous solution of salicylic acid is prepared, often with a slight excess of salicylic acid.[2]

  • The salicylic acid solution is heated to a predetermined temperature (e.g., 80°C).[2]

  • The pulverized bismuth oxide is gradually added to the heated salicylic acid solution under continuous stirring in a sealed container, protected from light.[2]

  • The reaction is allowed to proceed for 1 to 2.5 hours while maintaining the temperature and stirring.[9]

  • After the reaction is complete, the mixture is filtered to collect the bismuth subsalicylate product.

  • The product is washed with ultrapure water and then with absolute ethanol (B145695) to remove excess salicylic acid.[9]

  • The filter cake is dried in a vacuum oven at a temperature below 60°C.[10]

Reaction from Bismuth Hydroxide with Salicylic Acid

A traditional method where bismuth hydroxide is first synthesized and then reacted with salicylic acid.

Experimental Protocol:

  • Bismuth hydroxide is prepared by hydrolyzing a bismuth nitrate solution with ammonia (B1221849) water (e.g., 30% ammonia solution).[2]

  • The precipitated bismuth hydroxide is filtered and washed thoroughly with water to remove nitrate ions.[2]

  • The purified bismuth hydroxide is then suspended in pure water to form a uniform suspension.[4]

  • The suspension is heated to a preset temperature (e.g., 65-70°C).[4]

  • Salicylic acid is added to the heated bismuth hydroxide suspension over a specified time.[4]

  • The reaction is carried out under light-protected and sealed conditions with continuous stirring for about 2 to 2.5 hours.[4]

  • After the reaction, the product is filtered and washed with boiling water.[4]

  • The final product is dried under vacuum.[4]

Synthesis Method Selection Workflow

The choice of a synthesis method is often a trade-off between several factors. The following diagram illustrates a logical workflow for selecting an appropriate method based on key performance indicators.

SynthesisSelection start Define Synthesis Priorities priority_yield High Yield Critical? start->priority_yield priority_purity High Purity Critical? priority_yield->priority_purity No method_hydroxide Bismuth Hydroxide Method priority_yield->method_hydroxide Yes method_subnitrate Bismuth Subnitrate Method priority_yield->method_subnitrate Yes priority_green Green Chemistry a Priority? priority_purity->priority_green No method_nitrate Bismuth Nitrate Precipitation priority_purity->method_nitrate Yes method_oxide Bismuth Oxide Method priority_purity->method_oxide Yes (avoids NO3-) priority_speed Rapid Synthesis Needed? priority_green->priority_speed No method_mechanochem Mechanochemical Synthesis priority_green->method_mechanochem Yes priority_speed->method_oxide No (Conventional) priority_speed->method_mechanochem Yes method_microwave Microwave-Assisted Synthesis priority_speed->method_microwave Yes

Caption: A decision-making workflow for selecting a this compound synthesis method.

References

A Comparative Guide to the Quantification of Bismuth Salicylate: UV-Spectrophotometry and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of bismuth salicylate (B1505791), a common active pharmaceutical ingredient in antidiarrheal and indigestion remedies. The performance of UV-Spectrophotometry is critically evaluated against alternative techniques, including High-Performance Liquid Chromatography (HPLC), Stripping Voltammetry, and Complexometric Titration. Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction

Bismuth salicylate is a metallodrug widely used for its therapeutic effects on the gastrointestinal tract. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. While UV-Spectrophotometry offers a simple and cost-effective analytical approach, its validation and comparison with other established methods are essential for informed decision-making in a research and development setting. This guide explores the principles, experimental workflows, and performance characteristics of various analytical techniques for this compound quantification.

Methodologies and Performance Data

A summary of the key performance parameters for each analytical technique is presented below, followed by detailed experimental protocols.

Table 1: Comparison of Analytical Methods for this compound Quantification
ParameterUV-SpectrophotometryHPLCStripping VoltammetryComplexometric TitrationCyclic Voltammetry
Principle Measurement of light absorbance by the analyte or a colored complex.Separation of analyte based on its partitioning between a stationary and mobile phase, followed by UV detection.Electrochemical pre-concentration of bismuth onto an electrode surface followed by its oxidative stripping and measurement of the resulting current.Titration of bismuth ions with a chelating agent (EDTA) using a colorimetric indicator to determine the endpoint.Measurement of the current that develops in an electrochemical cell as the potential is varied.
Linearity Range 2-20 ppm[1]Not explicitly stated for this compound, but generally wide.5-45 ppmDependent on titrant concentration.2-18 ppm[2]
Correlation Coefficient (r²) 0.9987[3][4], 0.999[1]>0.9990.9982[3][4]Not applicable0.997[2]
Limit of Detection (LOD) 2.35 µg/mL[3][4]Not specified1.16 µg/mL[3][4]Not typically determined0.159 ppm[2]
Limit of Quantification (LOQ) 7.12 µg/mL[3][4]Not specified3.52 µg/mL[3][4]Not typically determined0.483 ppm[2]
Accuracy (% Recovery) 96.66%[3][4]98.0% - 102.0%[5]98.07%[3][4]Typically high98.19-100.87%[2]
Precision (%RSD) <2%<2%Not specifiedTypically low1.13%[2]
Analysis Time RapidModerateModerate to longRapidRapid
Cost LowHighModerateLowModerate
Selectivity Moderate (potential for interference)HighHighModerate (pH-dependent)Moderate

Experimental Protocols

UV-Spectrophotometry

This method often involves the formation of a colored complex to enhance sensitivity and specificity, as this compound itself may not have a suitable chromophore for direct analysis.

Principle: Bismuth ions (Bi³⁺), after digestion from the this compound sample, are complexed with an agent like potassium iodide (KI) to form a colored tetraiodobismuthate (BiI₄⁻) complex. The absorbance of this complex is then measured at its maximum wavelength (λmax), which is directly proportional to the concentration of bismuth.

Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Weigh this compound Sample Dissolve Dissolve in Nitric Acid (HNO₃) Sample->Dissolve Complex Add Ascorbic Acid and Potassium Iodide (KI) Dissolve->Complex Dilute Dilute to Final Volume Complex->Dilute Measure Measure Absorbance at λmax (e.g., 464 nm) Dilute->Measure Quantify Quantify Bismuth Concentration Measure->Quantify Calibrate Prepare Calibration Curve with Standards Calibrate->Quantify

UV-Spectrophotometry Experimental Workflow

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the this compound sample.

    • Digest the sample in a suitable concentration of nitric acid (e.g., 1M HNO₃) to release the bismuth ions.[6][7]

    • To prevent the oxidation of iodide to iodine, add a solution of ascorbic acid (e.g., 10% w/w).[6][7]

    • Add a solution of potassium iodide (e.g., 20% w/w) to form the yellow-colored tetraiodobismuthate complex.[6][7]

    • Dilute the solution to a known volume with the appropriate solvent (e.g., 1M HNO₃).[6][7]

  • Standard Preparation:

    • Prepare a series of standard solutions of known bismuth concentrations by diluting a stock bismuth standard solution.

    • Treat the standards with ascorbic acid and potassium iodide in the same manner as the sample.

  • Measurement:

    • Set the spectrophotometer to the maximum absorbance wavelength (λmax) of the tetraiodobismuthate complex, which is approximately 464 nm.[7]

    • Measure the absorbance of the blank, standard solutions, and the sample solution.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of bismuth in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and is suitable for the simultaneous analysis of multiple components in a formulation.

Principle: The sample is injected into a liquid chromatograph where it is separated into its individual components based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated components are then detected by a UV detector.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh and Dissolve Sample in Diluent Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 230 nm or 302 nm) Separate->Detect Quantify Quantify using Peak Area Detect->Quantify SV_Workflow cluster_prep Sample Preparation cluster_analysis Voltammetric Analysis Sample Prepare Sample in Supporting Electrolyte Deposit Pre-concentration (Deposition) at Negative Potential Sample->Deposit Strip Stripping (Oxidation) by Scanning to Positive Potential Deposit->Strip Measure Measure Stripping Peak Current Strip->Measure Quantify Quantify based on Peak Current Measure->Quantify Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration Sample Dissolve Sample in Nitric Acid Adjust Adjust pH (e.g., 1.5-2.0) Sample->Adjust Indicator Add Indicator (e.g., Xylenol Orange) Adjust->Indicator Titrate Titrate with Standard EDTA Solution Indicator->Titrate Endpoint Observe Color Change at Endpoint Titrate->Endpoint Calculate Calculate Bismuth Concentration Endpoint->Calculate

References

A Comparative Analysis of the Antimicrobial Spectra of Bismuth Salicylate and Other Bismuth Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth salts have long been utilized for their therapeutic properties, particularly in gastroenterology. Their antimicrobial activities are a key component of their clinical efficacy. This guide provides a comparative analysis of the antimicrobial spectrum of bismuth salicylate (B1505791) against other common bismuth salts, supported by experimental data.

Quantitative Antimicrobial Activity of Bismuth Salts

The antimicrobial efficacy of bismuth compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for various bismuth salts against a range of pathogenic bacteria.

Bismuth SaltMicroorganismMIC (µg/mL)
Bismuth Subsalicylate (BSS)Helicobacter pylori4 - 32[1]
Clostridium difficile128 (MIC90)[2]
Bacteroides fragilis group512 (MIC90)[2]
Pseudomonas spp.6,144 (MIC90)[2]
Colloidal Bismuth Subcitrate (CBS)Helicobacter pylori1 - 8[1]
Helicobacter pylori<12.5[3]
Bismuth Potassium CitrateHelicobacter pylori2 - 16[1]
Bismuth SubnitrateHelicobacter pylori>400[3]
Staphylococcus aureus>1280[4][5]
Pseudomonas aeruginosa>1280[4][5]
Proteus mirabilis>1280[4][5]
Tripotassium Dicitrato BismuthateCampylobacter pylori8 (MIC50)[6]

Note: MIC values can vary depending on the specific strain of the microorganism and the testing methodology used. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values for bismuth salts is crucial for understanding their antimicrobial spectrum. The two most common methods employed are the Agar (B569324) Dilution Method and the Broth Microdilution Method.

Agar Dilution Method

This method is considered a reference standard for antimicrobial susceptibility testing.

  • Preparation of Bismuth Salt Solutions: A stock solution of the bismuth salt is prepared and serially diluted to obtain a range of concentrations.

  • Incorporation into Agar: Each dilution is then incorporated into molten agar medium (e.g., Mueller-Hinton agar) and poured into petri dishes.

  • Inoculation: The surface of the agar is inoculated with a standardized suspension of the test microorganism (typically adjusted to a 0.5 McFarland standard).

  • Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the bismuth salt that completely inhibits the visible growth of the microorganism on the agar surface.

Broth Microdilution Method

This method is a widely used and automated alternative to the agar dilution method.

  • Preparation of Bismuth Salt Dilutions: Serial dilutions of the bismuth salt are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the bismuth salt in which there is no visible growth (turbidity) of the microorganism. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the visualization of bacterial growth inhibition.[7]

Mechanism of Antimicrobial Action of Bismuth Salts

The antimicrobial effects of bismuth salts are multifaceted and involve several proposed mechanisms that ultimately lead to bacterial cell death. Bismuth ions (Bi³⁺) are the primary active component responsible for these effects.

cluster_bismuth Bismuth Salts cluster_bacteria Bacterial Cell Bismuth Bismuth Salts (e.g., Bismuth Salicylate) CellWall Cell Wall Disruption Bismuth->CellWall Binding to cell wall and membrane Enzyme Enzyme Inactivation (e.g., Urease, Catalase) Bismuth->Enzyme Interaction with thiol groups in proteins ATP Inhibition of ATP Synthesis Bismuth->ATP Disruption of energy metabolism Adherence Reduced Bacterial Adherence Bismuth->Adherence Prevention of attachment to host cells Iron Interference with Iron Metabolism Bismuth->Iron Blocking iron uptake Lysis Lysis CellWall->Lysis Cell Lysis & Death Enzyme->Lysis ATP->Lysis Adherence->Lysis Iron->Lysis

Caption: Proposed antimicrobial mechanisms of action for bismuth salts.

Experimental Workflow for Determining Antimicrobial Spectrum

The process of determining and comparing the antimicrobial spectrum of different bismuth salts follows a structured experimental workflow.

cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison BismuthPrep Prepare Stock Solutions of Bismuth Salts Dilution Perform Serial Dilutions (Agar or Broth Method) BismuthPrep->Dilution MicrobePrep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Media with Test Microorganisms MicrobePrep->Inoculation Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC Comparison Compare MIC Values Across Bismuth Salts and Microorganisms MIC->Comparison

References

A Comparative Guide: Bismuth Salicylate vs. Loperamide for the Treatment of Acute Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanisms of action, and safety profiles of two common over-the-counter treatments for acute diarrhea: bismuth subsalicylate and loperamide (B1203769) hydrochloride. The information presented is synthesized from clinical trial data and pharmacological reviews to support research and development in gastroenterology.

Mechanism of Action

The therapeutic effects of bismuth subsalicylate and loperamide in managing acute diarrhea stem from distinct pharmacological pathways.

Bismuth Subsalicylate: This compound exerts its effects through the combined actions of its two components: bismuth and salicylate (B1505791).[1] In the gastrointestinal tract, bismuth subsalicylate hydrolyzes into bismuth, which has antimicrobial properties, and salicylic (B10762653) acid, which has anti-inflammatory and antisecretory effects.[1][2][3] The salicylate component inhibits the synthesis of prostaglandins, which are mediators of inflammation and intestinal fluid secretion.[1][2][4] This leads to a reduction in intestinal inflammation, hypersecretion of fluids, and hypermotility.[2][4] The bismuth component is thought to have direct antimicrobial effects against various enteric pathogens.[1]

G cluster_BSS Bismuth Subsalicylate (BSS) Pathway BSS Bismuth Subsalicylate Hydrolysis Hydrolysis in GI Tract BSS->Hydrolysis Bismuth Bismuth Hydrolysis->Bismuth Salicylate Salicylate Hydrolysis->Salicylate Antimicrobial Antimicrobial Effects Bismuth->Antimicrobial COX Inhibition of COX Enzymes Salicylate->COX Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins AntiInflammatory Anti-inflammatory Effects Prostaglandins->AntiInflammatory AntiSecretory Antisecretory Effects Prostaglandins->AntiSecretory

Mechanism of Action for Bismuth Subsalicylate.

Loperamide: Loperamide is a synthetic, peripherally acting µ-opioid receptor agonist.[5][6][7] It binds to opioid receptors in the myenteric plexus of the large intestine, which inhibits the release of acetylcholine (B1216132) and prostaglandins.[6][7][8] This, in turn, reduces propulsive peristalsis, slows intestinal transit time, and allows for greater absorption of water and electrolytes from the intestinal lumen.[5][6][7][8] By increasing the tone of the anal sphincter, loperamide also helps to reduce incontinence and urgency.[8] Unlike other opioids, loperamide has minimal central nervous system effects at therapeutic doses as it does not readily cross the blood-brain barrier.[6][7]

G cluster_Loperamide Loperamide Signaling Pathway Loperamide Loperamide MuOpioid µ-Opioid Receptors (Myenteric Plexus) Loperamide->MuOpioid GProtein Gi/o Protein Activation MuOpioid->GProtein AdenylylCyclase Inhibition of Adenylyl Cyclase GProtein->AdenylylCyclase cAMP Decreased intracellular cAMP AdenylylCyclase->cAMP Neurotransmitter Reduced Acetylcholine & Prostaglandin Release cAMP->Neurotransmitter Peristalsis Decreased Propulsive Peristalsis Neurotransmitter->Peristalsis TransitTime Increased Intestinal Transit Time Peristalsis->TransitTime Absorption Increased Fluid & Electrolyte Absorption TransitTime->Absorption

Signaling Pathway for Loperamide.

Comparative Efficacy

Clinical studies have demonstrated that while both agents are effective in managing acute diarrhea, loperamide generally provides faster and more effective relief.[9][10]

Data from Clinical Trials

Efficacy OutcomeLoperamideBismuth SubsalicylateStudy
Mean Number of Unformed Stools (First 4 Hours) Significantly FewerMore than LoperamideJohnson et al. (1986)
Mean Number of Unformed Stools (4-24 Hours) Significantly FewerMore than LoperamideJohnson et al. (1986)
Mean Number of Unformed Stools (24-48 Hours) Significantly FewerMore than LoperamideJohnson et al. (1986)
Time to Last Unformed Stool Significantly ShorterLonger than LoperamideDuPont et al. (1990)
Overall Subjective Relief (at 24 hours) Significantly BetterLess than LoperamideDuPont et al. (1990)

Safety and Tolerability

Both treatments are generally well-tolerated when used as directed. However, their side effect profiles differ.

  • Bismuth Salicylate: Common side effects include a temporary and harmless darkening of the tongue and stool.[9]

  • Loperamide: The most common side effect is constipation.[11] Other reported adverse effects include abdominal cramps, dizziness, and nausea.[8]

Experimental Protocols

The following outlines the typical methodologies employed in clinical trials comparing the efficacy of loperamide and bismuth subsalicylate for acute traveler's diarrhea.

G cluster_Workflow Clinical Trial Workflow Start Patient Screening Inclusion Inclusion Criteria Met? (e.g., ≥3 unformed stools/24h) Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End Results Inclusion->End No GroupA Treatment Group A (Loperamide) Randomization->GroupA GroupB Treatment Group B (this compound) Randomization->GroupB DosingA Administer Loperamide (e.g., 4mg initial, 2mg per loose stool) GroupA->DosingA DosingB Administer BSS (e.g., 524mg every 30-60 min) GroupB->DosingB FollowUp 48-Hour Follow-up DosingA->FollowUp DosingB->FollowUp DataCollection Data Collection (Stool frequency, consistency, symptoms) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Analysis->End

Typical Experimental Workflow.

Key Study Designs:

  • Johnson et al. (1986) - "Comparison of loperamide with bismuth subsalicylate for the treatment of acute travelers' diarrhea"

    • Study Design: Randomized, single-blind, comparative clinical trial.

    • Patient Population: 219 students from the United States visiting Mexico.

    • Inclusion Criteria: Three or more unformed stools in the preceding 24 hours, accompanied by at least one other symptom of enteric infection (nausea, vomiting, abdominal cramps, fever).

    • Interventions:

      • Loperamide group: 4 mg of loperamide initially, followed by 2 mg after each subsequent unformed stool, not to exceed 16 mg in 24 hours.

      • Bismuth subsalicylate group: 524 mg of bismuth subsalicylate every 30 to 60 minutes as needed, not to exceed eight doses in 24 hours.

    • Primary Outcome Measures: Number of unformed stools passed during the first 4 hours, from 4 to 24 hours, and from 24 to 48 hours after initiation of therapy.

  • DuPont et al. (1990) - "Comparative efficacy of loperamide hydrochloride and bismuth subsalicylate in the management of acute diarrhea"

    • Study Design: Open-label, parallel-group comparison.

    • Patient Population: Adult students with acute diarrhea.

    • Inclusion Criteria: Three or more unformed stools in the 24 hours prior to enrollment, plus at least one additional symptom of enteric infection.

    • Interventions:

      • Loperamide group: Daily dosage limited to 8 mg (40 ml).

      • Bismuth subsalicylate group: Daily dosage limited to 4.9 g.

    • Primary Outcome Measures: Average number of unformed bowel movements, time to last unformed stool, and overall subjective relief.

Conclusion

For the symptomatic treatment of acute, non-dysenteric diarrhea, clinical evidence suggests that loperamide offers a more rapid and effective resolution of symptoms compared to bismuth subsalicylate.[9][10] The choice of agent may be guided by the specific clinical context and patient characteristics. Bismuth subsalicylate's antimicrobial and anti-inflammatory properties may offer benefits in certain scenarios, while loperamide's potent antimotility and antisecretory effects provide faster symptomatic control.[1][6] Both medications are generally safe and well-tolerated for short-term use.

References

A Comparative Guide to the Synthesis of Bismuth Salicylate: Mechanochemical vs. Solvent-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and environmentally conscious synthesis of active pharmaceutical ingredients (APIs) is a paramount concern. Bismuth salicylate (B1505791), a widely used compound for treating gastrointestinal ailments, can be synthesized through various methods. This guide provides a detailed comparative study of two prominent approaches: mechanochemical synthesis and traditional solvent-based synthesis. By examining experimental data and protocols, this document aims to offer an objective comparison to inform methodological choices in the laboratory and beyond.

The selection of a synthetic route can significantly impact not only the efficiency and yield of the final product but also the environmental footprint of the process. Traditional solvent-based methods have long been the standard, but modern techniques such as mechanochemistry are emerging as powerful, green alternatives. This comparison delves into the quantitative and qualitative differences between these two methodologies for the synthesis of bismuth salicylate.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for both mechanochemical and solvent-based synthesis of this compound, based on available experimental data.

ParameterMechanochemical SynthesisSolvent-Based Synthesis
Reactants Bismuth oxide (Bi₂O₃), Salicylic (B10762653) acidBismuth hydroxide (B78521), Salicylic acid, Water
Reaction Time 4 - 60 minutes1.5 - 2.5 hours
Yield Quantitative (often full conversion)98.40% - 98.87%[1]
Purity High (full conversion often achieved)[2]Free Salicylic Acid: <0.2%, Free Bismuth: <40ppm[1]
Solvent Usage None or minimal (in Liquid-Assisted Grinding)Significant (e.g., 260-390 mL water for ~35g product)[1]
Byproducts Minimal to noneWater, potential for unreacted starting materials
Energy Input Mechanical energy (milling)Thermal energy (heating)[2]

Experimental Protocols

Mechanochemical Synthesis Protocol

Mechanochemical synthesis of this compound is performed by grinding the solid reactants together, with or without the addition of a small amount of liquid to facilitate the reaction (Liquid-Assisted Grinding or Ion- and Liquid-Assisted Grinding).

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Salicylic acid

  • Milling equipment (e.g., planetary ball mill, shaker mill)

  • Milling jars and balls (e.g., stainless steel)

  • (Optional) Small amount of liquid (e.g., water, ethanol) for LAG/ILAG

Procedure:

  • The reactants, bismuth(III) oxide and salicylic acid, are weighed and placed into a milling jar in a stoichiometric ratio.

  • Milling balls are added to the jar.

  • For Liquid-Assisted Grinding (LAG), a minimal amount of a liquid is added to the mixture.

  • The jar is sealed and placed in the milling apparatus.

  • The mixture is milled for a specified duration, typically ranging from 4 to 60 minutes, at a set frequency (e.g., 30 Hz).[2]

  • After milling, the resulting powder is collected. The product is typically of high purity, and in many cases, no further purification is necessary.[2]

Solvent-Based Synthesis Protocol

The solvent-based synthesis typically involves the reaction of a bismuth salt with salicylic acid in an aqueous medium, followed by precipitation and isolation of the product.

Materials:

  • Bismuth hydroxide

  • Salicylic acid

  • Purified water

  • Reaction vessel with stirring and heating capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Analytically pure bismuth hydroxide powder is added to a specified volume of purified water in a reaction vessel to form a suspension.[1]

  • The suspension is heated to a preset temperature (e.g., 60-70°C) with constant stirring.[1]

  • A specified amount of salicylic acid is gradually added to the heated suspension over a defined period (e.g., 15-45 minutes).[1]

  • The reaction is allowed to proceed under controlled temperature and sealed conditions, protected from light, for a duration of 1.5 to 2.5 hours.[1]

  • After the reaction is complete, the mixture is filtered to collect the solid product.[1]

  • The collected solid is washed with boiling water to remove any unreacted starting materials and soluble impurities.[1]

  • The final product, this compound, is then dried under vacuum.[1]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.

Mechanochemical_Synthesis_Workflow Reactants Weigh Reactants (Bi₂O₃, Salicylic Acid) Milling Place in Milling Jar with Milling Balls Reactants->Milling LAG Add Minimal Liquid (Optional for LAG) Milling->LAG Grinding Mill for 4-60 min Milling->Grinding LAG->Grinding Product Collect High-Purity This compound Grinding->Product

Mechanochemical Synthesis Workflow

Solvent_Based_Synthesis_Workflow Suspension Prepare Bismuth Hydroxide Suspension in Water Heating Heat to 60-70°C with Stirring Suspension->Heating Addition Gradually Add Salicylic Acid Heating->Addition Reaction React for 1.5-2.5 hours Addition->Reaction Filtration Filter the Mixture Reaction->Filtration Washing Wash with Boiling Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Obtain this compound Drying->Product

Solvent-Based Synthesis Workflow

Discussion and Conclusion

The comparative analysis reveals distinct advantages for the mechanochemical synthesis of this compound, particularly in the context of green chemistry and process efficiency. The most notable benefits are the drastic reduction in reaction time and the elimination or significant reduction of solvent use. This not only minimizes waste but also reduces the energy required for heating and solvent recovery, contributing to a more sustainable process.[2] Furthermore, mechanochemical methods often result in high-purity products directly from the reaction, potentially obviating the need for extensive purification steps.[2]

Conversely, solvent-based synthesis, while demonstrating high yields, requires longer reaction times, significant volumes of water, and thermal energy.[1] The use of aqueous media can also necessitate additional washing and drying steps, adding to the overall process time and energy consumption. While the described solvent-based protocol achieves high purity, traditional methods starting from bismuth nitrate (B79036) can introduce nitrate impurities that are difficult to remove.

References

Bismuth Salicylate's Synergistic Power: A Comparative Guide to Enhancing Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals the potent synergistic effects of bismuth salicylate (B1505791) when combined with a range of antibiotics, offering a promising strategy in the fight against antibiotic-resistant bacteria. This guide synthesizes key findings, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying mechanisms to support researchers, scientists, and drug development professionals in this critical area of study.

Quantitative Analysis of Synergistic Effects

The synergy between bismuth salicylate and various antibiotics has been demonstrated to significantly enhance the inhibitory activity against pathogenic bacteria, most notably Pseudomonas aeruginosa. The following tables summarize the quantitative data from key studies, showcasing the increased efficacy of antibiotics when used in combination with bismuth compounds.

Table 1: Enhancement of Antibiotic Activity against Pseudomonas aeruginosa by Bismuth Compounds

AntibioticAntibiotic ClassFold-Increase in Inhibitory Activity with Bismuth (0.5 mM)[1]
GentamicinAminoglycoside3 to 5-fold
AmikacinAminoglycoside3 to 5-fold
Cefpirome4th-gen Cephalosporinup to 10-fold
Cefepime4th-gen Cephalosporinup to 10-fold

Table 2: Fractional Inhibitory Concentration (FIC) Index of Colloidal Bismuth Subcitrate in Combination with Antibiotics against Helicobacter pylori

AntibioticAntibiotic ClassFIC Index Range*Interpretation
AmoxicillinPenicillin1.00–1.25No Interaction
ClarithromycinMacrolide0.63–1.06No Interaction
MetronidazoleNitroimidazole0.50–1.01No Interaction

*FIC index ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates no interaction (additive or indifference), and > 4.0 indicates antagonism.

Unveiling the Mechanism of Synergy

The synergistic activity of this compound is attributed to its multi-faceted impact on bacterial physiology. A key mechanism involves the disruption of iron homeostasis, a critical process for bacterial survival and virulence. Bismuth compounds can also impair the function of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. This dual action leads to an increased intracellular concentration of the antibiotic, thereby enhancing its efficacy.

SynergyMechanism cluster_bismuth This compound cluster_bacterium Bacterial Cell Bismuth Bismuth Ions (Bi³⁺) IronHomeostasis Iron Homeostasis Bismuth->IronHomeostasis Disrupts EffluxPump Efflux Pump Bismuth->EffluxPump Inhibits AntibioticTarget Antibiotic Target (e.g., Ribosome, DNA) IronHomeostasis->AntibioticTarget Weakens Cell Defenses Antibiotic_ext Antibiotic (extracellular) EffluxPump->Antibiotic_ext Expels Antibiotic IntracellularAntibiotic Increased Intracellular Antibiotic Concentration IntracellularAntibiotic->AntibioticTarget Acts on Antibiotic_ext->IntracellularAntibiotic Entry

Caption: Mechanism of Bismuth-Antibiotic Synergy.

Experimental Protocols

The validation of synergistic interactions between this compound and antibiotics relies on established in vitro methods. The following are detailed protocols for the checkerboard assay and the time-kill assay, two commonly employed techniques.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

1. Preparation of Reagents:

  • Prepare stock solutions of this compound and the selected antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Perform serial two-fold dilutions of both agents in a 96-well microtiter plate. This compound is typically diluted along the x-axis, and the antibiotic along the y-axis.

2. Inoculum Preparation:

  • Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland turbidity standard.
  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Incubation:

  • Inoculate the microtiter plate with the prepared bacterial suspension.
  • Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.

4. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
  • Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
  • Calculate the FIC index: FIC Index = FIC of this compound + FIC of antibiotic.
  • Interpret the results as follows: ≤ 0.5 (Synergy), > 0.5 to 4.0 (Indifference/Additive), > 4.0 (Antagonism).[2][3]

A[label="Prepare Stock Solutions\n(this compound & Antibiotic)"]; B[label="Serial Dilutions in\n96-well Plate"]; C [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; D [label="Inoculate Plate"]; E [label="Incubate (35-37°C, 16-24h)"]; F [label="Determine MICs"]; G [label="Calculate FIC Index"]; H [label="Interpret Synergy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; C -> D; B -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Checkerboard Assay Workflow.

Time-Kill Assay Protocol

The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

1. Preparation of Cultures and Reagents:

  • Grow a bacterial culture to the logarithmic phase of growth.
  • Prepare tubes or flasks containing broth with the following:
  • This compound alone (at a sub-MIC concentration).
  • Antibiotic alone (at a sub-MIC concentration).
  • The combination of this compound and the antibiotic at the same concentrations.
  • A growth control (no antimicrobial agents).

2. Inoculation and Sampling:

  • Inoculate each tube/flask with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
  • Collect aliquots from each tube/flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

3. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates.
  • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

4. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.
  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

A[label="Prepare Cultures & Reagents\n(Single Agents & Combination)"]; B[label="Inoculate with Log-Phase Bacteria"]; C [label="Collect Aliquots at\nTime Intervals (0, 2, 4, 8, 24h)"]; D [label="Serial Dilution & Plating"]; E [label="Incubate & Count Colonies (CFU/mL)"]; F [label="Plot Log10 CFU/mL vs. Time"]; G [label="Analyze for Synergy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Time-Kill Assay Workflow.

This guide provides a foundational understanding of the synergistic potential of this compound with various antibiotics. The presented data and protocols are intended to facilitate further research and development in this promising field of antimicrobial therapy.

References

A Comparative Analysis of Bismuth Salicylate and Natural Remedies for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

The management of gastrointestinal (GI) issues, ranging from indigestion and diarrhea to more chronic conditions like Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD), represents a significant area of therapeutic development. Bismuth subsalicylate (BSS), a well-established over-the-counter medication, is frequently utilized for a variety of transient GI discomforts. Concurrently, a growing body of research is exploring the efficacy of natural remedies, offering alternative or complementary therapeutic avenues. This guide provides a detailed, data-driven comparison of bismuth salicylate (B1505791) and select natural remedies, focusing on their mechanisms of action, clinical efficacy, and experimental validation to inform research and development in gastroenterology.

Bismuth Salicylate: A Multi-Modal Approach to GI Relief

Bismuth subsalicylate is a compound that dissociates in the gastrointestinal tract into bismuth and salicylic (B10762653) acid, each contributing to its therapeutic effects.[1][2] Its mechanism of action is multifaceted, encompassing antimicrobial, anti-inflammatory, and antisecretory properties.[1][3][4][5]

The bismuth component exhibits direct antimicrobial activity against a range of enteric pathogens, including Helicobacter pylori and enterotoxigenic Escherichia coli, a common cause of traveler's diarrhea.[1][2][6][7] It is thought to work by binding to bacterial cell walls, inhibiting growth, and disrupting cell wall synthesis and membrane function.[1][6] Additionally, bismuth forms a protective layer over the gastric mucosa, shielding it from irritants.[1]

The salicylate moiety provides anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and fluid secretion in the gut.[1][8][9] This antisecretory action helps to reduce the excessive flow of fluids and electrolytes into the bowel, a primary cause of diarrhea.[5][9]

Natural Remedies: A Diverse Arsenal for Gut Health

A variety of natural compounds have been investigated for their efficacy in managing GI symptoms, each with unique mechanisms of action.

  • Ginger (Zingiber officinale): Primarily recognized for its antiemetic properties, ginger has been shown in several clinical trials to be effective against nausea and vomiting from various causes, including postoperative, chemotherapy-induced, and morning sickness.[10][11][12][13] Its active constituents, such as gingerols and shogaols, are thought to modulate serotonin (B10506) (5-HT3) receptors in the gut, which play a role in the nausea reflex.[13]

  • Peppermint Oil (Mentha x piperita): Enteric-coated peppermint oil has demonstrated efficacy in alleviating the symptoms of Irritable Bowel Syndrome (IBS), particularly abdominal pain and bloating.[14][15][16][17] Its primary active component, L-menthol, is believed to exert a relaxing effect on the smooth muscles of the gastrointestinal tract, reducing spasms.[15]

  • Probiotics: These live microorganisms, when administered in adequate amounts, confer a health benefit on the host. Specific strains, such as Lactobacillus rhamnosus GG and Saccharomyces boulardii, have been shown to be effective in preventing and treating antibiotic-associated diarrhea.[18][19][20][21] Their mechanisms include competing with pathogenic bacteria for nutrients and binding sites, producing antimicrobial substances, and modulating the host's immune response.

  • Turmeric (Curcuma longa): The active compound in turmeric, curcumin (B1669340), possesses potent anti-inflammatory, antioxidant, and immunomodulatory properties.[22][23] It has shown promise as an adjunctive therapy for maintaining remission in patients with ulcerative colitis, a form of Inflammatory Bowel Disease (IBD).[22][23][24][25]

  • Chamomile (Matricaria recutita): Traditionally used for a variety of GI ailments, chamomile has demonstrated efficacy in reducing symptoms of IBS, including bloating and abdominal pain.[26][27][28] Its therapeutic effects are attributed to its anti-inflammatory and antispasmodic properties, which help to soothe the stomach and relax intestinal muscles.[26][29]

Quantitative Data Comparison

The following tables summarize the quantitative data from key clinical trials and meta-analyses, providing a comparative overview of the efficacy of this compound and these natural remedies for specific gastrointestinal conditions.

Table 1: Efficacy in the Treatment of Diarrhea

InterventionConditionKey FindingStudy Type
Bismuth Subsalicylate Traveler's Diarrhea3.5 times greater odds of preventing traveler's diarrhea compared to placebo.[30]Meta-analysis
Bismuth Subsalicylate Infectious Diarrhea3.7 times greater odds of diarrhea relief compared to placebo.[30]Meta-analysis
Probiotics (S. boulardii, Lactobacillus GG) Antibiotic-Associated DiarrheaPooled relative risk for AAD was 0.58 (95% CI 0.50–0.68) compared to no treatment.[31]Systematic Review & Meta-analysis
Chamomile with Apple Pectin Acute Diarrhea in ChildrenDiarrhea ended sooner in the chamomile/pectin group (85%) compared to the placebo group (58%).[26]Randomized Controlled Trial

Table 2: Efficacy in the Treatment of Nausea and Vomiting

InterventionConditionKey FindingStudy Type
Bismuth Subsalicylate Indigestion-related NauseaProvided greater and faster relief for nausea compared to placebo.[32]Randomized, Placebo-Controlled, Double-Blind, Cross-over Study
Ginger (≥1g/day) Chemotherapy-Induced Acute VomitingSignificantly less acute vomiting than the control group (OR 0.30; 95% CI 0.12 to 0.79).[33]Systematic Review & Meta-analysis
Ginger Postoperative NauseaSignificantly fewer patients with nausea in the ginger group (21%) compared with the placebo group (41%).[11][12]Randomized Controlled Trial

Table 3: Efficacy in the Treatment of Irritable Bowel Syndrome (IBS)

InterventionConditionKey FindingStudy Type
Peppermint Oil IBSSignificantly superior to placebo for global improvement of IBS symptoms (RR 2.23; 95% CI, 1.78-2.81).[17]Systematic Review & Meta-analysis
Chamomile IBSIBS symptoms were significantly reduced at the second and fourth weeks after beginning of the herbal therapy (p<0.001).[28]Randomized Trial

Table 4: Efficacy in the Treatment of Inflammatory Bowel Disease (IBD)

InterventionConditionKey FindingStudy Type
Curcumin (Turmeric) Ulcerative Colitis (in remission)The group taking curcumin had a significantly lower relapse rate than the placebo group.[22]Randomized Controlled Trial
Curcumin (Turmeric) Active Mild-to-Moderate Ulcerative Colitis53.8% of the curcumin group achieved clinical remission compared to 0% in the placebo group.[22]Randomized Controlled Trial

Experimental Protocols

A detailed understanding of the methodologies employed in key clinical trials is crucial for interpreting the validity and applicability of the findings.

Bismuth Subsalicylate for Indigestion (Hailey & Newsom, 1984) [32]

  • Study Design: A randomized, placebo-controlled, double-blind, cross-over study.

  • Participants: 48 adult volunteers.

  • Intervention: Participants were treated for six episodes of indigestion, three with bismuth subsalicylate (30 ml) and three with a placebo. The dose was repeated every half hour as needed, for up to eight doses.

  • Outcome Measures: Participants rated the severity of each symptom (nausea, sense of fullness, heartburn, abdominal distention, flatulence, and upper abdominal pain) 15 and 30 minutes after each dose.

Ginger for Chemotherapy-Induced Nausea and Vomiting (CINV) (Choi et al., 2022) [33]

  • Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).

  • Inclusion Criteria: RCTs that evaluated the effectiveness of ginger supplements in reducing CINV compared to placebo or standard antiemetic medication in adult cancer patients receiving chemotherapy.

  • Data Analysis: Meta-analysis was conducted to determine the overall effect of ginger on the incidence of acute and delayed vomiting.

Peppermint Oil for Irritable Bowel Syndrome (Khanna et al., 2014) [17]

  • Study Design: A systematic review and meta-analysis of randomized placebo-controlled trials.

  • Inclusion Criteria: Trials with a minimum treatment duration of 2 weeks.

  • Outcome Measures: Primary outcomes were global improvement of IBS symptoms and improvement in abdominal pain. Adverse events were also assessed.

Probiotics for Antibiotic-Associated Diarrhea (Hempel et al., 2012) [31]

  • Study Design: A systematic review and meta-analysis of 82 randomized controlled trials.

  • Intervention: A wide range of probiotics were included, with Lactobacillus, Bifidobacterium, and Saccharomyces being the most common.

  • Outcome Measures: The primary outcome was the relative risk of developing antibiotic-associated diarrhea.

Curcumin for Ulcerative Colitis (Lang et al., 2015) [22]

  • Study Design: A randomized, double-blind, placebo-controlled multicenter trial.

  • Participants: 89 patients with ulcerative colitis in remission.

  • Intervention: Patients were randomized to receive either 1 g of curcumin twice per day or placebo pills for six months, in addition to their baseline medications.

  • Outcome Measures: The primary outcome was the relapse rate at six months.

Chamomile for Irritable Bowel Syndrome (Agah et al., 2015) [28]

  • Study Design: A randomized trial.

  • Participants: 45 patients who fulfilled the ROME III criteria for IBS.

  • Intervention: Patients were administered 20 drops of chamomile extract daily for four weeks.

  • Outcome Measures: Participants completed a questionnaire on IBS-associated symptoms (abdominal pain intensity, bloating, nausea, stool consistency, and altered bowel habits) at baseline, and at weeks 2 and 4 during treatment, and at weeks 2 and 4 post-treatment.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Bismuth_Salicylate_Pathway cluster_BSS Bismuth Subsalicylate (BSS) cluster_Gut Gastrointestinal Tract cluster_Effects Therapeutic Effects BSS Bismuth Subsalicylate Bismuth Bismuth BSS->Bismuth Salicylate Salicylate BSS->Salicylate Antimicrobial Antimicrobial Effect Bismuth->Antimicrobial Mucosal_Protection Mucosal Protection Bismuth->Mucosal_Protection Anti_inflammatory Anti-inflammatory Effect Salicylate->Anti_inflammatory Antisecretory Antisecretory Effect Salicylate->Antisecretory Ginger_Antiemetic_Pathway cluster_Ginger Ginger cluster_Receptor Gut Receptors cluster_Effect Physiological Effect Ginger Ginger (Gingerols, Shogaols) Serotonin_Receptor 5-HT3 Receptor Ginger->Serotonin_Receptor modulates Nausea_Reduction Reduced Nausea and Vomiting Serotonin_Receptor->Nausea_Reduction leads to RCT_Workflow cluster_Workflow Randomized Controlled Trial Workflow Patient_Population Eligible Patient Population Randomization Randomization Patient_Population->Randomization Intervention_Group Intervention Group (e.g., Natural Remedy) Randomization->Intervention_Group Placebo_Group Placebo Group Randomization->Placebo_Group Data_Collection Data Collection (e.g., Symptom Scores) Intervention_Group->Data_Collection Placebo_Group->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

References

A Comparative Guide to the Cost-Effectiveness of Bismuth Salicylate Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth salicylate (B1505791), the active ingredient in many popular over-the-counter medications for gastrointestinal issues, can be synthesized through various methods, each with distinct implications for cost, efficiency, and environmental impact. This guide provides an objective comparison of common production methods, supported by available experimental data, to aid researchers and drug development professionals in selecting the most suitable process for their needs.

Comparison of Key Performance Indicators

The selection of a production method for bismuth salicylate is a multifactorial decision involving considerations of yield, purity, raw material costs, energy consumption, and waste management. The following table summarizes these key performance indicators for four prominent synthesis routes.

Parameter Bismuth Hydroxide (B78521) + Salicylic (B10762653) Acid Bismuth Oxide + Salicylic Acid Precipitation from Bismuth Nitrate (B79036) Mechanochemical Synthesis
Product Yield High (>98%)[1]83.3% - 89.72%[2]95.6% - 99.2%[3]High (often quantitative)[4]
Purity Meets Chinese Pharmacopoeia standards[1]Meets pharmacopoeia standardsHigh purity achievable[3][5][6]High purity[4]
Raw Material Stoichiometry Near-theoretical amounts of salicylic acid[1]Requires an initial excess of salicylic acid (0.05-0.3 molar excess)[7][8]Can require excess salicylate ions to maximize precipitation[3]Stoichiometric amounts of reactants
Reaction Temperature 60-75°C[1]60-90°C[8]70°C[3]Room temperature (though some heating may be applied)[4]
Reaction Duration 1.5 - 2.5 hours[1]1 - 2.5 hours[8]3 hours[3]30 - 45 minutes of grinding[4]
Solvent/Waste Generation Low wastewater output[1]Generates wastewater from washing stepsGenerates acidic wastewater containing nitrates[3]Minimal to no solvent used, significantly reducing waste
Energy Consumption Moderate (heating required)Moderate (heating and pulverization of bismuth oxide may be required)Moderate (heating required)Low (primarily mechanical energy for grinding)
Estimated Production Cost Lower due to high yield and efficient use of raw materials[1]Potentially higher due to excess reagents and energy for pulverizationCan be higher due to the cost of nitric acid and waste treatmentPotentially the lowest due to reduced energy, solvent, and waste disposal costs

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing production methods. Below are protocols for key synthesis routes.

Method 1: Reaction of Bismuth Hydroxide with Salicylic Acid

This method is noted for its high yield and efficient use of reactants.

Protocol:

  • Analytically pure bismuth hydroxide powder is added to purified water in a specified liquid-solid ratio (e.g., 10:1 to 15:1 by mass) to form a uniform suspension.

  • The suspension is heated to a preset temperature, typically between 60-75°C, with continuous stirring.

  • A near-theoretical amount of pharmaceutical-grade salicylic acid is gradually added to the heated suspension over a defined period (e.g., 15-45 minutes).

  • The reaction is allowed to proceed under light-protected and sealed conditions for 1.5 to 2.5 hours while maintaining the temperature.

  • After the reaction, the mixture is filtered.

  • The resulting solid is washed with boiling water (e.g., 50 mL) to remove any unreacted starting materials.

  • The washed product is dried under vacuum at 60-70°C until the moisture content is below 1.0%.

  • The dried bismuth subsalicylate is then crushed and sieved.[1]

Method 2: Reaction of Bismuth Oxide with Salicylic Acid

This approach involves the direct reaction of bismuth oxide with salicylic acid.

Protocol:

  • Bismuth oxide is pulverized to a specified average particle size (e.g., 0.1-1.35 µm).

  • An aqueous solution of salicylic acid is prepared with an initial excess coefficient of 0.05 to 0.3.

  • The salicylic acid solution is heated to a predetermined temperature (60-90°C).

  • The pulverized bismuth oxide is gradually added to the heated salicylic acid solution with stirring. The stirring speed may be increased as the reaction progresses.

  • The reaction is carried out under light-proof and sealed conditions for 1 to 2.5 hours.

  • After completion, the product is filtered and washed with ultrapure water, followed by a wash with absolute ethanol (B145695) to remove excess salicylic acid.

  • The final product is dried in a vacuum oven at a temperature below 60°C.[2][7][8]

Method 3: Precipitation from Bismuth Nitrate Solution

This classic method involves the precipitation of this compound from a bismuth nitrate solution.

Protocol:

  • A bismuth nitrate solution is prepared by dissolving bismuth nitrate pentahydrate in nitric acid.

  • This solution is then mixed with an aqueous solution of ammonia (B1221849) to precipitate bismuth hydroxide, which is subsequently washed to remove nitrate ions.

  • Alternatively, the bismuth nitrate solution is reacted directly with a solution of salicylic acid or sodium salicylate.

  • For the direct precipitation, the molar ratio of salicylate ions to bismuth, pH, and temperature are critical parameters. A typical procedure involves heating the reaction mixture to 70°C for 3 hours.

  • The resulting precipitate of this compound is filtered.

  • The precipitate is washed thoroughly with hot distilled water (e.g., two times with 20 L heated to 60°C).

  • The product is dried at approximately 90°C for 6 hours.[3]

Method 4: Mechanochemical Synthesis

This environmentally friendly method utilizes mechanical energy to drive the reaction.

Protocol:

  • Bismuth(III) oxide and salicylic acid are weighed in the desired stoichiometric ratio.

  • The reactants are placed in a milling jar (e.g., stainless steel) with grinding media (e.g., stainless steel balls).

  • The synthesis can be performed neat (dry grinding), with the addition of a small amount of liquid (liquid-assisted grinding, LAG), or an ionic salt (ionic liquid-assisted grinding, ILAG). For LAG, a few microliters of water or another solvent are added per 200 mg of reactant mixture.

  • The mixture is milled at a specific frequency (e.g., 30 Hz) for a set duration (e.g., 30-45 minutes).

  • The resulting powder is the this compound product, which may be used directly or subjected to further purification if necessary.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the primary solution-based and the mechanochemical production methods.

experimental_workflow_solution Solution-Based Synthesis Workflow cluster_bi_oh Bismuth Hydroxide Method cluster_bi_o Bismuth Oxide Method cluster_bi_no3 Precipitation Method BiOH_start Bi(OH)3 Suspension BiOH_heat Heat to 60-75°C BiOH_start->BiOH_heat BiOH_add_sa Add Salicylic Acid BiOH_heat->BiOH_add_sa BiOH_react React (1.5-2.5h) BiOH_add_sa->BiOH_react Filter Filtration BiOH_react->Filter BiO_start Pulverized Bi2O3 BiO_react React (1-2.5h) BiO_start->BiO_react SA_sol Heated Salicylic Acid Solution (60-90°C) SA_sol->BiO_react BiO_react->Filter BiNO3_start Bi(NO3)3 Solution BiNO3_react React at 70°C (3h) BiNO3_start->BiNO3_react SA_Na_sol Salicylic Acid or Sodium Salicylate Solution SA_Na_sol->BiNO3_react BiNO3_react->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry FinalProduct This compound Dry->FinalProduct experimental_workflow_mechanochemical Mechanochemical Synthesis Workflow Reactants Bi2O3 + Salicylic Acid MillingJar Add to Milling Jar with Grinding Media Reactants->MillingJar LAG Add Liquid (Optional for LAG) MillingJar->LAG Milling Mill (30-45 min) MillingJar->Milling LAG->Milling FinalProduct This compound Milling->FinalProduct

References

A Comparative Guide to the Validation of Stripping Voltammetry for Bismuth Salicylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stripping voltammetry (SV) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Atomic Absorption Spectroscopy (AAS)—for the quantitative analysis of bismuth salicylate (B1505791). The information presented is supported by experimental data to aid in the selection of the most suitable analytical method for specific research and quality control needs.

Introduction to Analytical Techniques

The accurate determination of bismuth salicylate in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This compound is widely used in over-the-counter medications for the treatment of gastrointestinal issues. Several analytical techniques can be employed for its quantification, each with distinct principles, advantages, and limitations.

Stripping Voltammetry (SV) is an electrochemical technique renowned for its high sensitivity and low detection limits for trace metal analysis.[1] It involves a preconcentration step where the analyte is deposited onto a working electrode, followed by a stripping step where the analyte is electrochemically removed, generating a signal proportional to its concentration.[2] Anodic Stripping Voltammetry (ASV) and Cathodic Stripping Voltammetry (CSV) are common modes of SV. The use of bismuth-film electrodes as a less toxic alternative to mercury electrodes has gained prominence.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in the pharmaceutical industry for the identification and quantification of active pharmaceutical ingredients (APIs). The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, HPLC methods typically involve the analysis of the salicylate moiety.

Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. It is a highly sensitive and specific technique for metal analysis. Hydride generation AAS (HGAAS) and graphite (B72142) furnace AAS (GFAAS) are variations that offer enhanced sensitivity for bismuth determination.[3]

Experimental Protocols

Detailed methodologies for the analysis of this compound using stripping voltammetry, HPLC, and AAS are outlined below.

Stripping Voltammetry (SV) Protocol

This protocol is based on differential pulse anodic stripping voltammetry (DPASV) using an in-situ prepared bismuth film electrode.

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Auxiliary Electrode: Platinum wire

Reagents:

  • Supporting Electrolyte: 0.1 M acetate (B1210297) buffer (pH 4.5)

  • Bismuth standard solution (for in-situ film plating)

  • This compound standard and sample solutions

Sample Preparation:

  • Accurately weigh and transfer a portion of the ground this compound tablet powder into a volumetric flask.

  • Dissolve the powder in a suitable solvent, such as dilute nitric acid, and dilute to volume with the supporting electrolyte.

  • Filter the solution to remove any undissolved excipients.

Procedure:

  • Preconcentration (Deposition) Step: A deposition potential of -1.2 V vs. Ag/AgCl is applied to the GCE in the stirred sample solution containing bismuth(III) ions for a specified time (e.g., 120 seconds) to co-deposit bismuth and the analyte onto the electrode surface.[4]

  • Equilibration Step: Stirring is stopped, and the solution is allowed to equilibrate for a short period (e.g., 10 seconds).

  • Stripping Step: The potential is scanned in the positive direction (e.g., from -1.2 V to -0.2 V) using a differential pulse waveform. The resulting current is recorded as a function of the applied potential. The peak current is proportional to the concentration of bismuth in the sample.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the analysis of bismuth-containing pharmaceuticals.[5][6]

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]

  • Autosampler

Reagents:

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) with 0.1% formic acid.[7]

  • This compound standard and sample solutions

Sample Preparation:

  • Accurately weigh and transfer a portion of the ground this compound tablet powder into a volumetric flask.

  • Add a diluent (e.g., a 1:1 mixture of acetonitrile (B52724) and water), sonicate for 10 minutes, and dilute to the mark.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Detection Wavelength: 302 nm[7]

  • Column Temperature: 45°C[5]

Atomic Absorption Spectroscopy (AAS) Protocol

This protocol describes the determination of bismuth using hydride generation atomic absorption spectrometry (HGAAS).[3]

Instrumentation:

  • Atomic Absorption Spectrophotometer equipped with a hydride generation system

  • Bismuth hollow cathode lamp

Reagents:

  • Reducing Agent: Sodium borohydride (B1222165) solution

  • Acidic Medium: Nitric acid or hydrochloric acid

  • Bismuth standard and sample solutions

Sample Preparation:

  • Accurately weigh and transfer a portion of the ground this compound tablet powder into a digestion vessel.

  • Digest the sample using a suitable acid mixture (e.g., nitric acid) with heating or microwave assistance to bring the bismuth into solution.[8][9]

  • Dilute the digested sample to a known volume with deionized water.

Procedure:

  • The acidified sample solution is mixed with the sodium borohydride solution in the hydride generation system.

  • Volatile bismuth hydride (BiH₃) is formed and transported by an inert gas stream to the atomizer (e.g., a heated quartz cell).

  • The bismuth hydride decomposes into free bismuth atoms in the atomizer.

  • The absorbance of the light from the bismuth hollow cathode lamp by the free bismuth atoms is measured at 223.1 nm. The absorbance is proportional to the concentration of bismuth in the sample.

Method Validation and Performance Comparison

The following tables summarize the validation parameters for stripping voltammetry, HPLC, and AAS for the analysis of this compound, based on data from various studies.

Table 1: Linearity

ParameterStripping VoltammetryHPLCAtomic Absorption Spectroscopy
Linear Range 2 - 18 ppm140 - 700 µg/mL0.10 - 10.0 µg/L
Correlation Coefficient (r²) 0.997> 0.999> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

ParameterStripping VoltammetryHPLCAtomic Absorption Spectroscopy
LOD 0.159 ppmNot explicitly stated for Bi-salicylate25 ng/L (HGAAS)[10], 0.06 µg/L (HGAAS)[3]
LOQ 0.483 ppmNot explicitly stated for Bi-salicylate0.110 µg/L (HGAAS)[3]

Table 3: Accuracy and Precision

ParameterStripping VoltammetryHPLCAtomic Absorption Spectroscopy
Accuracy (Recovery %) 97.13 - 99.79%99.86 - 100.27%Good agreement with certified values
Precision (RSD %) < 2%< 2%Not explicitly stated for Bi-salicylate

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical technique.

StrippingVoltammetryWorkflow cluster_prep Sample Preparation cluster_analysis DPASV Analysis start Weigh this compound Tablet Powder dissolve Dissolve in Dilute Acid & Supporting Electrolyte start->dissolve filter Filter Solution dissolve->filter preconcentration Preconcentration Step (-1.2V) filter->preconcentration equilibration Equilibration Step preconcentration->equilibration stripping Stripping Step (Potential Scan) equilibration->stripping detection Measure Peak Current stripping->detection HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh this compound Tablet Powder dissolve Dissolve in Diluent & Sonicate start->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter injection Inject Sample into HPLC filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (302 nm) separation->detection quantification Quantify Peak Area detection->quantification AASWorkflow cluster_prep Sample Preparation cluster_analysis HGAAS Analysis start Weigh this compound Tablet Powder digest Acid Digestion start->digest dilute Dilute to Known Volume digest->dilute hydride_gen Hydride Generation (NaBH4) dilute->hydride_gen atomization Atomization in Quartz Cell hydride_gen->atomization measurement Measure Absorbance (223.1 nm) atomization->measurement

References

A Comparative Analysis of the Toxicity of Bismuth Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the cytotoxic and genotoxic potential of various bismuth compounds, supported by experimental data and detailed methodologies.

Bismuth compounds, long utilized in medicinal applications for their therapeutic properties, are increasingly being investigated for novel applications in areas such as cancer therapy and antimicrobial treatments.[1][2] Despite their general characterization as having low toxicity compared to other heavy metals, a nuanced understanding of their potential adverse effects is critical for safe and effective drug development.[3][4] This guide provides a comparative toxicity analysis of different bismuth compounds, summarizing key experimental data and outlining the methodologies used to generate them.

Quantitative Toxicity Data

The following table summarizes the in vitro cytotoxicity of various bismuth compounds across different human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Bismuth CompoundCell LineAssayIC50 ValueReference
Bismuth Oxide (Bi2O3) NanoparticlesHepG2 (Liver)MTT35.11 µg/mL[5]
NRK-52E (Kidney)MTT96.55 µg/mL[5]
A549 (Lung)MTT59.08 µg/mL[5]
Caco-2 (Intestine)MTT93.55 µg/mL[5]
HUVE (Endothelial)MTT6.7 µg/mL[6]
MCF-7 (Breast Cancer)MTT> 40 µg/mL (24h)[6]
Bismuth(III) dithiocarbamate (B8719985)MCF-7 (Breast Cancer)Not Specified1.26 ± 0.02 µM[7]
Bismuth diethyldithiocarbamate (B1195824)MCF-7 (Breast Cancer)Not Specified10.33 ± 0.06 µM[8]
Bismuth pyrrolidine (B122466) dithiocarbamateMCF-7 (Breast Cancer)Not Specified1.07 ± 0.01 µM[8]
Bismuth methyl ethanol (B145695) dithiocarbamateMCF-7 (Breast Cancer)Not Specified25.37 ± 0.12 µM[8]
Methylbismuth(III)ErythrocytesNot Specified> 4 µM (24h)[7]
HepatocytesNot Specified> 130 µM (24h)[7]
LymphocytesNot Specified> 430 µM (24h)[7]
Bismuth CitrateErythrocytesNot Specified> 500 µM (48% death at 113 µM)[3][7]
Bismuth Glutathione (B108866)VariousNot SpecifiedNot Detectable up to 500 µM[7]
Biologically synthesized Bi NPsHT-29 (Colon Cancer)MTT28.7 ± 1.4 µg/ml (24h)[9]

Mechanisms of Toxicity

The toxicity of bismuth compounds is often mediated through the induction of apoptosis (programmed cell death) and oxidative stress.

Apoptosis Induction

Several bismuth compounds have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][10][11] The intrinsic pathway is often triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.[3][5][12] Bismuth(III) dithiocarbamate derivatives, for example, have been shown to promote the mitochondrial-dependent apoptotic pathway by elevating intracellular reactive oxygen species (ROS), promoting caspase activity, and causing the release of cytochrome c.[8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bismuth Compounds Bismuth Compounds ROS ROS Bismuth Compounds->ROS Mitochondria Mitochondria ROS->Mitochondria damage Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Fig. 1: Simplified signaling pathway of apoptosis induced by bismuth compounds.
Oxidative Stress

Oxidative stress is another key mechanism of bismuth-induced toxicity.[13] It occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[14] Bismuth compounds can lead to an increase in ROS, which can damage cellular components like DNA, proteins, and lipids.[14] This is often accompanied by a depletion of endogenous antioxidants such as glutathione (GSH) and a rise in markers of lipid peroxidation like malondialdehyde (MDA).[14][15]

Oxidative_Stress_Workflow Bismuth Compound Exposure Bismuth Compound Exposure Cellular Uptake Cellular Uptake Bismuth Compound Exposure->Cellular Uptake Increase in ROS Increase in ROS Cellular Uptake->Increase in ROS Oxidative Damage Oxidative Damage Increase in ROS->Oxidative Damage Depletion of GSH Depletion of GSH Increase in ROS->Depletion of GSH Increase in MDA Increase in MDA Increase in ROS->Increase in MDA Cellular Dysfunction & Toxicity Cellular Dysfunction & Toxicity Oxidative Damage->Cellular Dysfunction & Toxicity Depletion of GSH->Cellular Dysfunction & Toxicity Increase in MDA->Cellular Dysfunction & Toxicity

Fig. 2: Workflow of bismuth-induced oxidative stress.

Experimental Protocols

A brief overview of the standard protocols for the key toxicity assays is provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bismuth compound and incubate for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[4][17]

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for the detection of DNA damage in individual cells.[19][20][21]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Comet_Assay_Workflow Cell Treatment Cell Treatment Cell Suspension in Agarose Cell Suspension in Agarose Cell Treatment->Cell Suspension in Agarose Lysis Lysis Cell Suspension in Agarose->Lysis Alkaline Unwinding & Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Alkaline Unwinding & Electrophoresis DNA Staining DNA Staining Alkaline Unwinding & Electrophoresis->DNA Staining Microscopy & Analysis Microscopy & Analysis DNA Staining->Microscopy & Analysis Quantification of DNA Damage Quantification of DNA Damage Microscopy & Analysis->Quantification of DNA Damage

Fig. 3: Experimental workflow for the Comet assay.
Oxidative Stress Assays

Glutathione (GSH) Assay: The level of reduced glutathione (GSH), a major intracellular antioxidant, is measured. A decrease in the GSH level is indicative of oxidative stress.[22][23] The assay is often based on the reaction of GSH with a chromogenic substrate, and the resulting color is measured spectrophotometrically.[24]

Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a marker of oxidative damage.[15] The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically at 532 nm.[25][26]

Protocol (General):

  • Sample Preparation: Prepare cell or tissue lysates from control and treated samples.

  • Reaction: Mix the lysate with the specific assay reagents for either GSH or MDA.

  • Incubation: Incubate the mixture under the conditions specified by the assay kit.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Quantification: Calculate the concentration of GSH or MDA based on a standard curve.

Conclusion

The toxicity of bismuth compounds is highly dependent on the specific compound, its formulation (e.g., nanoparticle vs. salt), the cell type it interacts with, and the dose. While generally considered safer than other heavy metals, this guide highlights that certain bismuth compounds can exhibit significant cytotoxicity and genotoxicity, primarily through the induction of apoptosis and oxidative stress. Researchers and drug development professionals should carefully consider these factors and conduct thorough toxicological assessments when exploring the therapeutic potential of novel bismuth-based agents. The provided experimental protocols offer a foundation for conducting such essential safety evaluations.

References

A Comparative Efficacy Analysis of Bismuth Salicylate and Proton Pump Inhibitors in Gastrointestinal Ailments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of gastrointestinal therapeutics, bismuth salicylate (B1505791) and proton pump inhibitors (PPIs) stand as two distinct classes of agents frequently utilized for common ailments such as dyspepsia, gastritis, and in eradication regimens for Helicobacter pylori. This comprehensive guide offers a detailed comparison of their efficacy, mechanisms of action, and safety profiles, supported by available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Bismuth salicylate exerts its therapeutic effects through a multi-faceted mechanism that includes anti-inflammatory, mild antacid, and antimicrobial actions. It is particularly noted for its role in forming a protective barrier over the gastric mucosa. In contrast, proton pump inhibitors are potent inhibitors of gastric acid secretion, acting directly on the H+/K+ ATPase pump of parietal cells.

Mechanism of Action

This compound: A Multifaceted Approach

This compound's mechanism of action is complex, involving both the bismuth and salicylate moieties. Upon ingestion, it hydrolyzes in the stomach to bismuth oxychloride and salicylic (B10762653) acid.

  • Mucosal Protection: B

Validating In Vitro Models for Predicting In Vivo Efficacy of Bismuth Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo studies on bismuth salicylate (B1505791) to evaluate the predictive power of in vitro models for its clinical efficacy. Bismuth salicylate is widely used for treating various gastrointestinal disorders, including diarrhea and gastritis, and as a component of eradication therapy for Helicobacter pylori. Its multifaceted mechanism of action, encompassing antimicrobial, anti-inflammatory, and antisecretory properties, makes the validation of predictive preclinical models crucial for drug development.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize quantitative data from in vitro and in vivo studies to facilitate a comparative analysis of this compound's performance.

Table 1: In Vitro Antimicrobial Activity of this compound
MicroorganismIn Vitro ModelKey FindingsReference
Clostridium difficileAntimicrobial susceptibility testingMIC90: 128 µg/mL[1]
Bacteroides fragilis groupAntimicrobial susceptibility testingMIC90: 512 µg/mL[1]
PseudomonasAntimicrobial susceptibility testingMIC90: 6,144 µg/mL[1]
Helicobacter pyloriAgar (B569324) dilution techniqueMIC range: 4 to 32 µg/mL[2]
Diarrheagenic Bacteria (E. coli, Salmonella, Shigella, Campylobacter)Culture fluid inoculationDose-dependent growth inhibition (2-6 log reduction at 10-50 mM)[3]
Enteric Pathogens (C. difficile, Salmonella, Shigella, Shiga toxin-producing E. coli)Pure culture and human fecal material exposure3-9 log reduction in bacterial growth within 24 hours at 35 mg/mL[4]
Norovirus (murine norovirus surrogate)Viral plaque assay2.7 log reduction in infectivity at 8.8 mg/mL after 24 hours[4]

MIC90: Minimum inhibitory concentration for 90% of strains.

Table 2: In Vivo Efficacy of this compound
ConditionStudy DesignKey Efficacy EndpointsReference
Traveler's Diarrhea (Prevention) Meta-analysis of 3 clinical studies3.5 times greater odds of preventing traveler's diarrhea compared to placebo.[5][6][7]
Randomized, double-blind, placebo-controlled trialDiarrhea incidence reduced by 41% with 2.1 g/day dose.[8]
Infectious Diarrhea (Treatment) Meta-analysis of 11 clinical studies3.7 times greater odds of diarrhea relief compared to placebo.[5][6][7]
Randomized, double-blind, placebo-controlled trial in volunteers with ETEC-induced diarrheaDiarrhea occurred in 13% of the BSS group vs. 56% in the placebo group.[9]
Randomized, placebo-controlled trial in infants with acute watery diarrheaSignificant reductions in total stool output, intake of oral rehydration solution, and duration of hospitalization.[10]
Helicobacter pylori Eradication (in combination therapy) Prospective, randomized clinical trial (Bismuth quadruple therapy vs. concomitant therapy)Intention-to-treat eradication rate of 87% for the bismuth-containing regimen.[11]
Randomized, open-label, non-inferiority trial (10-day vs. 14-day bismuth quadruple therapy)Intention-to-treat eradication rates of 92.4% (10-day) and 92.9% (14-day).[12]
Randomized controlled trial (Standard triple therapy + bismuth + probiotic)100% eradication rate with 7-day or 14-day regimens.[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

In Vitro Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial activity of this compound is through broth or agar dilution techniques.

  • Bacterial Strain Preparation : Standardized suspensions of pathogenic bacteria (e.g., H. pylori, E. coli) are prepared.

  • Drug Dilution : A series of dilutions of this compound are made in appropriate growth media.

  • Inoculation : The bacterial suspensions are inoculated into the media containing the different concentrations of this compound.

  • Incubation : The inoculated media are incubated under specific conditions (temperature, atmosphere) suitable for the growth of the target microorganism.

  • Endpoint Determination : The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.[2] Growth inhibition can also be quantified by measuring the concentration of viable organisms over a period, often 24 hours.[3]

In Vivo Clinical Trial for Traveler's Diarrhea

Clinical trials assessing the efficacy of this compound in treating traveler's diarrhea typically follow a randomized, double-blind, placebo-controlled design.

  • Participant Recruitment : Healthy volunteers traveling to high-risk areas are recruited.

  • Randomization : Participants are randomly assigned to receive either this compound or a placebo.

  • Dosing Regimen : A standardized dose of this compound (e.g., 2.1 g/day ) or placebo is administered for the duration of their travel (up to 21 days for prevention studies).[5][6][7][8] For treatment studies, dosing may be administered for a shorter period (e.g., 48 hours) upon the onset of diarrhea.[5]

  • Data Collection : Participants maintain daily diaries to record stool frequency, consistency, and any associated symptoms.

  • Efficacy Analysis : The primary endpoint is typically the incidence of diarrhea in prevention trials or the time to the last unformed stool in treatment trials. Statistical analyses are performed to compare the outcomes between the this compound and placebo groups.

In Vivo Clinical Trial for H. pylori Eradication

The efficacy of this compound in eradicating H. pylori is evaluated as part of a combination therapy.

  • Patient Selection : Patients with confirmed H. pylori infection are enrolled.

  • Treatment Regimen : Patients are randomized to receive a multi-drug regimen, which includes a proton pump inhibitor, antibiotics, and either this compound or a placebo/alternative drug.[11][14][15]

  • Treatment Duration : The treatment course is typically 10 to 14 days.[12]

  • Eradication Confirmation : H. pylori eradication is assessed several weeks after the completion of therapy, usually through a urea (B33335) breath test or stool antigen test.[11][13]

  • Efficacy Evaluation : The eradication rate is calculated for each treatment arm and compared statistically.

Visualizations

Mechanism of Action of this compound

The therapeutic effects of this compound are multifactorial. The following diagram illustrates its key mechanisms of action.

This compound Mechanism of Action cluster_gut Gastrointestinal Lumen cluster_products Hydrolysis Products cluster_effects Therapeutic Effects BSS This compound BiOCl Bismuth Oxychloride BSS->BiOCl Hydrolysis Salicylate Salicylic Acid BSS->Salicylate Hydrolysis Antimicrobial Antimicrobial Action (Disrupts cell wall, inhibits enzymes) BiOCl->Antimicrobial MucosalProtection Mucosal Protection (Forms protective layer) BiOCl->MucosalProtection AntiSecretory Antisecretory Action (Inhibits prostaglandin (B15479496) synthesis) Salicylate->AntiSecretory AntiInflammatory Anti-inflammatory Action Salicylate->AntiInflammatory

Caption: Mechanism of action of this compound in the gastrointestinal tract.

Experimental Workflow for Validating In Vitro Models

This diagram outlines a logical workflow for correlating in vitro findings with in vivo efficacy.

In Vitro to In Vivo Validation Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Validation StrainSelection Select Pathogenic Strains (e.g., ETEC, H. pylori) MIC_testing Determine MIC/MBC (Broth/Agar Dilution) StrainSelection->MIC_testing Mechanism_studies Mechanism of Action Studies (e.g., cell wall disruption) MIC_testing->Mechanism_studies Data_comparison Compare In Vitro data (MIC) with In Vivo outcomes Mechanism_studies->Data_comparison Animal_models Animal Models of Infection (e.g., rabbit, mouse) Clinical_trials Human Clinical Trials (Randomized, Controlled) Animal_models->Clinical_trials Efficacy_endpoints Measure Clinical Efficacy (e.g., symptom reduction, eradication rate) Clinical_trials->Efficacy_endpoints Efficacy_endpoints->Data_comparison Predictive_model Develop Predictive Model Data_comparison->Predictive_model

Caption: Workflow for validating in vitro models against in vivo efficacy data.

Conclusion

The available data suggests a positive correlation between the in vitro antimicrobial activity of this compound and its in vivo clinical efficacy. The in vitro susceptibility of key diarrheal pathogens like E. coli and H. pylori to this compound aligns with the observed clinical effectiveness in treating traveler's diarrhea and its role in H. pylori eradication therapies. For instance, the demonstrated in vitro inhibition of various enterotoxigenic bacteria provides a strong rationale for its efficacy in reducing the incidence and duration of infectious diarrhea.[3][4][9] Similarly, the low MIC values against H. pylori in vitro correspond to high eradication rates when used in combination therapies in vivo.[2][11][12][13]

However, a direct quantitative correlation, such as a mathematical model predicting clinical success based on MIC values, has not been explicitly established in the reviewed literature. The multifactorial nature of this compound's action, which includes anti-inflammatory and mucosal protective effects in addition to its antimicrobial properties, complicates a simple one-to-one correlation. Future studies focusing on establishing a more defined in vitro-in vivo correlation (IVIVC) would be beneficial for streamlining the development of new bismuth-containing therapies and for optimizing dosing regimens. Such studies could involve more complex in vitro models that better mimic the gastrointestinal environment, including the presence of gut microbiota and mucosal surfaces.

References

comparing the stability of different polymorphic forms of bismuth salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth salicylate (B1505791), a key active pharmaceutical ingredient (API) in many gastrointestinal treatments, is known to exist in various solid-state forms. These forms, while chemically identical, can exhibit different physical properties, including stability, which can significantly impact the drug's performance and manufacturability. This guide provides a detailed comparison of the stability of different solid-state forms of bismuth salicylate, focusing on a highly ordered crystalline form and a less ordered, more disordered form. The information presented is supported by experimental data from peer-reviewed literature.

Characterization of this compound Forms

Recent structural analyses have revealed that bismuth subsalicylate (BSS) does not present as distinct polymorphs in the traditional sense, but rather as a layered coordination polymer with varying degrees of long-range order and stacking faults.[1] For the purpose of this guide, we will compare two representative forms:

  • Ordered BSS (Form O): A more crystalline and ordered form, analogous to bismuth subsalicylate sourced from chemical suppliers like Sigma-Aldrich (BSS-SA).[1]

  • Disordered BSS (Form D): A less ordered form with a higher degree of structural disorder, similar to the API found in commercial formulations like Pepto-Bismol (BSS-PB).[1]

The degree of order has been characterized using advanced analytical techniques such as Powder X-ray Diffraction (PXRD), 3D Electron Diffraction (3DED), and Scanning Transmission Electron Microscopy (STEM).[1] PXRD patterns of the disordered form show broader peaks, indicating smaller crystallite size or a higher degree of lattice strain compared to the sharper peaks of the ordered form.

Comparative Stability Analysis

The stability of these two forms has been assessed through thermal analysis and their behavior in acidic environments.

Thermal Stability

Thermogravimetric Analysis (TGA) provides insights into the thermal stability of the different forms.

ParameterOrdered BSS (Form O)Disordered BSS (Form D)Data Source
Decomposition Onset Temperature Approx. 300 °CApprox. 300 °C[1] (Supplementary Info)
Major Weight Loss Region 300 - 450 °C300 - 450 °C[1] (Supplementary Info)
Residue at 800 °C (as Bi₂O₃) ~39%~39%[1] (Supplementary Info)

The TGA data indicates that both the ordered and disordered forms of bismuth subsalicylate exhibit similar thermal decomposition profiles, with decomposition commencing at approximately 300 °C. This suggests that the degree of structural disorder does not significantly impact the bulk thermal stability under the tested conditions.

pH Stability

The stability of bismuth subsalicylate is highly dependent on the pH of the surrounding environment.

pHStability OutcomeReference
≥ 3 Stable, no conversion observed in PXRD patterns.[2]
2 Partial conversion to bismuth oxychloride (BiOCl).[2]
1 Complete conversion to bismuth oxychloride (BiOCl).[2]

This pH-dependent stability is a critical factor for the in vivo performance of the drug, as it passes through the acidic environment of the stomach. The layered structure with a hydrophobic exterior is thought to contribute to its resistance in acidic conditions.[3]

Solubility

Experimental Protocols

Powder X-ray Diffraction (PXRD)
  • Purpose: To assess the degree of crystallinity and identify the solid-state form.

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a 2θ range of 5-50° with a step size of 0.02° and a dwell time of 1 second per step.

  • Analysis: The resulting diffraction pattern is analyzed for peak position, intensity, and peak width. Broader peaks are indicative of a less ordered or smaller crystallite size material.

Scanning Electron Microscopy (SEM)
  • Purpose: To visualize the particle morphology and surface characteristics.

  • Instrumentation: A scanning electron microscope.

  • Sample Preparation: The powder sample is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of gold or palladium to make it conductive.

  • Imaging: The sample is scanned with a focused beam of electrons. The secondary electrons emitted from the sample surface are detected to form an image.

  • Analysis: The images are analyzed for particle size, shape, and surface texture.

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability and decomposition profile.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or platinum pan.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) from ambient temperature to a final temperature (e.g., 800 °C). The weight loss of the sample is continuously monitored.

  • Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of major weight loss events.

Solubility Determination (for Poorly Soluble Compounds)
  • Purpose: To determine the equilibrium solubility of the compound.

  • Method: Shake-flask method.

  • Procedure:

    • An excess amount of the this compound solid is added to a known volume of the dissolution medium (e.g., purified water, buffer of specific pH) in a sealed container.

    • The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered through a fine-pore filter (e.g., 0.22 µm) to remove the undissolved solid.

    • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Relationship of this compound Forms

G Stability Relationship of this compound Forms Ordered_BSS Ordered BSS (Form O) (Higher Crystallinity) Stability Physicochemical Stability Ordered_BSS->Stability More Stable (Lower Energy State) Solubility Apparent Solubility Ordered_BSS->Solubility Lower Thermal_Stability Thermal Stability Ordered_BSS->Thermal_Stability Similar Disordered_BSS Disordered BSS (Form D) (Lower Crystallinity) Disordered_BSS->Stability Less Stable (Higher Energy State) Disordered_BSS->Solubility Higher Disordered_BSS->Thermal_Stability Similar Stability->Solubility inversely related to Stability->Thermal_Stability directly related to

Stability relationship between ordered and disordered forms of this compound.

Conclusion

The solid-state form of this compound is characterized by variations in crystallinity rather than distinct polymorphism. The more ordered form is thermodynamically more stable, which is expected to result in lower aqueous solubility. Conversely, the less ordered, disordered form, while potentially having a higher apparent solubility, is in a higher energy state. Interestingly, the degree of disorder does not appear to significantly influence the bulk thermal stability as measured by TGA. Both forms exhibit similar pH-dependent stability, being stable at pH 3 and above but converting to bismuth oxychloride in more acidic environments. These findings are crucial for the formulation development and quality control of drug products containing this compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Bismuth Salicylate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the characterization of bismuth salicylate (B1505791), a common active pharmaceutical ingredient. The following sections detail the experimental protocols and performance data to assist in method selection and cross-validation, ensuring data integrity and regulatory compliance. Cross-validation is a critical process to verify that an analytical method produces consistent, reliable, and accurate results.[1] This can be achieved by comparing results across different analytical techniques.

Overview of Analytical Techniques

The characterization of bismuth salicylate involves the quantification of both the bismuth content and the salicylate moiety, as well as structural elucidation. A variety of analytical methods are employed for these purposes, each with distinct advantages and limitations. This guide focuses on the most prevalent techniques:

  • Spectroscopic Methods: UV-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Chromatographic Methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Titrimetric Methods: Complexometric Titration with EDTA.

  • Electrochemical Methods: Cyclic Voltammetry and Stripping Voltammetry.

  • Elemental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Structural Analysis: X-Ray Diffraction (XRD).

The selection of a suitable method or a combination of methods depends on the specific requirements of the analysis, such as the nature of the sample, the desired level of accuracy and precision, and the available instrumentation.

Comparative Performance Data

The performance of different analytical methods for the quantification of this compound is summarized below. The data presented is compiled from various validation studies.

MethodAnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)
UV-Vis Spectroscopy Bismuth2-20 ppm0.9992.35 µg/mL7.12 µg/mLNot explicitly stated, but results are within USP limits.[2]
RP-HPLC This compoundNot specified>0.999Not specifiedNot specified98-102%
Complexometric Titration BismuthNot applicableNot applicableNot applicableNot applicableWithin USP limits of 90-110%.[2]
Cyclic Voltammetry This compound2-18 ppm0.9970.159 ppm0.483 ppm97.13 ± 1.82% to 99.79 ± 1.91%
Stripping Voltammetry BismuthNot specified0.99821.16 µg3.52 µg1.93% (of interval's middle value)
ICP-MS BismuthTypically ng/mL to µg/mL>0.999Typically low ng/mLTypically low ng/mL70-150% (USP requirement)[3]

Note: The performance characteristics can vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This method is commonly used for the quantification of bismuth.

  • Sample Preparation: A known weight of the bismuth oral suspension (approximately 12.5 g) is quantitatively transferred into a 250-mL volumetric flask and diluted with 1-M nitric acid.[2] This solution is further diluted by taking a 10.00 mL aliquot into a 100-mL volumetric flask and diluting with 1-M nitric acid.[2]

  • Standard Preparation: A 1000-ppm Bismuth standard solution is used to prepare working standards.[2]

  • Procedure: To a 10-mL volumetric flask, 500µL of the sample solution, 2.000 mL of 10% ascorbic acid solution, and 5.000 mL of 20% potassium iodide solution are added.[2] The flask is then diluted to the mark with deionized water. The absorbance is measured at the wavelength of maximum absorption.[2]

RP-HPLC is a powerful technique for the simultaneous estimation of this compound and related substances.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: Methanol and Water (80:20 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 230 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Sample Preparation: A Pepto-Bismol® tablet is ground and added to a 100mL volumetric flask with a 1:1 Acetonitrile/DI Water mixture, sonicated for 10 minutes, and then diluted to the mark.[5] The solution is filtered through a 0.45µm filter before injection.[5]

A classic and robust method for determining bismuth concentration.

  • Sample Preparation: A portion of crushed caplet powder (~0.15 g) is weighed and dissolved in 10.0 mL of 0.5 M nitric acid in a 250 mL Erlenmeyer flask.[6] The mixture is diluted with 40 mL of deionized water and gently boiled for 15 minutes.[6]

  • Titration: The solution is titrated with a standardized EDTA solution using xylenol orange as an indicator.[2] The endpoint is indicated by a color change from pinkish-purple to yellow. One milliliter of xylenol orange indicator is added at the end to ensure the endpoint has been reached.[2]

ICP-MS is a highly sensitive method for elemental analysis and is ideal for determining trace elemental impurities in this compound according to USP <232> and <233>.

  • Sample Preparation: A known amount of the sample is accurately weighed and typically digested using a microwave digestion system with concentrated nitric acid and other acids as required. The digested sample is then diluted to a known volume with deionized water.

  • Instrumental Parameters: An ICP-MS instrument is used for the analysis. Bismuth can be used as an internal standard for the analysis of other elements.[7] The instrument is calibrated with certified reference standards.

  • Procedure: The prepared sample and standard solutions are introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions generated, allowing for the quantification of bismuth and other elemental impurities.

XRD is a primary technique for the structural characterization and phase identification of crystalline bismuth subsalicylate.

  • Sample Preparation: A fine powder of the bismuth subsalicylate sample is prepared and mounted on a sample holder.

  • Instrumental Parameters: A powder X-ray diffractometer is used to obtain the diffraction pattern. The instrument is typically operated with Cu Kα radiation.

  • Procedure: The sample is irradiated with X-rays at various angles, and the diffraction pattern is recorded. The resulting pattern of peaks is a fingerprint of the crystalline structure and can be compared to reference patterns for identification. Recent studies using electron diffraction have provided a more detailed crystal structure of bismuth subsalicylate.[8][9]

Visualizing the Cross-Validation Workflow

The logical flow of a cross-validation study for analytical methods is crucial for ensuring a comprehensive comparison.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Method Selection cluster_execution Phase 2: Method Validation & Data Collection cluster_analysis Phase 3: Data Comparison & Analysis cluster_reporting Phase 4: Reporting Start Define Analytical Requirements (Accuracy, Precision, etc.) SelectMethods Select Candidate Analytical Methods (e.g., HPLC, ICP-MS, Titration) Start->SelectMethods Procurement Procure Single Batch of This compound SelectMethods->Procurement Validation Individual Method Validation (as per ICH Guidelines) Procurement->Validation Analysis Analyze this compound Batch with Each Validated Method Validation->Analysis CollectData Collect Quantitative Data (Assay, Impurities, etc.) Analysis->CollectData Compare Statistical Comparison of Results (e.g., t-test, ANOVA) CollectData->Compare Conclusion Draw Conclusions on Method Equivalency and Performance Compare->Conclusion Report Generate Cross-Validation Report with Comparative Tables & Protocols Conclusion->Report End Method Selection & Implementation Report->End

Caption: Workflow for cross-validating analytical methods.

Logical Relationship of Characterization Techniques

The different analytical techniques provide complementary information for a full characterization of this compound.

CharacterizationRelationship BSS This compound (API) HPLC HPLC (Assay/Purity) BSS->HPLC ICPMS ICP-MS (Bismuth Content, Impurities) BSS->ICPMS Titration Titration (Bismuth Content) BSS->Titration UVVis UV-Vis (Bismuth Content) BSS->UVVis Electrochem Electrochemical Methods (Bismuth Content) BSS->Electrochem FTIR FTIR (Functional Groups) BSS->FTIR XRD XRD / Electron Diffraction (Crystal Structure) BSS->XRD

Caption: Interrelation of analytical characterization methods.

References

Safety Operating Guide

Proper Disposal of Bismuth Salicylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like bismuth salicylate (B1505791) are paramount for ensuring laboratory safety and environmental protection. While bismuth salicylate is not typically classified as a hazardous substance for transport, proper disposal protocols must be followed to maintain a safe and compliant laboratory environment.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle the chemical with care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be observed.[4] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[5]

Step-by-Step Disposal Procedure

The primary guideline for this compound disposal is to adhere to local, state, and federal environmental regulations.[1][3]

  • Identification and Segregation : Clearly identify the this compound waste. Do not mix it with other chemical wastes unless permitted by your institution's Environmental Health and Safety (EHS) office.[6] Waste should be segregated into appropriate categories such as solid waste or spill debris.[7]

  • Container Selection and Labeling : Use a compatible, non-reactive container with a secure lid for waste collection.[4][7] The container must be clearly labeled with "Hazardous Waste" (or as directed by your institution) and the full chemical name, "this compound."[7]

  • Waste Accumulation : Store the sealed waste container in a designated and secure satellite accumulation area.[7]

  • Arrange for Professional Disposal : Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[5] Methods like removal to a licensed chemical destruction plant or controlled incineration are often recommended.[4]

Crucially, do not discharge this compound waste into drains or sewer systems. [3][4]

Disposal Route Summary

The appropriate disposal path depends on the form of the waste. The following table summarizes the recommended procedures for different types of this compound waste.

Waste TypeRecommended Disposal ProcedureKey Precautions
Unused/Expired this compound Collect in a clearly labeled, sealed, and compatible container. Arrange for disposal via a licensed chemical waste contractor.[4][5]Do not mix with other waste streams. Store in a designated chemical waste area.
Contaminated Labware (e.g., gloves, wipes, weighing paper) Place all contaminated disposable materials into a suitable, labeled container for waste disposal.[3]Ensure no residual powder can become airborne. Handle in accordance with good industrial hygiene and safety practices.[1][5]
Empty Original Containers Handle uncleaned containers as you would the product itself.[6] Do not reuse empty containers.[1][8] Dispose of them in accordance with regulations, often as unused product.[5][9]Ensure containers are completely empty.
Spill Residue Sweep up spilled solid material, taking care to avoid generating dust, and place it into a suitable, closed container for disposal.[4][5]Wear appropriate PPE. Clean the affected area after material pickup.[2]

Protocol for Spill Cleanup

Accidental spills should be handled promptly and safely.

Personnel Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] In cases of significant dust, respiratory protection may be necessary.[4]

  • Ensure the area is well-ventilated.[2]

Cleanup Method:

  • Control and contain the spillage.[3]

  • Carefully sweep up the solid material. Avoid actions that generate dust.[4][5] Using a dry clean-up procedure is recommended.[3]

  • Transfer the collected material into a suitable, clearly labeled, and closed container for disposal.[3][4]

  • After the bulk of the material is removed, clean the affected area.[2]

  • Place all contaminated cleaning materials and PPE into the waste container.

  • Dispose of the waste container through a licensed professional waste disposal service.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused Unused or Expired Chemical waste_type->unused  Solid Product contaminated Contaminated Materials (PPE, Labware, Wipes) waste_type->contaminated  Disposables spill Spill Residue waste_type->spill  Cleanup Debris package Place in a Labeled, Sealed, Compatible Container unused->package contaminated->package spill->package store Store in Designated Satellite Accumulation Area package->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Bismuth salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bismuth salicylate (B1505791), presented to build trust and provide value beyond the product itself.

Chemical Identifier:

  • Name: Bismuth Salicylate

  • CAS Number: 14882-18-9

  • Molecular Formula: C₇H₅BiO₄ (approximate)[1]

Hazard Summary: this compound is considered a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[2][3] Ingestion may be harmful to health.[2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.[4]EN 166 (EU) or NIOSH (US).[3][4]
Skin Protection Chemical-resistant, impervious gloves. Nitrile rubber with a thickness >0.11 mm is a suitable material.[5] Fire/flame resistant and impervious clothing.[4]EU Directive 89/686/EEC and the standard EN 374.[3][4]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[4] For dust formation, a particulate filter device (P1) is necessary.[5]NIOSH (US) or EN 143.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water.[4]
Eye Contact Immediately flush eyes with fresh, running water for at least 15 minutes, ensuring to keep the eyelids open.[2][4] Seek medical attention.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[3][4] Call a doctor or Poison Control Center immediately.[4]

Handling and Storage

  • Handling: Handle in a well-ventilated area.[4] Wear suitable protective clothing.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Use non-sparking tools.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from foodstuff containers or incompatible materials.[4]

Spill and Disposal Plan

A clear, step-by-step plan for managing spills and disposing of this compound is essential for laboratory safety.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Containment: For powder spills, avoid generating dust.[3][4] Dampen the spilled solid with a suitable solvent like toluene (B28343) to prevent it from becoming airborne.[6][7]

  • Cleanup: Use spark-proof tools and explosion-proof equipment.[4] Sweep or shovel the contained material into a suitable, closed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the collected waste and contaminated materials in accordance with local, state, and federal regulations.[4]

Disposal Plan:

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Do not allow the product to enter drains.[3][5]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

This compound Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Handle_Chemical Handle this compound (Avoid Dust) Don_PPE->Handle_Chemical Store_Properly Store in a Cool, Dry, Well-Ventilated Area Handle_Chemical->Store_Properly Spill Spill Occurs Handle_Chemical->Spill Exposure Exposure Occurs Handle_Chemical->Exposure Clean_Work_Area Clean Work Area Doff_PPE Doff and Dispose of PPE Properly Clean_Work_Area->Doff_PPE Dispose_Waste Dispose of Chemical Waste (Follow Regulations) Doff_PPE->Dispose_Waste Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill->Follow_Spill_Protocol Administer_First_Aid Administer First Aid Exposure->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.